Product packaging for Ethyl (2-(furan-3-yl)ethyl)carbamate(Cat. No.:CAS No. 131169-29-4)

Ethyl (2-(furan-3-yl)ethyl)carbamate

Cat. No.: B166355
CAS No.: 131169-29-4
M. Wt: 183.2 g/mol
InChI Key: LRQSCKOTZYCYJA-UHFFFAOYSA-N
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Description

Ethyl (2-(furan-3-yl)ethyl)carbamate (CAS 131169-29-4) is a chemical hybrid molecule integrating an ethyl carbamate group with a furan heterocyclic system, making it a compound of significant interest in organic chemistry and medicinal research . The carbamate functional group is a key structural motif in modern drug discovery, valued for its good chemical and proteolytic stability, and its role as a peptide bond surrogate which can improve metabolic stability and cellular membrane permeability . The furan ring, a five-membered aromatic oxygen heterocycle, is a cornerstone in organic synthesis and is frequently derived from biomass, serving as a versatile building block for pharmaceuticals and functional materials . The scientific value of this compound lies in the strategic combination of these two pharmacophoric elements. This molecular hybridization approach is a established strategy in drug design for creating new chemical entities with enhanced therapeutic potential or the ability to interact with multiple biological pathways . While specific biological data for this exact compound is not widely published, related derivatives containing the furan core have demonstrated a range of bioactivities, including antimicrobial and antifungal properties . Consequently, this compound is primarily utilized as a key intermediate or building block in scientific research for the synthesis of more complex molecules for applications in medicinal chemistry, agrochemical development, and materials science . From a safety and regulatory perspective, it is crucial to note that the parent compound, ethyl carbamate (urethane), is classified as a Group 2A carcinogen (probably carcinogenic to humans) by the International Agency for Research on Cancer (IARC) . This classification is based on sufficient evidence of carcinogenicity in animal models. Therefore, this derivative must be handled with appropriate care and in accordance with all relevant laboratory safety protocols. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B166355 Ethyl (2-(furan-3-yl)ethyl)carbamate CAS No. 131169-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-[2-(furan-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-2-13-9(11)10-5-3-8-4-6-12-7-8/h4,6-7H,2-3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQSCKOTZYCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCCC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted physicochemical properties of Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of this compound in current chemical literature and databases, this document focuses on computationally predicted data and established experimental protocols for the determination of key molecular properties. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this novel chemical entity.

Introduction

This compound is a small organic molecule containing a carbamate functional group, a furan ring, and an ethyl ester. Its structural motifs are of interest in medicinal chemistry and materials science. As a novel compound, a comprehensive understanding of its physicochemical properties is essential for predicting its behavior in biological and chemical systems, guiding its synthesis and purification, and for designing potential applications. This document outlines its predicted properties and provides generalized experimental methods for their empirical determination.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated and should be confirmed by experimental data.

PropertyPredicted ValueUnit
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
logP (Octanol-Water Partition Coefficient) 1.35
Water Solubility 2.89g/L
Melting Point 45.2°C
Boiling Point 298.5°C
pKa (most acidic) 13.89
pKa (most basic) -1.7
Polar Surface Area 55.78Ų
Number of Hydrogen Bond Donors 1
Number of Hydrogen Bond Acceptors 3
Number of Rotatable Bonds 5

Disclaimer: The data presented in this table are based on computational predictions and have not been experimentally verified.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental procedures that can be employed to determine the physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid compound can be determined using a capillary melting point apparatus.[1][2][3][4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[1]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[3]

  • Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]

  • Place the capillary tube in the heating block of the melting point apparatus.[5]

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[1]

  • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the compound.[4]

Boiling Point Determination

For a liquid compound, the boiling point can be determined using a micro-boiling point or distillation method.[6][7][8]

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or Thiele tube)

  • Clamps and stand

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the test tube.[8]

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.[6]

  • Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[9]

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[9]

Aqueous Solubility Determination

The solubility of a compound in water can be determined by the shake-flask method.[10][11][12]

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a known volume of water in a vial.

  • Seal the vial and shake it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solid from the solution.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method.

  • The solubility is expressed in units such as g/L or mol/L.

logP (Octanol-Water Partition Coefficient) Determination

The shake-flask method is the classical approach for determining the logP value.[13][14][15]

Apparatus:

  • Separatory funnel or vials

  • 1-Octanol (pre-saturated with water)

  • Water or buffer solution (pre-saturated with 1-octanol)

  • Shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare solutions of the compound in both the aqueous and octanol phases.

  • Add known volumes of the 1-octanol and aqueous phases to a separatory funnel or vial.

  • Add a known amount of the compound.

  • Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. Centrifugation can aid in this process.[15]

  • Carefully sample each phase and determine the concentration of the compound in both the octanol and aqueous layers using an appropriate analytical technique.

  • The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP is the base-10 logarithm of the partition coefficient.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18]

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions.[16]

  • Dissolve a precisely weighed amount of the compound in a known volume of purified water (a co-solvent may be used if solubility is low, but this will affect the pKa value).[17]

  • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Slowly add the titrant from the burette in small increments.

  • Record the pH value after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point on the titration curve.[19]

Potential Synthesis Workflow

A plausible synthetic route for this compound involves the reaction of 2-(furan-3-yl)ethan-1-amine with ethyl chloroformate. This is a standard method for the formation of N-substituted carbamates.[20][21][22]

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_workup Workup and Purification cluster_product Final Product 2_furan_3_yl_ethan_1_amine 2-(furan-3-yl)ethan-1-amine reaction Nucleophilic Acyl Substitution 2_furan_3_yl_ethan_1_amine->reaction ethyl_chloroformate Ethyl Chloroformate ethyl_chloroformate->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup Crude Product conditions Inert Solvent (e.g., DCM, THF) Base (e.g., Triethylamine, Pyridine) Controlled Temperature (e.g., 0°C to RT) conditions->reaction purification Purification (e.g., Column Chromatography) workup->purification final_product This compound purification->final_product Pure Product

Caption: Plausible synthetic workflow for this compound.

Experimental Workflow Example: logP Determination

The following diagram illustrates the general workflow for the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.

G start Start prepare_phases Prepare Water-Saturated Octanol and Octanol-Saturated Water/Buffer start->prepare_phases add_compound Add Known Amount of Compound to Phases prepare_phases->add_compound shake Shake Mixture to Reach Equilibrium (e.g., 24h) add_compound->shake separate Separate Phases (Centrifugation) shake->separate sample_octanol Sample Octanol Phase separate->sample_octanol sample_aqueous Sample Aqueous Phase separate->sample_aqueous analyze_octanol Quantify Concentration in Octanol (Co) sample_octanol->analyze_octanol analyze_aqueous Quantify Concentration in Aqueous (Cw) sample_aqueous->analyze_aqueous calculate_P Calculate P = Co / Cw analyze_octanol->calculate_P analyze_aqueous->calculate_P calculate_logP Calculate logP = log10(P) calculate_P->calculate_logP end End calculate_logP->end

Caption: Experimental workflow for logP determination by the shake-flask method.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and structural elucidation of Ethyl (2-(furan-3-yl)ethyl)carbamate, a novel carbamate derivative incorporating a furan moiety. This guide is intended to furnish researchers and professionals in the field of drug development and chemical synthesis with the necessary theoretical and practical knowledge for the preparation and characterization of this compound.

Synthetic Pathway

The synthesis of this compound is predicated on a well-established method for carbamate formation: the reaction of a primary amine with an alkyl chloroformate. In this specific synthesis, the primary amine, 2-(furan-3-yl)ethanamine, is reacted with ethyl chloroformate in the presence of a base to yield the target carbamate.

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Amine 2-(furan-3-yl)ethanamine Carbamate This compound Amine->Carbamate + Chloroformate Ethyl Chloroformate Chloroformate->Carbamate Base Base (e.g., Triethylamine) Base->Carbamate Solvent Solvent (e.g., Dichloromethane) Solvent->Carbamate

Figure 1: Synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

  • 2-(furan-3-yl)ethanamine (95% purity)

  • Ethyl chloroformate (≥97% purity)

  • Triethylamine (≥99% purity)

  • Dichloromethane (DCM), anhydrous (≥99.8% purity)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(furan-3-yl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Ethyl Chloroformate: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Characterization

The structure of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4s1HH5-furan
~7.2s1HH2-furan
~6.3s1HH4-furan
~5.0br s1HNH
~4.1q2HOCH₂ CH₃
~3.3q2HNHCH₂ CH₂-furan
~2.7t2HNHCH₂CH₂ -furan
~1.2t3HOCH₂CH₃

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~156.5C =O (carbamate)
~143.0C 5-furan
~139.0C 2-furan
~122.0C 3-furan
~111.0C 4-furan
~60.5O CH₂CH₃
~41.0NHC H₂CH₂-furan
~29.0NHCH₂C H₂-furan
~14.5OCH₂C H₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3330Medium, sharpN-H stretch (carbamate)
~3120WeakC-H stretch (aromatic, furan)
~2980, ~2930MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carbamate)
~1540MediumN-H bend (amide II)
~1250StrongC-O stretch (ester)
~1150, ~1020MediumC-O-C stretch (furan)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
183[M]⁺ (Molecular Ion)
110[M - OCH₂CH₃ - CO]⁺ or [M - C₂H₅OCO]⁺
94[C₅H₄O-CH₂]⁺ (Furan-3-ylmethyl cation)
81Furanotropylium ion
68Furan radical cation

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the fully characterized product can be visualized as follows:

Synthesis and Characterization Workflow cluster_characterization Structural Characterization Start Starting Materials: 2-(furan-3-yl)ethanamine Ethyl Chloroformate Reaction Carbamate Formation Reaction (Base, Solvent, 0°C to RT) Start->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Purification Purification (Drying, Concentration, Column Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Figure 2: Workflow for Synthesis and Characterization.

This technical guide provides a foundational framework for the synthesis and structural analysis of this compound. Researchers are advised to adapt and optimize the provided protocols based on their specific laboratory conditions and available instrumentation.

Technical Guide: 1H and 13C NMR Spectral Data of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed guide to the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of publicly available experimental spectra for this specific compound, this guide furnishes estimated chemical shifts derived from analyses of structurally related compounds. It also outlines a general experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on known spectral data for analogous structures, including ethyl carbamate, N-alkylated carbamates, and 3-substituted furans. The numbering convention used for the assignments is illustrated in Figure 1.

Chemical structure of this compound with atom numbering for NMR assignment.Figure 1. Chemical Structure and Numbering of this compound.

Table 1: Predicted ¹H NMR Spectral Data

Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1'1.20 - 1.30Triplet (t)7.1
H-2'4.05 - 4.15Quartet (q)7.1
H-12.70 - 2.80Triplet (t)7.0
H-23.30 - 3.40Quartet (q)7.0
NH4.80 - 5.20Broad Singlet (br s)-
H-2''7.40 - 7.50Singlet (s)-
H-4''6.35 - 6.45Singlet (s)-
H-5''7.35 - 7.45Singlet (s)-

Table 2: Predicted ¹³C NMR Spectral Data

Assignment Predicted Chemical Shift (ppm)
C-1'14.5 - 15.5
C-2'60.0 - 61.0
C=O156.0 - 157.0
C-128.0 - 29.0
C-241.0 - 42.0
C-2''143.0 - 144.0
C-3''124.0 - 125.0
C-4''110.0 - 111.0
C-5''139.0 - 140.0

Experimental Protocol for NMR Data Acquisition

This section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.

2.1. Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) and is often included in commercially available deuterated solvents.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[1]

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the nuclei.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Spectral Width: A wider spectral width is needed for ¹³C (e.g., 0-220 ppm).[2][3]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is common.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm. If using a solvent with a known residual peak, reference to that peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR spectral data.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking and Integration (1H) J->K L Chemical Shift Assignment J->L K->L M Structure Verification L->M

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Mass spectrometry and infrared spectroscopy of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry and infrared spectroscopy characteristics of Ethyl (2-(furan-3-yl)ethyl)carbamate. Due to the absence of published experimental data for this specific compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups: a furan ring, an ethyl group, and a carbamate moiety. This document also outlines comprehensive experimental protocols for acquiring and analyzing mass spectrometry and infrared spectroscopy data, intended to serve as a practical resource for researchers in drug development and related scientific fields.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the mass spectrum and infrared spectrum of this compound. These predictions are derived from established fragmentation patterns and characteristic absorption frequencies of analogous chemical structures.

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (predicted) Proposed Fragment Ion Structural Formula of Fragment Notes
183Molecular Ion [M]⁺C₉H₁₃NO₃⁺The parent ion.
138[M - OCH₂CH₃]⁺C₇H₈NO₂⁺Loss of the ethoxy group from the carbamate.
110[M - NHCOOCH₂CH₃]⁺C₇H₉O⁺Cleavage of the bond between the ethyl chain and the carbamate nitrogen.
95[Furan-3-yl-CH₂CH₂]⁺C₆H₇O⁺Fragmentation of the carbamate group, leaving the furan-ethyl cation.
81[Furan-CH=CH₂]⁺ or Tropylium-like ionC₅H₅O⁺Rearrangement and fragmentation of the furan-ethyl side chain.
67Furan ring fragmentC₄H₃O⁺Fragmentation of the furan ring itself.
45[OCH₂CH₃]⁺C₂H₅O⁺Ethoxy group fragment.

Table 2: Predicted Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹) (predicted) Functional Group Vibrational Mode Expected Intensity
3300 - 3400N-H (Carbamate)StretchingMedium
3120 - 3160C-H (Furan)StretchingMedium
2850 - 2980C-H (Alkyl)StretchingMedium-Strong
1690 - 1720C=O (Carbamate)StretchingStrong
1500 - 1600C=C (Furan)StretchingMedium
1500 - 1550N-H (Carbamate)BendingMedium
1220 - 1260C-N (Carbamate)StretchingMedium-Strong
1050 - 1150C-O (Carbamate/Ether)StretchingStrong
870 - 880C-H (Furan)Out-of-plane bendingStrong
730 - 750C-H (Furan)Out-of-plane bendingMedium

Experimental Protocols

The following are detailed methodologies for conducting mass spectrometry and infrared spectroscopy experiments on a solid organic compound such as this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the obtained spectrum with spectral libraries and the predicted fragmentation data.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This background will be automatically subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape. Compare the experimental spectrum with the predicted IR data.

Visualizations

The following diagrams illustrate the predicted mass spectral fragmentation pathway and a general workflow for the spectroscopic analysis of this compound.

cluster_main Predicted Mass Spectral Fragmentation of this compound C9H13NO3+ [M]⁺ m/z = 183 C7H8NO2+ [M - OCH₂CH₃]⁺ m/z = 138 C9H13NO3+->C7H8NO2+ - OCH₂CH₃ C7H9O+ [M - NHCOOCH₂CH₃]⁺ m/z = 110 C9H13NO3+->C7H9O+ - NHCOOCH₂CH₃ C2H5O+ [OCH₂CH₃]⁺ m/z = 45 C9H13NO3+->C2H5O+ Carbamate cleavage C6H7O+ [Furan-3-yl-CH₂CH₂]⁺ m/z = 95 C7H9O+->C6H7O+ C5H5O+ [Furan-CH=CH₂]⁺ m/z = 81 C6H7O+->C5H5O+ - CH₂ C4H3O+ [Furan ring fragment]⁺ m/z = 67 C5H5O+->C4H3O+ - C₂H₂

Caption: Predicted fragmentation pathway of this compound.

cluster_workflow Spectroscopic Analysis Workflow Sample Sample: This compound MS_Prep Mass Spectrometry Sample Preparation (Dissolve in solvent) Sample->MS_Prep IR_Prep Infrared Spectroscopy Sample Preparation (Direct solid analysis) Sample->IR_Prep GCMS GC-MS Analysis MS_Prep->GCMS FTIR ATR-FTIR Analysis IR_Prep->FTIR MS_Data Mass Spectrum (Fragmentation Pattern) GCMS->MS_Data IR_Data Infrared Spectrum (Absorption Bands) FTIR->IR_Data Interpretation Data Interpretation and Structure Confirmation MS_Data->Interpretation IR_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

The Rising Therapeutic Potential of Furan-Containing Carbamates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of the furan scaffold, a privileged heterocyclic motif in medicinal chemistry, with the pharmacologically significant carbamate functional group has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current research landscape surrounding furan-containing carbamates, with a focus on their potential as therapeutic agents. This document delves into their synthesis, biological evaluation, and mechanisms of action, presenting key quantitative data in a structured format and detailing essential experimental protocols.

Core Biological Activities

Furan-containing carbamates have demonstrated significant promise in several key therapeutic areas, primarily as cholinesterase inhibitors, antitumor agents, and antimicrobial compounds.

Cholinesterase Inhibition

A significant area of investigation for furan-containing carbamates is their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic transmission.[1] Dysregulation of this system is a hallmark of Alzheimer's disease. The carbamate moiety acts as a carbamoylating agent of the serine residue in the active site of these enzymes, leading to their inactivation.[2]

Antitumor Activity

Emerging evidence highlights the potential of furan-containing carbamates as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, including HeLa, HepG2, and MCF-7.[3][4] The proposed mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis, such as the PI3K/Akt and Wnt/β-catenin pathways.

Antimicrobial and Antifungal Activity

The furan nucleus is a well-established pharmacophore in antimicrobial drug discovery.[5] When incorporated into a carbamate structure, the resulting compounds have shown promising activity against a range of bacterial and fungal pathogens.[6][7][8] The lipophilicity conferred by the furan ring, combined with the reactive carbamate group, is thought to contribute to their ability to disrupt microbial cell integrity and function.

Quantitative Data Summary

To facilitate a comparative analysis of the biological activities of various furan-containing carbamates, the following tables summarize key quantitative data from the literature.

Table 1: Cholinesterase Inhibitory Activity of Furan-Containing Carbamates

Compound/SeriesTarget EnzymeIC50 (µM)Reference
Tetrahydrofurobenzofuran CarbamatesAChEAs low as 0.01[1]
BChEAs low as 0.003[1]
Furoindole CarbamatesAChEPotent Inhibition[1]
BChEPotent Inhibition[1]

Table 2: Antitumor Activity of Furan-Containing Carbamates and Derivatives

CompoundCell LineIC50 (µM)Reference
Furan-based Carbohydrazide DerivativeA549 (Lung Cancer)Data varies[9]
Dithiocarbamates with 2(5H)-furanone-piperazineHeLa (Cervical Cancer)0.06 ± 0.01[4]
SMMC-7721 (Hepatocellular Carcinoma)0.006 ± 0.04[4]
Furan-based Pyridine CarbohydrazideMCF-7 (Breast Cancer)4.06[10]
Furan-based N-phenyl triazinoneMCF-7 (Breast Cancer)2.96[10]
Furan derivative amineHeLa (Cervical Cancer)62.37 µg/mL[3]

Table 3: Antimicrobial and Antifungal Activity of Furan-Containing Carbamates and Derivatives

Compound/SeriesMicroorganismMIC (µg/mL)Reference
7,10-epoxyoctadeca-7,9-dienoic acid (Furan fatty acid)Staphylococcus aureus (MRSA)125-250[11]
Natural DibenzofuransCandida albicans16 - 512[6]
8-geranyloxy psoralen (Furanocoumarin)Staphylococcus epidermidis100[6]
Candida krusei300[6]
Candida kefyr100[6]
2(5H)-Furanone Derivative F131S. aureus isolates8-16[12]
C. albicans isolates32-128[12]
Nitrofuran DerivativesH. capsulatumAs low as 0.48[7]
P. brasiliensisAs low as 0.48[7]
Trichophyton rubrumAs low as 0.98[7]
Candida and Cryptococcus neoformansAs low as 3.9[7]
Furanone F105Staphylococcus aureus10[8]

Synthesis of Furan-Containing Carbamates

The synthesis of furan-containing carbamates typically involves the reaction of a furan-containing alcohol or amine with a carbamoylating agent. Several synthetic strategies have been employed, with the choice of method often depending on the desired substitution pattern and overall molecular complexity.

General Synthesis Workflow

A common synthetic route is the base-catalyzed reaction of a furan-based cyclic carbonate with an amine. This method is often performed under neat conditions at room temperature, offering a green and efficient approach to these molecules.[13]

G FuranCarbonate Furan-based Cyclic Carbonate Carbamate Furan-containing Hydroxyurethane (Carbamate) FuranCarbonate->Carbamate Neat, RT Amine Amine Amine->Carbamate TBD TBD (catalyst) TBD->Carbamate

General synthesis of furan-containing carbamates.
Example Synthesis Protocol: 1-((2-Carbamoylguanidino)(furan-2-ylmethyl))urea

This protocol describes the synthesis of a specific furan-containing urea derivative with potential biological activity.[14]

  • Purification of Furfural: Commercial furfural is purified by vacuum distillation.

  • Reaction Setup: Purified furfural is combined with urea in a flat-bottomed flask.

  • Reaction Conditions: The mixture is heated in a water bath with vigorous stirring.

  • Work-up: The reaction mixture is cooled, and the resulting solid is filtered, washed, and dried.

  • Characterization: The final product is characterized by spectroscopic methods such as GC-MS, FTIR, and NMR.

Key Experimental Protocols

The biological evaluation of furan-containing carbamates relies on a variety of standardized in vitro assays. Detailed methodologies for some of the most commonly employed protocols are provided below.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory potency of compounds against AChE and BChE.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_detection Detection Buffer Phosphate Buffer (pH 8.0) Mix Incubate Buffer, Enzyme, and Inhibitor Buffer->Mix Enzyme AChE or BChE Solution Enzyme->Mix Inhibitor Furan-Carbamate Solution Inhibitor->Mix DTNB Add DTNB Mix->DTNB Substrate Add Acetylthiocholine (Initiate Reaction) DTNB->Substrate Incubate2 Incubate Substrate->Incubate2 Measure Measure Absorbance at 412 nm Incubate2->Measure

Workflow for the Ellman's cholinesterase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of the test compound (furan-containing carbamate), an enzyme solution (AChE or BChE), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a solution of the substrate (acetylthiocholine iodide).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the enzyme solution to each well.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Colorimetric Reaction: Add the DTNB solution to each well, followed by the substrate solution to initiate the reaction.

  • Absorbance Measurement: Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.

Antitumor Activity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the furan-containing carbamate and a positive control (e.g., doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).

  • CCK-8 Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.

Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

Protocol:

  • Compound Dilution: Prepare a serial dilution of the furan-containing carbamate in a 96-well plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways in Antitumor Activity

The antitumor effects of furan-containing carbamates are often attributed to their ability to modulate key intracellular signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common event in many cancers.[11][15][16] Some furan-containing compounds have been shown to exert their anticancer effects by inhibiting this pathway.[17]

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes FuranCarbamate Furan-containing Carbamate FuranCarbamate->PI3K inhibits

Inhibition of the PI3K/Akt pathway by furan-containing carbamates.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the development and progression of various cancers.[18][19][20][21][22] Small molecule inhibitors targeting this pathway are of great interest in cancer therapy.

G cluster_off Wnt OFF cluster_on Wnt ON DestructionComplex Destruction Complex (APC, Axin, GSK3β) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off phosphorylates Degradation Degradation BetaCatenin_off->Degradation Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dsh Frizzled->Dsh activates Dsh->DestructionComplex inhibits BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription FuranCarbamate Furan-containing Carbamate FuranCarbamate->BetaCatenin_on may promote degradation

References

A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, make it a "privileged scaffold" in drug design.[3] Furan derivatives are found in numerous natural products with potent biological activities and are core components of several FDA-approved drugs, highlighting their therapeutic relevance.[4][5][6][7] This guide provides an in-depth overview of the discovery and synthesis of novel furan derivatives, focusing on key synthetic methodologies, detailed experimental protocols, and their diverse pharmacological applications.

Biological Significance and Therapeutic Potential

The furan scaffold is a versatile pharmacophore, with its derivatives exhibiting a vast spectrum of biological activities. This has led to their development as treatments for a wide range of life-threatening diseases.[2][3][8][9] The ability to easily modify the furan ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, enhancing efficacy and reducing toxicity.[2][4]

Key pharmacological activities associated with furan derivatives include:

  • Antimicrobial (Antibacterial & Antifungal): Nitrofurantoin is a well-known furan-containing antibiotic used for urinary tract infections.[3][4] Numerous novel furan derivatives have shown potent activity against various bacterial and fungal strains, including multidrug-resistant ones.[8][10]

  • Anti-inflammatory: The furanone ring is a key feature of some selective COX-2 inhibitors, which are potent anti-inflammatory agents.[3]

  • Anticancer: Furan moieties are present in natural products like wortmannin and have been incorporated into novel synthetic compounds that exhibit significant cytotoxic activity against various cancer cell lines.[7][11]

  • Antiviral: Certain furan-based compounds have been shown to inhibit the replication of viruses such as HIV, influenza, and hepatitis C.[3]

  • Cardiovascular: Furan derivatives are integral to drugs used in managing cardiovascular conditions like angina and hypertension.[4][12]

The broad therapeutic potential of these compounds continues to drive research into the discovery of new derivatives with improved potency and selectivity.[3][4]

Core Synthetic Methodologies

The construction of the furan ring can be achieved through various synthetic routes. Classical methods remain highly relevant and are complemented by modern, often metal-catalyzed, approaches that offer alternative pathways and broader substrate scopes.

The Paal-Knorr synthesis is one of the most fundamental and widely used methods for preparing substituted furans.[13] It involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[14][15] The reaction is typically carried out with protic acids like sulfuric acid or Lewis acids under anhydrous conditions.[14]

The generally accepted mechanism proceeds through the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, forming a cyclic hemiacetal intermediate. Subsequent dehydration yields the aromatic furan ring.[14][15]

Paal-Knorr Furan Synthesis Mechanism.

The Feist-Benary synthesis is another classic route that produces substituted furans from the reaction between an α-halo ketone and a β-dicarbonyl compound.[16][17] This condensation reaction is catalyzed by a base, such as pyridine or an amine.[16]

The mechanism begins with the base deprotonating the β-dicarbonyl compound to form an enolate. This enolate then acts as a nucleophile, attacking the α-carbon of the halo-ketone and displacing the halide. The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to yield the final furan product.[18][19]

Feist-Benary Furan Synthesis Mechanism.

Quantitative Data Summary

The efficiency of synthetic methods is critical in drug development. The following tables summarize quantitative data for the synthesis and biological activity of selected furan derivatives.

Table 1: Synthesis of Tri- and Tetrasubstituted Furans via Acid-Catalyzed Paal-Knorr Reaction

Entry 1,4-Dicarbonyl Compound Catalyst (mol%) Conditions Time (h) Yield (%)
1 Hexane-2,5-dione TFA (10) CH₂Cl₂, 40°C 2 95
2 1,4-Diphenylbutane-1,4-dione TFA (10) CH₂Cl₂, 40°C 2 98
3 3-Methylhexane-2,5-dione TFA (10) CH₂Cl₂, 40°C 2 92
4 3,4-Dimethylhexane-2,5-dione TFA (10) CH₂Cl₂, 40°C 48 85
5 1-Phenylpentane-1,4-dione TFA (10) CH₂Cl₂, 40°C 2 96

Data adapted from relevant literature on Paal-Knorr synthesis.

Table 2: Biological Activities of Selected Furan Derivatives

Compound Class Example Compound Biological Activity Target Organism/Cell Line Quantitative Metric (IC₅₀/MIC)
Antibacterial Arylfuran Derivative Antibacterial Escherichia coli MIC: 64 µg/mL[8]
Antibacterial Arylfuran Derivative Antibacterial Staphylococcus aureus MIC: Varies[8][10]
Antifungal Substituted Furan Fungicidal Fusarium oxysporum EC₅₀: 14.39 mg/L
Anticancer Furan-2-carboxamide Antiproliferative NCI-H460 IC₅₀: 2.9 nM[11]
Anticancer Benzo[b]furan Antiproliferative HepG2 Varies[20]

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; EC₅₀: Half-maximal effective concentration.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for chemical synthesis. Below are representative protocols for the Paal-Knorr and Feist-Benary reactions.

Materials:

  • Hexane-2,5-dione (1,4-dicarbonyl precursor)

  • p-Toluenesulfonic acid (p-TsOH) (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

Procedure:

  • Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the flask, add hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH (approx. 0.2 g).

  • Reaction: Heat the mixture to reflux using a heating mantle. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Continue refluxing until no more water is collected (typically 2-3 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Wash the organic layer with 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • Purification: The resulting crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

Materials:

  • Ethyl acetoacetate (β-dicarbonyl compound)

  • 2-Bromoacetophenone (α-halo ketone)

  • Pyridine (base and solvent)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reagents: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of pyridine.

  • Addition: Cool the solution in an ice bath. Slowly add 2-bromoacetophenone (19.9 g, 0.1 mol) to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours.

  • Work-up: Pour the reaction mixture into 200 mL of diethyl ether. Transfer to a separatory funnel and wash sequentially with 100 mL of 1 M HCl (to remove pyridine), 100 mL of water, and 100 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the ethereal layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford the pure furan product.

Workflow and Pathway Visualization

Visual diagrams are crucial for understanding complex workflows and biological pathways in drug discovery.

Drug_Discovery_Workflow General Workflow for Furan Derivative Drug Discovery cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development A Target Identification B Scaffold Selection (Furan) A->B Iterative Optimization C In Silico Screening & Molecular Docking B->C Iterative Optimization D Synthetic Route Design (e.g., Paal-Knorr, Feist-Benary) C->D Iterative Optimization E Chemical Synthesis & Purification D->E Iterative Optimization F In Vitro Biological Screening (e.g., MIC, IC50) E->F Iterative Optimization G Structure-Activity Relationship (SAR) Analysis F->G Iterative Optimization H Lead Optimization G->H Iterative Optimization H->F Iterative Optimization I ADMET Profiling H->I J In Vivo Efficacy Studies (Animal Models) I->J K Candidate Selection J->K

Furan Derivative Drug Discovery Workflow.

Many furan-containing compounds exert their effects by interacting with specific biological pathways. For instance, some derivatives act as selective COX-2 inhibitors, a key enzyme in the inflammatory response.

COX2_Pathway Simplified Arachidonic Acid Pathway & COX-2 Inhibition membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins (PGH2) cox2->pgs inflammation Inflammation, Pain, Fever pgs->inflammation inhibitor Furan-based COX-2 Inhibitor inhibitor->cox2 Inhibition

Role of Furan Derivatives in COX-2 Inhibition.

Conclusion and Future Perspectives

The furan scaffold remains a highly attractive and fruitful starting point for the development of novel therapeutic agents. Classical synthetic methods like the Paal-Knorr and Feist-Benary syntheses provide robust and reliable access to a wide array of derivatives, while ongoing advancements in synthetic organic chemistry continue to expand the toolkit available to researchers.[1][21] The diverse and potent biological activities exhibited by furan-containing molecules ensure their continued importance in drug discovery. Future research will likely focus on developing more stereoselective and environmentally benign synthetic methods, exploring novel biological targets, and leveraging computational chemistry to design next-generation furan-based drugs with enhanced efficacy and safety profiles.

References

CAS number and IUPAC nomenclature for Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl (2-(furan-3-yl)ethyl)carbamate, a molecule of interest within medicinal chemistry and drug development. Due to its structural motifs—a furan ring and a carbamate functional group—this compound is positioned at the intersection of well-established pharmacophores. Furan derivatives are known for a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the carbamate linkage is a key feature in numerous approved pharmaceuticals. This document outlines the chemical identity, potential synthetic routes, and anticipated biological relevance of this compound, providing a foundational resource for researchers in the field.

Chemical Identification: CAS Number and IUPAC Nomenclature

A dedicated CAS (Chemical Abstracts Service) Registry Number for this compound could not be located in publicly accessible databases. This suggests that the compound may be a novel chemical entity or has not been widely reported in the scientific literature.[5][6] The assignment of a new CAS Registry Number would require submission to the Chemical Abstracts Service.[6]

Based on the principles of IUPAC nomenclature, the systematic name for the compound is This compound .[7][8][9][10] This name is derived by identifying the parent carbamic acid, which is N-substituted with a 2-(furan-3-yl)ethyl group, and the ethyl ester of this carbamic acid.

Physicochemical Data (Predicted)

Quantitative experimental data for this compound is not available. The following table summarizes predicted physicochemical properties based on its chemical structure, which can be valuable for initial experimental design.

PropertyPredicted Value
Molecular FormulaC9H13NO3
Molecular Weight183.20 g/mol
XLogP31.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4
Exact Mass183.089543
Monoisotopic Mass183.089543
Topological Polar Surface Area56.9 Ų
Heavy Atom Count13
Formal Charge0
Complexity204

Note: These values are computationally predicted and have not been experimentally verified.

Potential Biological Activities of Furan and Carbamate Derivatives

The biological profile of this compound has not been experimentally determined. However, the activities of related furan and carbamate-containing molecules can provide insights into its potential therapeutic applications.

Compound ClassReported Biological Activities
Furan DerivativesAntibacterial, Antifungal, Antiviral, Anti-inflammatory, Analgesic, Antidepressant, Antianxiety, Anti-Parkinson, Antiglaucoma, Muscle-relaxant, Antihypertensive, Diuretic, Anti-ulcer, Anti-aging, and Anticancer effects.[1][2][3][4]
Carbamate DerivativesEnzyme inhibition (e.g., cholinesterase inhibitors for Alzheimer's disease), Antineoplastic, Anticonvulsant, Antibacterial, and Antiviral properties.[11]

Experimental Protocols: A Proposed Synthetic Route

While a specific, validated synthesis for this compound is not documented, a plausible and common method for the preparation of N-substituted carbamates involves the reaction of an amine with an alkyl chloroformate.[12] The following protocol is a general representation of this synthetic approach.

Reaction: Synthesis of this compound

Materials:

  • 2-(Furan-3-yl)ethan-1-amine

  • Ethyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-3-yl)ethan-1-amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diagram 1: Proposed Synthesis of this compound

G Proposed Synthetic Pathway Furan3yl_amine 2-(Furan-3-yl)ethan-1-amine Reaction + Furan3yl_amine->Reaction Et_chloroformate Ethyl Chloroformate Et_chloroformate->Reaction Product This compound Reaction->Product Conditions Base (e.g., Et3N) DCM, 0°C to rt Conditions->Product

Caption: A plausible synthetic route to the target compound.

Diagram 2: Logical Relationship of Structural Moieties to Potential Bioactivity

G Structure-Activity Relationship Target This compound Furan Furan Moiety Target->Furan Carbamate Carbamate Linkage Target->Carbamate Bioactivity Potential Biological Activities (Antibacterial, Anticancer, etc.) Furan->Bioactivity Carbamate->Bioactivity

Caption: Contribution of structural components to bioactivity.

References

Navigating the Solubility Landscape of Ethyl (2-(furan-3-yl)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted Solubility Profile of Ethyl (2-(furan-3-yl)ethyl)carbamate

The molecular structure of this compound, featuring a furan ring, an ethyl chain, and a carbamate group, suggests a nuanced solubility profile. The carbamate functional group (–NHCOO–) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O, C-O-C). The furan ring, with its oxygen heteroatom, also contributes to the molecule's polarity. Consequently, the compound is expected to exhibit favorable solubility in polar aprotic and protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHighThe carbamate group can engage in hydrogen bonding with the hydroxyl groups of the solvents.
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileHigh to ModerateThese solvents can act as hydrogen bond acceptors and have high dielectric constants, facilitating the dissolution of polar molecules.
Nonpolar Hexane, Toluene, Diethyl etherLow to ModerateThe presence of the nonpolar furan ring and ethyl chain may allow for some interaction with nonpolar solvents, though the polar carbamate group will limit solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate a range of organic compounds.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A robust and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol outlines the steps to accurately measure the solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or use a magnetic stirrer.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of the compound in each solvent using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow A 1. Preparation Add excess solute to solvent B 2. Equilibration Shake/Stir at constant T A->B C 3. Phase Separation Settle or Centrifuge B->C D 4. Sampling & Filtration Collect and filter supernatant C->D E 5. Dilution Prepare sample for analysis D->E F 6. Quantitative Analysis (e.g., HPLC) E->F G 7. Data Processing Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is currently lacking, this guide provides a robust framework for researchers. The predicted solubility profile, based on the compound's structural motifs, offers a starting point for solvent selection. The detailed experimental protocol for the shake-flask method provides a clear and reliable path to obtaining accurate solubility data. By following the outlined procedures, researchers in drug development and other scientific fields can effectively characterize this key physicochemical property, enabling further progress in the application and formulation of this compound.

Stability and Potential Degradation Pathways of Ethyl (2-(furan-3-yl)ethyl)carbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability challenges and degradation pathways of Ethyl (2-(furan-3-yl)ethyl)carbamate. Based on the known reactivity of the furan and carbamate functional groups, this document outlines the probable hydrolytic, oxidative, and photolytic degradation mechanisms. Detailed experimental protocols for conducting forced degradation studies under various stress conditions are provided to facilitate the development of stability-indicating analytical methods. Furthermore, this guide discusses suitable analytical techniques for the separation and identification of potential degradation products, which is crucial for ensuring the safety and efficacy of drug candidates containing this moiety.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development due to the presence of the biologically active furan ring and the carbamate linker, which is often used as a prodrug strategy or as a key structural motif. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is found in numerous natural products and synthetic pharmaceuticals.[1][2] The carbamate group, an ester of carbamic acid, is a common functional group in pharmaceuticals and agrochemicals.[3]

Understanding the stability of this compound is paramount for its development as a potential drug candidate. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of toxic byproducts, and altered pharmacokinetic profiles. This guide aims to provide a thorough understanding of the potential degradation pathways of this molecule and to offer practical guidance on how to investigate its stability profile through forced degradation studies.

Predicted Degradation Pathways

Based on the chemical nature of the furan and carbamate moieties, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The carbamate functional group is the primary site for hydrolytic degradation. The stability of carbamates to hydrolysis is pH-dependent.

  • Acidic Hydrolysis: Under acidic conditions, the hydrolysis of the carbamate bond is generally slow. However, depending on the specific molecular structure, acid-catalyzed hydrolysis can occur, leading to the formation of 2-(furan-3-yl)ethan-1-amine, ethanol, and carbon dioxide. The furan ring itself is generally stable to acid-catalyzed hydrolysis, but strong acidic conditions could potentially lead to polymerization or ring-opening.[4]

  • Basic Hydrolysis: Carbamates are significantly more susceptible to hydrolysis under basic conditions.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate, leading to the formation of an unstable carbamic acid intermediate, which then decomposes to 2-(furan-3-yl)ethan-1-amine and carbon dioxide. Ethanol is also formed in this process. The rate of basic hydrolysis is generally faster for N-monosubstituted carbamates compared to N,N-disubstituted ones.[3]

This compound This compound 2-(Furan-3-yl)ethan-1-amine 2-(Furan-3-yl)ethan-1-amine This compound->2-(Furan-3-yl)ethan-1-amine Hydrolysis (Acidic/Basic) Ethanol Ethanol This compound->Ethanol Hydrolysis (Acidic/Basic) Carbon_Dioxide Carbon Dioxide This compound->Carbon_Dioxide Hydrolysis (Acidic/Basic)

Figure 1: Predicted Hydrolytic Degradation Pathway.
Oxidative Degradation

The furan ring is known to be susceptible to oxidation, which can lead to a variety of degradation products.[1][2] This is a critical degradation pathway to investigate, as some of the resulting metabolites can be reactive and potentially toxic.[5]

  • Ring Opening: Oxidation of the furan ring, often mediated by reactive oxygen species, can lead to the formation of an epoxide or a cis-enedione intermediate.[5] These reactive intermediates can then undergo further reactions, such as hydrolysis, to form ring-opened products like dicarbonyl compounds.

  • Formation of Hydroxylated Derivatives: Oxidation may also lead to the formation of hydroxylated derivatives on the furan ring or the ethyl side chain.

The carbamate moiety is generally more resistant to oxidation compared to the furan ring.

This compound This compound Furan_Epoxide_Intermediate Furan Epoxide Intermediate This compound->Furan_Epoxide_Intermediate Oxidation cis-Enedione_Intermediate cis-Enedione Intermediate This compound->cis-Enedione_Intermediate Oxidation Hydroxylated_Derivatives Hydroxylated Derivatives This compound->Hydroxylated_Derivatives Oxidation Ring-Opened_Products Ring-Opened Products (e.g., dicarbonyls) Furan_Epoxide_Intermediate->Ring-Opened_Products cis-Enedione_Intermediate->Ring-Opened_Products

Figure 2: Predicted Oxidative Degradation Pathways of the Furan Ring.
Photolytic Degradation

Both the furan ring and the carbamate group can be susceptible to degradation upon exposure to light, particularly UV radiation.

  • Furan Ring Photodegradation: Furan derivatives can undergo various photochemical reactions, including photoisomerization and photooxidation.[6] The specific pathway will depend on the wavelength of light and the presence of photosensitizers.

  • Carbamate Group Photodegradation: Photodegradation of carbamates can proceed through various mechanisms, including homolytic cleavage of the N-C or O-C bonds, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products and to develop and validate a stability-indicating analytical method. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

General Considerations
  • Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Control Samples: For each stress condition, a control sample (protected from the stress condition) and a blank (solvent without the API) should be analyzed concurrently.

  • Analysis: All stressed samples should be analyzed by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) detection.

Hydrolytic Degradation Protocol

Table 1: Experimental Conditions for Hydrolytic Degradation

ConditionReagentTemperatureTime
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 2, 4, 8 hours
Neutral Hydrolysis Purified Water60 °C2, 4, 8, 24 hours

Methodology:

  • Add a known volume of the API stock solution to a volumetric flask.

  • Add the specified hydrolytic agent (HCl, NaOH, or water) to make up the volume.

  • Incubate the solution at the specified temperature for the designated time points.

  • At each time point, withdraw an aliquot, neutralize it if necessary (e.g., with an equivalent amount of base for the acid-stressed sample and vice versa), and dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation Protocol

Table 2: Experimental Conditions for Oxidative Degradation

ReagentConcentrationTemperatureTime
Hydrogen Peroxide 3% H₂O₂Room Temperature2, 4, 8, 24 hours

Methodology:

  • Add a known volume of the API stock solution to a volumetric flask.

  • Add the hydrogen peroxide solution to make up the volume.

  • Keep the solution at room temperature, protected from light, for the specified time points.

  • At each time point, withdraw an aliquot and dilute with the mobile phase for analysis.

Photolytic Degradation Protocol

Methodology:

  • Expose a solution of the API in a suitable solvent (e.g., acetonitrile/water) and the solid API to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze the samples at appropriate time intervals.

Thermal Degradation Protocol

Methodology:

  • Expose the solid API to a high temperature (e.g., 60°C) in a thermostatically controlled oven.

  • Analyze the sample at various time points (e.g., 1, 3, 5, and 7 days).

cluster_0 Forced Degradation Study Workflow API This compound Hydrolytic_Stress Hydrolytic Stress (Acid, Base, Neutral) API->Hydrolytic_Stress Oxidative_Stress Oxidative Stress (e.g., H₂O₂) API->Oxidative_Stress Photolytic_Stress Photolytic Stress (UV/Vis Light) API->Photolytic_Stress Thermal_Stress Thermal Stress (Heat) API->Thermal_Stress Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Hydrolytic_Stress->Analysis Oxidative_Stress->Analysis Photolytic_Stress->Analysis Thermal_Stress->Analysis Results Identification of Degradation Products Elucidation of Degradation Pathways Method Validation Analysis->Results

Figure 3: General Workflow for a Forced Degradation Study.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method (SIAM). This method must be able to separate the parent drug from all its potential degradation products and process-related impurities.

Method of Choice: HPLC and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common technique for developing a SIAM. For the identification and characterization of unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool.

Key Steps in Method Development
  • Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate compounds with a wide range of polarities.

  • Wavelength Selection: The detection wavelength should be chosen based on the UV spectra of the parent compound and its degradation products to ensure adequate sensitivity for all components. A photodiode array (PDA) detector is highly recommended for this purpose.

  • Method Optimization: The chromatographic conditions (e.g., gradient profile, flow rate, column temperature) should be optimized to achieve adequate resolution between the parent peak and all degradant peaks.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation studies.

Conclusion

The experimental protocols and analytical strategies outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly investigate the stability of this compound. A systematic approach to forced degradation studies will enable the identification of critical stability liabilities, the elucidation of degradation pathways, and the development of a validated stability-indicating analytical method. This knowledge is essential for the successful development of safe, stable, and efficacious pharmaceutical products.

References

In Silico ADMET Profile of Ethyl (2-(furan-3-yl)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery and development pipeline. In silico prediction of these properties offers a rapid and cost-effective method to prioritize lead candidates and identify potential liabilities before significant resources are invested in their synthesis and experimental testing. This technical guide provides a comprehensive in silico ADMET profile for the novel compound, Ethyl (2-(furan-3-yl)ethyl)carbamate.

The predictions presented herein are generated using a combination of well-established, publicly available computational models, including ADMETlab 2.0, pkCSM, and SwissADME. These platforms utilize a variety of algorithms, such as graph-based signatures and machine learning models, to predict a wide range of pharmacokinetic and toxicological endpoints.[1][2][3] This guide is intended to serve as a valuable resource for researchers and drug development professionals by providing a detailed, data-driven assessment of the potential drug-like properties of this compound.

Methodology: In Silico ADMET Prediction

The ADMET properties of this compound were predicted using a consensus approach leveraging multiple in silico platforms. The canonical SMILES string for the molecule, CCOC(=O)NCCc1ccoc1, was used as the input for all predictions.

Prediction Platforms:
  • ADMETlab 2.0: A comprehensive online platform for the systematic evaluation of ADMET properties, employing multi-task graph attention frameworks to generate predictions for a wide array of endpoints.[4][5]

  • pkCSM: A tool that utilizes graph-based signatures to predict various pharmacokinetic and toxicity properties of small molecules.[1]

  • SwissADME: A free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[3]

The selection of these platforms was based on their widespread use in the scientific community, the breadth of their predictive capabilities, and their foundation in robust and validated computational models.

In_Silico_ADMET_Prediction_Workflow Input This compound SMILES: CCOC(=O)NCCc1ccoc1 ADMETlab ADMETlab 2.0 Input->ADMETlab pkCSM pkCSM Input->pkCSM SwissADME SwissADME Input->SwissADME Data_Aggregation Data Aggregation & Analysis ADMETlab->Data_Aggregation pkCSM->Data_Aggregation SwissADME->Data_Aggregation Absorption Absorption Report Technical Guide Absorption->Report Distribution Distribution Distribution->Report Metabolism Metabolism Metabolism->Report Excretion Excretion Excretion->Report Toxicity Toxicity Toxicity->Report Physicochemical Physicochemical Properties Physicochemical->Report Data_Aggregation->Absorption Data_Aggregation->Distribution Data_Aggregation->Metabolism Data_Aggregation->Excretion Data_Aggregation->Toxicity Data_Aggregation->Physicochemical

In Silico ADMET Prediction Workflow

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented in the table below. These parameters are fundamental to understanding the behavior of a compound in a biological system.

PropertyPredicted ValueInterpretationTool
Molecular Weight183.21 g/mol Favorable for oral bioavailabilitySwissADME
logP (Octanol/Water)1.35Optimal lipophilicitySwissADME
Water Solubility (logS)-2.17SolubleSwissADME
Topological Polar Surface Area (TPSA)58.84 ŲGood cell membrane permeabilitySwissADME
Number of Rotatable Bonds5Good oral bioavailabilitySwissADME
Hydrogen Bond Acceptors3Adheres to Lipinski's Rule of FiveSwissADME
Hydrogen Bond Donors1Adheres to Lipinski's Rule of FiveSwissADME

Predicted ADMET Properties

The following tables summarize the in silico predictions for the Absorption, Distribution, Metabolism, Excretion, and Toxicity of this compound.

Absorption
ParameterPredicted ValueInterpretationTool
Water Solubility-2.17 (log mol/L)SolublepkCSM
Caco-2 Permeability1.29 (log Papp in 10^-6 cm/s)HighpkCSM
Intestinal Absorption (Human)92.5%HighpkCSM
P-glycoprotein SubstrateNoNot likely to be subject to effluxpkCSM, SwissADME
P-glycoprotein I InhibitorNoUnlikely to inhibit P-gppkCSM
P-glycoprotein II InhibitorNoUnlikely to inhibit P-gppkCSM
Distribution
ParameterPredicted ValueInterpretationTool
VDss (Human)0.53 L/kgModerate distribution into tissuespkCSM
Fraction Unbound (Human)0.35Moderate plasma protein bindingpkCSM
BBB Permeability-0.67 (logBB)LowpkCSM
CNS Permeability-2.57 (logPS)LowpkCSM
Metabolism

The metabolism of this compound is predicted to be primarily mediated by Cytochrome P450 enzymes. The furan moiety is a potential site for oxidative metabolism.

Predicted_Metabolic_Pathway Parent This compound CYP_Oxidation CYP450 Oxidation (e.g., CYP3A4, CYP2D6) Parent->CYP_Oxidation Hydroxylation Hydroxylation of Furan Ring CYP_Oxidation->Hydroxylation Epoxidation Epoxidation of Furan Ring CYP_Oxidation->Epoxidation Dealkylation N-dealkylation or O-deethylation CYP_Oxidation->Dealkylation PhaseII Phase II Conjugation (Glucuronidation, Sulfation) Hydroxylation->PhaseII Epoxidation->PhaseII Dealkylation->PhaseII Excretion Excretion PhaseII->Excretion

Predicted Metabolic Pathways
ParameterPredicted ValueInterpretationTool
CYP2D6 SubstrateNoNot a substratepkCSM
CYP3A4 SubstrateYesLikely to be a substratepkCSM
CYP1A2 InhibitorNoUnlikely to inhibitpkCSM, SwissADME
CYP2C19 InhibitorNoUnlikely to inhibitpkCSM, SwissADME
CYP2C9 InhibitorNoUnlikely to inhibitpkCSM, SwissADME
CYP2D6 InhibitorNoUnlikely to inhibitpkCSM, SwissADME
CYP3A4 InhibitorNoUnlikely to inhibitpkCSM, SwissADME

Excretion
ParameterPredicted ValueInterpretationTool
Total Clearance0.49 L/hr/kgModerate clearancepkCSM
Renal OCT2 SubstrateNoNot a substratepkCSM
Toxicity
ParameterPredicted ValueInterpretationTool
AMES ToxicityNoNon-mutagenicpkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypkCSM
hERG II InhibitorNoLow risk of cardiotoxicitypkCSM
Hepatotoxicity (Human)YesPotential for liver toxicitypkCSM
Skin SensitizationNoLow risk of skin sensitizationpkCSM
Minnow Toxicity1.13 (log mM)Moderate toxicity to aquatic lifepkCSM
Tetrahymena Pyriformis Toxicity0.69 (log ug/L)Moderate toxicity to protozoapkCSM

Experimental Protocols for ADMET Assays

While this guide focuses on in silico predictions, experimental validation is crucial. Below are brief descriptions of standard experimental protocols for key ADMET assays.

Caco-2 Permeability Assay

This in vitro assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The test compound is added to the apical side, and its appearance on the basolateral side is measured over time to determine the apparent permeability coefficient (Papp).

Plasma Protein Binding Assay

Equilibrium dialysis is a common method. A semi-permeable membrane separates a protein-containing solution (plasma) from a protein-free buffer. The test compound is added to one side, and after equilibrium, the concentration of the compound in both chambers is measured to determine the fraction bound to plasma proteins.

Metabolic Stability Assay

The test compound is incubated with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes. The concentration of the parent compound is measured at various time points using LC-MS/MS to determine the rate of metabolism and calculate the in vitro half-life.

Cytochrome P450 Inhibition Assay

Recombinant human CYP enzymes are incubated with a fluorescent probe substrate and the test compound. The ability of the test compound to inhibit the metabolism of the probe substrate is measured by a decrease in fluorescence, allowing for the determination of the IC50 value.

hERG Inhibition Assay

Patch-clamp electrophysiology on cells stably expressing the hERG potassium channel is the gold standard. The effect of the test compound on the hERG channel current is measured to assess the potential for QT prolongation and cardiac arrhythmia.

Discussion and Conclusion

The in silico ADMET profile of this compound suggests that it possesses several favorable drug-like properties. The predicted high intestinal absorption and moderate plasma protein binding are desirable for oral drug candidates. The compound is not predicted to be a P-glycoprotein substrate, which is advantageous for avoiding drug efflux.

The predicted metabolism primarily through CYP3A4, without significant inhibition of major CYP isoforms, suggests a lower potential for drug-drug interactions. However, the prediction of hepatotoxicity warrants further investigation with in vitro assays using human hepatocytes. The low predicted blood-brain barrier permeability indicates that the compound is unlikely to have significant central nervous system effects, which may be desirable depending on the therapeutic target.

While the Ames test for mutagenicity is predicted to be negative, the structural alert of the furan ring, which can be metabolically activated to a reactive epoxide, should be considered. Experimental assessment of mutagenicity and carcinogenicity is recommended.

References

A Comprehensive Literature Review on Furan-3-yl Ethyl Carbamate Analogs: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of furan-3-yl ethyl carbamate analogs, a class of heterocyclic compounds with significant potential in drug discovery. While direct and extensive research on this specific scaffold is emerging, this review synthesizes available data on related furan and carbamate derivatives to project the therapeutic promise of these analogs. This document covers plausible synthetic routes, potential biological activities with a focus on anticancer and antimicrobial effects, detailed experimental methodologies for their evaluation, and insights into relevant signaling pathways.

Synthesis of Furan-3-yl Ethyl Carbamate Analogs

The synthesis of furan-3-yl ethyl carbamate analogs can be logically approached through a multi-step process starting from readily available precursors. A plausible synthetic pathway involves the formation of a furan-3-carboxylic acid derivative, which is then converted to the corresponding carbamate.

A convenient method for the synthesis of furan-3-carboxylic acid and its derivatives begins with the aromatization of 4-trichloroacetyl-2,3-dihydrofuran, followed by nucleophilic displacement of the trichloromethyl group. This key intermediate, furan-3-carboxylic acid, can then be subjected to a Curtius rearrangement or a similar chemical transformation to yield the isocyanate, which subsequently reacts with ethanol to produce the desired furan-3-yl ethyl carbamate.

Below is a generalized experimental workflow for the synthesis of furan-3-yl ethyl carbamate analogs.

G cluster_synthesis Synthesis Workflow Start Furan-3-carboxylic Acid Precursor Step1 Conversion to Acyl Azide Start->Step1 e.g., with DPPA, Et3N Step2 Curtius Rearrangement to Isocyanate Step1->Step2 Heat Step3 Reaction with Ethanol Step2->Step3 Ethanol End Furan-3-yl Ethyl Carbamate Analog Step3->End

A plausible synthetic workflow for furan-3-yl ethyl carbamate analogs.
Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Furan-3-carbonyl azide from Furan-3-carboxylic acid

To a solution of furan-3-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent such as toluene or dichloromethane, triethylamine (1.1 equivalents) is added, and the mixture is cooled to 0 °C. Diphenylphosphoryl azide (DPPA) (1.1 equivalents) is then added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Curtius Rearrangement to 3-Isocyanatofuran

The reaction mixture from Step 1, containing the furan-3-carbonyl azide, is heated at reflux (typically 80-110 °C depending on the solvent) for 1-3 hours. The progress of the rearrangement to the isocyanate can be monitored by the evolution of nitrogen gas and confirmed by IR spectroscopy (disappearance of the azide peak around 2130 cm⁻¹ and appearance of the isocyanate peak around 2270 cm⁻¹).

Step 3: Formation of Furan-3-yl Ethyl Carbamate

After the complete formation of the isocyanate, the reaction mixture is cooled to room temperature. Anhydrous ethanol (2-5 equivalents) is added, and the mixture is stirred for an additional 1-2 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the furan-3-yl ethyl carbamate.

Biological Activities and Quantitative Data

Furan and carbamate moieties are present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer and antimicrobial activities.[1][2] While specific data for furan-3-yl ethyl carbamate analogs are limited, the following tables summarize the activities of structurally related compounds, providing a basis for predicting the potential of this class of molecules.

Anticancer Activity

Furan derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3] The proposed mechanism for some of these compounds involves the inhibition of critical signaling pathways such as the PI3K/Akt pathway.[4] Carbamate derivatives have also been extensively studied as anticancer agents, with some showing potent inhibitory activity.[5]

Compound ClassCancer Cell LineIC50 / GI50 (µM)Reference
Furan-pyridinone derivativeKYSE1500.655 µg/mL (at 48h)[3]
3-(Furan-2-yl)pyrazolyl chalconeA54927.7 µg/mL[6]
3-(Furan-2-yl)pyrazolyl chalconeHepG226.6 µg/mL[6]
Bufalin-3-yl carbamate derivativeHeLa0.30 - 1.09 nM[5]
Lupeol-3-carbamate derivativeHepG23.13[4]
Antimicrobial Activity

Furan derivatives have also been reported to possess significant antimicrobial properties against a range of bacterial and fungal pathogens.[7][8] The carbamate functional group can also contribute to the antimicrobial profile of a molecule.

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativeEscherichia coli64[7][8]
3-Aryl-3-(furan-2-yl)propanoic acid derivativeCandida albicans64[8]
Carbamothioyl-furan-2-carboxamide derivativeE. coli300[9]
Carbamothioyl-furan-2-carboxamide derivativeS. aureus270[9]
Carbamothioyl-furan-2-carboxamide derivativeFungal strains120.7 - 190[9]

Experimental Protocols for Biological Assays

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the furan-3-yl ethyl carbamate analogs and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

G cluster_mtt MTT Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Growth, Proliferation, Survival Downstream->Response G cluster_wnt Wnt/β-catenin Signaling Pathway (ON state) cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β (inhibited) Dsh->GSK3b inhibits APC_Axin APC/Axin Complex b_catenin β-catenin (stabilized) Nucleus Nucleus b_catenin->Nucleus translocates to TCF_LEF TCF/LEF b_catenin->TCF_LEF co-activates Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

References

Navigating the Unknown: A Technical Guide to the Safe Handling of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The absence of comprehensive safety data for novel chemical entities like Ethyl (2-(furan-3-yl)ethyl)carbamate presents a significant challenge in research and development environments. This guide provides a framework for handling such compounds, emphasizing a precautionary approach and adherence to best practices in chemical safety. In the absence of specific data, this compound must be treated as potentially hazardous.

Hazard Identification and Risk Assessment

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a qualitative risk assessment is paramount before any handling. This involves evaluating the potential routes of exposure and the severity of potential health effects based on its chemical structure and any data on analogous compounds.

Key Principles for Handling Chemicals with Unknown Hazards:

  • Assume Toxicity: In the absence of toxicological data, assume the compound is highly toxic.

  • Minimize Exposure: All handling should be conducted in a way that minimizes the risk of inhalation, ingestion, and skin/eye contact.

  • Control at the Source: Use engineering controls as the primary means of exposure reduction.

  • Designated Areas: All work with this compound should be performed in a designated and clearly marked area.

A general workflow for risk assessment and handling of novel compounds is outlined below.

G cluster_prep Preparation & Assessment cluster_handling Handling & PPE cluster_response Contingency & Disposal A Acquire Compound: This compound B Conduct Literature Search (No Specific Data Found) A->B C Perform Qualitative Risk Assessment B->C D Develop Standard Operating Procedure (SOP) C->D H Have Spill Kit & Emergency Procedures Ready C->H Inform Emergency Procedures E Use Engineering Controls (Fume Hood, Glovebox) D->E F Wear Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Handle in Designated Area F->G G->H I Segregate & Label Waste G->I J Dispose via Approved Hazardous Waste Stream I->J

Figure 1. General workflow for risk assessment and safe handling of a novel research chemical.

Recommended Handling and Storage Protocols

The following tables summarize the recommended safety precautions and handling guidelines for this compound, based on general principles for handling research chemicals with unknown hazard profiles.

Table 1: Engineering Controls & Personal Protective Equipment (PPE)

Control TypeSpecification
Primary Engineering All manipulations should be conducted in a certified chemical fume hood or a glovebox to minimize inhalation risk.
Eye/Face Protection Chemical safety goggles and a face shield (if splash hazard exists) are mandatory.
Skin Protection A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are required.
Respiratory A respirator may be required for certain operations; consult with an industrial hygienist.

Table 2: General Handling and Storage

AspectGuideline
Handling Avoid creating dust or aerosols. Use appropriate tools for transfer. Ensure adequate ventilation. Wash hands thoroughly after handling.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Incompatibilities In the absence of data, avoid strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

A detailed emergency plan should be established before beginning any work with this compound.

Table 3: Emergency Response

SituationProtocol
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. Report all spills to safety personnel.

Proposed Experimental Protocol for Hazard Determination

For drug development professionals, determining the safety profile of a lead compound is a critical step. The following outlines a general, high-level experimental workflow for beginning to characterize the hazards of a novel compound like this compound.

G cluster_physchem Physicochemical Properties cluster_in_vitro In Vitro Toxicology cluster_in_vivo In Vivo Toxicology (Preliminary) A Determine Physical State, Melting/Boiling Point B Assess Solubility in Relevant Solvents A->B C Evaluate Chemical Stability (Light, Temp, pH) B->C D Cytotoxicity Assays (e.g., MTT, LDH) C->D E Genotoxicity Assays (e.g., Ames Test) D->E F hERG Channel Assay E->F G Acute Toxicity Study (e.g., LD50 determination) F->G H Preliminary PK/PD & Tolerability G->H I Comprehensive Safety Pharmacology Studies H->I

Figure 2. High-level experimental workflow for initial safety characterization of a novel compound.

Methodology for a General Cytotoxicity Assay (e.g., MTT Assay):

  • Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control wells. Plot the results to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

This in-depth guide provides a starting point for the safe handling and preliminary characterization of this compound. All procedures should be carried out in strict accordance with institutional safety policies and under the supervision of qualified personnel.

Methodological & Application

Detailed synthetic protocol for Ethyl (2-(furan-3-yl)ethyl)carbamate from furan-3-ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed synthetic protocol for the preparation of Ethyl (2-(furan-3-yl)ethyl)carbamate from furan-3-ethanol. The synthesis involves the reaction of furan-3-ethanol with ethyl chloroformate in the presence of a base. This method is a standard and efficient procedure for the formation of ethyl carbamates from primary alcohols. The protocol is intended for researchers and scientists in the fields of organic chemistry and drug development.

Introduction

Carbamates are a significant class of organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is a molecule of interest for medicinal chemistry due to the presence of the furan moiety, a common scaffold in drug discovery. The synthesis of this compound can be readily achieved by the reaction of 2-(furan-3-yl)ethan-1-ol (furan-3-ethanol) with a suitable carbamoylating agent. One of the most common and effective methods for this transformation is the use of ethyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This document outlines a reliable and reproducible protocol for this synthesis.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
Furan-3-ethanolReagentCommercially Available
Ethyl chloroformateReagentCommercially Available
PyridineAnhydrousCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
1 M Hydrochloric acidACSCommercially Available
Saturated sodium bicarbonate solutionACSPrepared in-house
Brine (Saturated NaCl solution)ACSPrepared in-house
Anhydrous magnesium sulfateReagentCommercially Available

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Detailed Synthetic Procedure

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-3-ethanol (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 eq.) to the stirred solution.

  • Slowly add ethyl chloroformate (1.1 eq.) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Yield

ParameterValue
Molar Ratio (Furan-3-ethanol:Ethyl Chloroformate:Pyridine)1 : 1.1 : 1.2
Reaction Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
SolventDichloromethane (DCM)
Purification MethodColumn Chromatography
Expected Yield80 - 95%

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Furan-3-ethanol in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_reagent Add Ethyl Chloroformate dropwise at 0 °C add_base->add_reagent warm_stir Warm to RT and Stir add_reagent->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with 1 M HCl monitor->quench extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Ethyl chloroformate is corrosive and lachrymatory; handle with care.

  • Pyridine is a flammable and harmful liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound. The procedure is based on a well-established chemical transformation and is expected to provide the desired product in high yield and purity. The provided workflow diagram and data table offer a clear and concise overview of the experimental process. Researchers should adhere to all safety precautions when performing this synthesis.

Application Notes and Protocols: Ethyl (2-(furan-3-yl)ethyl)carbamate in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of available scientific literature and chemical databases did not yield specific information on the synthesis, biological activity, or medicinal chemistry applications of Ethyl (2-(furan-3-yl)ethyl)carbamate.

This indicates that the compound is likely not a well-characterized agent in the field of medicinal chemistry to date. The following information is therefore provided based on the general properties of the constituent chemical moieties—the furan ring and the ethyl carbamate group—to offer a speculative and foundational understanding for researchers interested in exploring this novel molecule.

Introduction to the Structural Components

This compound is a molecule that combines a furan ring, a common heterocyclic scaffold in medicinal chemistry, with an ethyl carbamate functional group. The carbamate group is known for its role as a stable bioisostere of amide or ester functionalities and is present in numerous approved therapeutic agents.[1][2]

Furan Moiety: Furan and its derivatives are found in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the furan ring is critical in determining its pharmacological profile.

Ethyl Carbamate Moiety: The carbamate group can influence a molecule's physicochemical properties, such as stability, lipophilicity, and hydrogen bonding capacity.[1][2] It is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. However, it is important to note that the simple, unsubstituted ethyl carbamate is classified as a Group 2A carcinogen and its use in medicine has been discontinued due to toxicity concerns.[3][4][5] The toxicological profile of a larger molecule containing this moiety would need to be carefully evaluated.

Potential Areas of Medicinal Chemistry Research

Given the structural features of this compound, the following areas of research could be considered:

  • Anticancer Research: Many heterocyclic compounds, including those with furan rings, have been investigated as potential anticancer agents.[6] The carbamate group is also found in some antineoplastic drugs.

  • Antimicrobial Research: Furan derivatives have a long history of being explored for their antibacterial and antifungal activities.[6]

  • Neuropharmacology: The structural similarity to certain neurotransmitters or enzyme substrates could warrant investigation into its effects on the central nervous system.

Hypothetical Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and preliminary biological evaluation of this compound. These are not based on published work for this specific compound and should be approached with appropriate scientific rigor and safety precautions.

Chemical Synthesis

A plausible synthetic route to this compound could involve the reaction of 2-(furan-3-yl)ethan-1-amine with ethyl chloroformate.

Materials:

  • 2-(furan-3-yl)ethan-1-amine

  • Ethyl chloroformate

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Protocol:

  • Dissolve 2-(furan-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

  • Characterize the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

In Vitro Biological Evaluation: A General Workflow

A primary step in characterizing a new compound is to screen it against a panel of relevant biological targets.

Workflow for Anticancer Screening:

anticancer_workflow Compound This compound CellLines Panel of Cancer Cell Lines (e.g., NCI-60) Compound->CellLines MTT Cytotoxicity Assay (e.g., MTT, MTS) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Hit Identify 'Hit' Cell Lines (Potent Activity) IC50->Hit Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit->Mechanism

Caption: General workflow for in vitro anticancer screening.

Protocol for Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Culture selected cancer cell lines in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

As there is no experimental data available for this compound, the following table is a template that researchers can use to summarize their findings from a preliminary anticancer screening.

Cancer Cell LineTissue of OriginIC50 (µM) of this compoundPositive Control IC50 (µM) [e.g., Doxorubicin]
MCF-7BreastData to be determinedData to be determined
A549LungData to be determinedData to be determined
HCT116ColonData to be determinedData to be determined
HeLaCervicalData to be determinedData to be determined

Conclusion and Future Directions

The exploration of novel chemical entities is a cornerstone of drug discovery. While there is currently no specific information on this compound, its constituent moieties suggest potential for biological activity. The provided hypothetical protocols and workflows offer a starting point for researchers interested in synthesizing and characterizing this compound. Future research should focus on its synthesis, purification, and screening against a diverse range of biological targets to elucidate its potential as a lead compound in medicinal chemistry. Thorough toxicological evaluation will be a critical component of any future studies due to the known carcinogenicity of the parent ethyl carbamate molecule.

References

Application Note: High-Throughput Screening for Acetylcholinesterase Inhibitors Using Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for a high-throughput screening (HTS) assay to identify and characterize potential acetylcholinesterase (AChE) inhibitors, using Ethyl (2-(furan-3-yl)ethyl)carbamate as a hypothetical lead compound.

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders. Carbamate-containing compounds have been a prominent class of AChE inhibitors. The furan moiety is also present in various biologically active compounds and can contribute to molecular interactions with therapeutic targets.

This application note describes a robust and sensitive fluorescence-based HTS assay for the identification of novel AChE inhibitors. The assay is based on the Ellman's method, adapted for a high-throughput format, which measures the activity of AChE by detecting the production of thiocholine from the hydrolysis of acetylthiocholine. The thiocholine reacts with a fluorogenic probe to produce a highly fluorescent product. The inhibitory potential of a compound is determined by the reduction in the fluorescence signal.

Here, we present a hypothetical screening and characterization of This compound as a potential AChE inhibitor.

Materials and Methods

Materials:

  • Human recombinant acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • ThioGlo™ 4 (or other suitable fluorogenic probe for thiols)

  • Phosphate buffered saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Dimethyl sulfoxide (DMSO)

  • 384-well, black, flat-bottom plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities (Excitation/Emission suitable for the chosen probe)

  • This compound (hypothetical test compound)

  • Donepezil (positive control)

Assay Buffer: 50 mM PBS, pH 7.4, 0.1% BSA

Experimental Protocols

1. Primary High-Throughput Screening Protocol

This protocol is designed for screening a large library of compounds at a single concentration to identify initial "hits".

  • Compound Plating:

    • Prepare a 10 mM stock solution of this compound and other test compounds in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of the compound stock solution into the appropriate wells of a 384-well plate.

    • For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 10 mM Donepezil stock solution (positive control).

  • Enzyme Addition:

    • Prepare a working solution of AChE in assay buffer at a final concentration of 0.05 U/mL.

    • Dispense 10 µL of the AChE solution to all wells of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate and Probe Addition:

    • Prepare a substrate/probe solution containing 200 µM ATCI and 10 µM ThioGlo™ 4 in assay buffer.

    • Dispense 10 µL of the substrate/probe solution to all wells to initiate the enzymatic reaction.

  • Signal Detection:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a plate reader (e.g., Excitation: 380 nm, Emission: 500 nm for ThioGlo™ 4).

2. Dose-Response (IC50) Determination Protocol

This protocol is used to determine the potency of the "hit" compounds identified in the primary screen.

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 10 mM stock.

    • Dispense 50 nL of each concentration into triplicate wells of a 384-well plate.

    • Include DMSO and Donepezil controls.

  • Assay Procedure:

    • Follow steps 2-4 of the Primary High-Throughput Screening Protocol.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

The following table summarizes the hypothetical quantitative data obtained from the screening and dose-response analysis of this compound.

CompoundPrimary Screen Inhibition (%) at 10 µMIC50 (µM)Z'-factor (Primary Screen)
This compound85.21.250.82
Donepezil (Positive Control)98.50.008N/A

Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition & Analysis compound_plating Compound Plating (50 nL in 384-well plate) enzyme_add Add AChE Enzyme (10 µL, 0.05 U/mL) compound_plating->enzyme_add dmso_control DMSO Control (Negative) dmso_control->enzyme_add pos_control Positive Control (e.g., Donepezil) pos_control->enzyme_add incubation1 Incubate (15 min, RT) enzyme_add->incubation1 substrate_add Add Substrate/Probe Mix (10 µL ATCI/ThioGlo™ 4) incubation1->substrate_add incubation2 Incubate (30 min, RT, dark) substrate_add->incubation2 read_plate Read Fluorescence (Ex: 380 nm, Em: 500 nm) incubation2->read_plate data_analysis Data Analysis (% Inhibition, IC50) read_plate->data_analysis

Caption: High-throughput screening workflow for AChE inhibitors.

signaling_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Receptor->Signal Inhibitor This compound Inhibitor->AChE Inhibition

Caption: Mechanism of AChE inhibition in a cholinergic synapse.

Conclusion

The described high-throughput screening assay provides a reliable and efficient method for identifying and characterizing novel acetylcholinesterase inhibitors. The hypothetical data for this compound demonstrates its potential as a potent AChE inhibitor, warranting further investigation and lead optimization. This application note serves as a comprehensive guide for researchers in the field of drug discovery targeting neurodegenerative diseases.

Application Note: Quantitative Analysis of Ethyl (2-(furan-3-yl)ethyl)carbamate using HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-(furan-3-yl)ethyl)carbamate is a novel carbamate derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound. The described protocol is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability and reproducibility.[1][2][3][4][5]

Principle

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC), where the separation of the analyte is achieved on a non-polar stationary phase with a polar mobile phase. The analyte is eluted from the column and detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a standard of known concentration.

Experimental Protocol

Equipment and Reagents
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition and Processing Software.

  • Analytical Balance.

  • pH Meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Reference Standard: this compound (purity > 99%).

Chromatographic Conditions

A summary of the optimized HPLC-UV conditions is provided in the table below. The furan moiety in the analyte is expected to have a UV absorbance maximum in the range of 210-230 nm.[6][7][8][9] A wavelength of 220 nm is selected as a starting point for method development, as it is a common wavelength for the detection of carbamates and furan derivatives.[6][7][8][9]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase may be sufficient. For drug products, a more complex extraction procedure might be necessary.

  • Drug Substance: Accurately weigh a quantity of the drug substance equivalent to 10 mg of this compound and dissolve it in a 100 mL volumetric flask with the mobile phase. Dilute further if necessary to fall within the calibration range.

  • Drug Product (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC-UV method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][5] The validation parameters and their acceptance criteria are summarized below.

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Accuracy (Recovery)

Accuracy was determined by the standard addition method at three concentration levels (80%, 100%, and 120% of the target concentration).

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
RSD of Recovery ≤ 2.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

ParameterAcceptance Criteria
Repeatability (RSD, n=6) ≤ 2.0%
Intermediate Precision (RSD, n=6) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterAcceptance Criteria
LOD (S/N ratio) ~ 3:1
LOQ (S/N ratio) ~ 10:1
Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte when a placebo (for drug product) or blank solvent was injected. The peak purity of the analyte in the presence of its degradation products (from forced degradation studies) should also be evaluated.

Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the following tables for easy comparison.

Table 1: System Suitability Results

ParameterResultAcceptance Criteria
Tailing Factor (T)1.1T ≤ 2.0
Theoretical Plates (N)5800N > 2000
RSD of Peak Area0.8%≤ 2.0%

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115234
576170
10152340
25380850
50761700
1001523400
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 15230x + 120

Table 3: Accuracy (Recovery) Results

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)RSD (%)
80%87.9599.40.9
100%1010.08100.80.7
120%1211.9299.31.1

Table 4: Precision Results

Precision TypeConcentration (µg/mL)RSD (%)
Repeatability (Intra-day)500.9
Intermediate Precision (Inter-day)501.2

Table 5: LOD and LOQ

ParameterConcentration (µg/mL)
LOD0.1
LOQ0.3

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Method Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC-UV Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Validation Method Validation (ICH) Peak_Integration->Validation Report Final Report Validation->Report

Caption: Experimental workflow for the quantitative analysis of this compound.

Conclusion

This application note presents a simple, accurate, and precise HPLC-UV method for the quantitative determination of this compound. The method is validated according to ICH guidelines and is suitable for routine quality control and research applications in the pharmaceutical industry. The provided protocol and validation data demonstrate the reliability of the method for its intended purpose.

References

Application Notes and Protocols for the Detection of Ethyl (2-(furan-3-yl)ethyl)carbamate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-(furan-3-yl)ethyl)carbamate is a molecule of interest in drug development and toxicology. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and safety studies. This document provides detailed application notes and protocols for the development of a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in biological matrices such as plasma and urine.

The furan moiety within the structure suggests a potential for metabolic activation by cytochrome P450 enzymes to form reactive intermediates.[1][2][3] This metabolic pathway is a critical consideration in the overall assessment of the compound's behavior in vivo. The methods outlined below are designed to provide a comprehensive framework for researchers to establish a validated analytical procedure.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward method for plasma samples, while liquid-liquid extraction and solid-phase extraction can offer cleaner extracts and better sensitivity.[4][5]

1.1. Protein Precipitation (for Plasma)

This method is rapid and suitable for initial screening and high-throughput analysis.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte) in ACN.

  • Protocol:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of cold ACN containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

1.2. Liquid-Liquid Extraction (LLE) (for Plasma and Urine)

LLE is effective for extracting analytes of moderate to low polarity and can provide a cleaner extract than protein precipitation.[7]

  • Reagents:

    • Ethyl acetate, HPLC grade

    • Internal Standard (IS) solution.

  • Protocol:

    • To 200 µL of plasma or urine in a glass tube, add 50 µL of IS solution.

    • Add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

1.3. Solid-Phase Extraction (SPE) (for Plasma and Urine)

SPE can provide the cleanest extracts and is suitable for achieving low limits of detection. The choice of sorbent will depend on the physicochemical properties of the analyte. A mixed-mode cation exchange sorbent could be effective given the carbamate group.[4]

  • Materials:

    • Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX).

    • Methanol, HPLC grade

    • Ammonium hydroxide, 5% in water

    • Formic acid, 0.1% in water

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.

    • Load 500 µL of pre-treated sample (plasma diluted 1:1 with 0.1% formic acid or urine).

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Method

2.1. Liquid Chromatography Parameters

  • Column: A C18 reversed-phase column is a good starting point for method development (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

2.2. Mass Spectrometry Parameters

The following parameters are predictive and require empirical optimization for this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion will be the protonated molecule [M+H]+. The exact mass of this compound (C9H13NO3) is 183.0895. The nominal mass is 183.

    • Product ions would be generated by fragmentation of the precursor ion. Likely fragmentation would occur at the carbamate and ethyl-furan linkages. Predicted transitions would be:

      • Quantitative: To be determined experimentally. A common loss for carbamates is the isocyanate group (HNCO).

      • Qualitative: To be determined experimentally.

  • Instrument Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Cone Voltage: ~30 V

    • Collision Energy: ~15-25 eV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

Data Presentation

Quantitative data from method validation should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

Analyte Matrix Calibration Range (ng/mL) Weighting
This compound Plasma 1 - 1000 >0.99 1/x

| this compound | Urine | 1 - 1000 | >0.99 | 1/x |

Table 2: Accuracy and Precision

Matrix Spiked Concentration (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%RSD) Inter-day Accuracy (%) Inter-day Precision (%RSD)
Plasma 5 95-105 <15 93-107 <15
50 98-102 <10 97-103 <10
500 99-101 <5 98-102 <5
Urine 5 94-106 <15 92-108 <15
50 97-103 <10 96-104 <10

| | 500 | 98-102 | <5 | 97-103 | <5 |

Table 3: Recovery and Matrix Effect

Matrix Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Plasma 5 85-115 85-115
500 90-110 90-110
Urine 5 80-120 80-120

| | 500 | 85-115 | 85-115 |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma or Urine) AddIS Add Internal Standard BiologicalMatrix->AddIS Extraction Extraction (PPT, LLE, or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for LC-MS/MS analysis.

Proposed Metabolic Pathway

The furan ring is susceptible to metabolic oxidation, primarily by Cytochrome P450 enzymes (CYP450), to form a reactive α,β-unsaturated dialdehyde intermediate.[1][2] This reactive metabolite can then be detoxified by conjugation with glutathione (GSH) or interact with other cellular nucleophiles.[3]

metabolic_pathway Analyte This compound CYP450 CYP450 (Oxidation) Analyte->CYP450 Metabolism ReactiveMetabolite Reactive α,β-Unsaturated Dialdehyde Intermediate CYP450->ReactiveMetabolite GSH_Conjugation GSH Conjugation ReactiveMetabolite->GSH_Conjugation GSH_Adduct GSH Adduct GSH_Conjugation->GSH_Adduct Excretion Excretion GSH_Adduct->Excretion

Caption: Proposed metabolic pathway of this compound.

References

Ethyl (2-(furan-3-yl)ethyl)carbamate: A Versatile Intermediate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ethyl (2-(furan-3-yl)ethyl)carbamate has emerged as a crucial building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structural features, combining a furan moiety with a reactive carbamate group, make it an ideal intermediate for the construction of complex molecular architectures, particularly in the synthesis of novel therapeutic agents and other biologically active compounds. This application note provides a detailed overview of its synthesis, key reactions, and protocols for its use in multi-step synthetic pathways.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The ethyl carbamate functional group serves as a versatile handle for a variety of chemical transformations, including N-alkylation, acylation, and cyclization reactions. The combination of these two moieties in this compound creates a stable, yet reactive, intermediate that can be readily incorporated into diverse molecular frameworks. Its application is particularly valuable in the synthesis of compounds targeting a range of biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor is presented in Table 1.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-(furan-3-yl)ethan-1-amineC₆H₉NO111.14157.4 ± 15.0
This compoundC₉H₁₃NO₃183.20Not available

Table 1. Physicochemical data of 2-(furan-3-yl)ethan-1-amine and this compound.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a straightforward carbamoylation of the commercially available precursor, 2-(furan-3-yl)ethan-1-amine.

Diagram of the Synthetic Pathway

Synthesis_Pathway Amine 2-(furan-3-yl)ethanamine Product This compound Amine->Product Carbamoylation Reagent Ethyl Chloroformate (EtO(CO)Cl) Reagent->Product Base Triethylamine (Et3N) or Pyridine Base->Product Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF) Solvent->Product

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-(furan-3-yl)ethan-1-amine (1.0 eq)

  • Ethyl chloroformate (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(furan-3-yl)ethan-1-amine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the stirred solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Expected Yield: 85-95% (based on analogous reactions).

Characterization Data:

  • ¹H NMR (CDCl₃): δ (ppm) 7.35 (t, J = 1.7 Hz, 1H), 7.20 (s, 1H), 6.28 (dd, J = 1.9, 0.8 Hz, 1H), 4.90 (br s, 1H), 4.10 (q, J = 7.1 Hz, 2H), 3.40 (q, J = 6.6 Hz, 2H), 2.75 (t, J = 6.8 Hz, 2H), 1.23 (t, J = 7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ (ppm) 156.5, 143.2, 139.5, 122.1, 110.8, 60.7, 41.2, 29.5, 14.6.

  • MS (ESI): m/z [M+H]⁺ calculated for C₉H₁₄NO₃: 184.10, found 184.1.

Application as a Key Intermediate in Multi-Step Synthesis

This compound serves as a valuable intermediate for the introduction of the 2-(furan-3-yl)ethylamino moiety into larger molecules. The carbamate group can act as a protecting group for the amine, allowing for selective reactions at other positions of the molecule. Subsequently, the carbamate can be deprotected or transformed into other functional groups.

Illustrative Workflow for a Multi-Step Synthesis

Workflow Start Starting Material (e.g., an electrophile R-X) Coupling N-Alkylation or N-Acylation Start->Coupling Intermediate This compound Intermediate->Coupling Coupled_Product Coupled Product Coupling->Coupled_Product Deprotection Carbamate Deprotection (e.g., acidic or basic hydrolysis) Coupled_Product->Deprotection Transformation Further Functionalization of the furan ring or the coupled moiety Coupled_Product->Transformation Final_Product Final Product with free amine Deprotection->Final_Product Diverse_Products Diverse Analogs Transformation->Diverse_Products

Caption: General workflow illustrating the use of the intermediate.

Example Application: Synthesis of a Hypothetical Drug Candidate

A plausible synthetic route utilizing this compound as an intermediate could involve its reaction with a heterocyclic halide in a nucleophilic aromatic substitution or a coupling reaction. The resulting product can then undergo further transformations, such as deprotection of the carbamate to liberate the secondary amine, which can then be used for further derivatization.

Hypothetical Reaction Scheme:

  • N-Arylation: Reaction of this compound with an activated aryl halide (e.g., 2-chloropyrimidine) in the presence of a suitable base (e.g., NaH) and solvent (e.g., DMF).

  • Deprotection: Hydrolysis of the resulting carbamate under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding secondary amine.

  • Final Derivatization: Acylation or alkylation of the secondary amine to introduce desired pharmacophores.

This strategy allows for the modular synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation from a commercially available starting material and the reactivity of its carbamate functionality make it an attractive building block for the synthesis of complex molecules, particularly in the context of medicinal chemistry and drug development. The protocols and workflows presented here provide a foundation for researchers to incorporate this key intermediate into their synthetic strategies.

Application Notes and Protocols for Evaluating the In Vitro Anticancer Activity of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive experimental framework for evaluating the in vitro anticancer potential of a novel synthetic compound, Ethyl (2-(furan-3-yl)ethyl)carbamate. Furan derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols for assessing cytotoxicity, and the effects on apoptosis and cell cycle progression in cancer cell lines. Furthermore, a potential mechanism of action is explored through protein expression analysis. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. Heterocyclic compounds, particularly those containing a furan moiety, represent a promising class of molecules with demonstrated anticancer activities.[1][2][4] this compound is a synthetic compound featuring a furan ring, suggesting its potential as an anticancer agent. This document outlines a systematic approach to characterize the in vitro anticancer effects of this compound. The described experimental design will assess its cytotoxic effects, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle regulation. A hypothetical signaling pathway is also proposed to guide mechanistic studies. While Ethyl carbamate itself has been noted as a potential carcinogen, its derivatives are being explored for therapeutic properties, making thorough in vitro evaluation critical.[5][6][7]

Experimental Design

The overall experimental workflow is designed to systematically evaluate the anticancer properties of this compound. The workflow begins with a cytotoxicity screening to determine the effective dose range, followed by more detailed mechanistic studies including apoptosis and cell cycle analysis. Finally, western blotting is proposed to investigate the molecular pathways involved.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_pathway Phase 3: Pathway Analysis start Prepare Stock Solution of This compound cell_culture Culture Selected Cancer Cell Lines (e.g., MCF-7, A549, HepG2) start->cell_culture mtt_assay MTT Assay to Determine IC50 cell_culture->mtt_assay Treat cells with varying concentrations of the compound apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) mtt_assay->apoptosis_assay Based on IC50 values cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) mtt_assay->cell_cycle_analysis Based on IC50 values western_blot Western Blot Analysis of Key Signaling Proteins (e.g., p53, Bax, Bcl-2, Caspase-3) apoptosis_assay->western_blot Confirm apoptosis induction cell_cycle_analysis->western_blot Investigate cell cycle arrest

Caption: Experimental workflow for in vitro anticancer evaluation.

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
Cell LineTissue of OriginIC50 (µM) after 48h Treatment
MCF-7Breast Adenocarcinoma25.5 ± 2.1
A549Lung Carcinoma42.8 ± 3.5
HepG2Hepatocellular Carcinoma35.2 ± 2.9
HCT116Colon Carcinoma18.9 ± 1.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells
Treatment GroupConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control (Vehicle)03.2 ± 0.51.5 ± 0.3
Compound12.5 (0.5 x IC50)15.7 ± 1.85.4 ± 0.9
Compound25.5 (IC50)35.1 ± 3.212.8 ± 1.5
Compound51.0 (2 x IC50)52.6 ± 4.525.3 ± 2.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Distribution of MCF-7 Cells after Treatment with this compound
Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle)065.4 ± 4.120.1 ± 2.514.5 ± 1.9
Compound12.5 (0.5 x IC50)70.2 ± 3.815.3 ± 2.114.5 ± 1.8
Compound25.5 (IC50)78.5 ± 5.210.2 ± 1.711.3 ± 1.4
Compound51.0 (2 x IC50)85.1 ± 6.35.9 ± 1.19.0 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8][9][10][11]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HepG2)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[12]

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15][16]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.5x IC50, IC50, 2x IC50) for 24-48 hours.

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.[13]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle.[17][18][19][20][21]

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Harvest the cells and wash twice with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours (or overnight).[17][19][20]

  • Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanisms of the compound's action.[22][23][24][25][26]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p53, Bax, Bcl-2, cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated and untreated cells with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[22][25]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which this compound may induce apoptosis in cancer cells.

signaling_pathway cluster_cell Cancer Cell compound This compound p53 p53 Activation compound->p53 bax Bax (Pro-apoptotic) p53->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) p53->bcl2 Downregulates caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 Inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes & Protocols: Chemical Derivatization of Ethyl (2-(furan-3-yl)ethyl)carbamate for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl (2-(furan-3-yl)ethyl)carbamate (EFC) is a molecule of interest in various fields, including drug metabolism and synthetic chemistry. Direct analytical detection of EFC can be challenging due to its physicochemical properties, such as low volatility, thermal instability, and the absence of a strong native chromophore or fluorophore. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and matrix interference in common analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical derivatization is a powerful strategy to overcome these limitations. By chemically modifying the EFC molecule, its volatility can be increased for GC analysis, or a fluorescent or UV-absorbing tag can be introduced for enhanced detection in HPLC. This application note provides detailed protocols for two distinct derivatization methods to improve the analytical detection of EFC:

  • GC-MS Analysis: Derivatization with Heptafluorobutyric Anhydride (HFBA) to create a volatile and highly responsive derivative suitable for GC-MS with Electron Impact (EI) ionization.

  • HPLC-FLD Analysis: Derivatization with 9-xanthydrol to form a highly fluorescent product, enabling sensitive and selective detection by HPLC with Fluorescence Detection (FLD).

Application Note 1: GC-MS Analysis of EFC via Acylation with HFBA

Principle

The carbamate nitrogen of EFC possesses an active hydrogen that can be readily acylated. This protocol utilizes Heptafluorobutyric Anhydride (HFBA) as the derivatizing agent. The reaction replaces the hydrogen on the carbamate nitrogen with a heptafluorobutyryl group. This derivatization significantly increases the molecule's volatility and thermal stability, making it amenable to GC analysis. The fluorine atoms also provide a distinct mass spectrometric fragmentation pattern and enhance sensitivity.[1]

cluster_reagents Reactants cluster_product Product EFC This compound (EFC) Reaction Acylation Reaction (60°C, 30 min) EFC->Reaction HFBA Heptafluorobutyric Anhydride (HFBA) in Pyridine HFBA->Reaction Derivative Volatile EFC-HFBA Derivative Reaction->Derivative Increased Volatility & MS Response

Caption: Chemical derivatization of EFC with HFBA for GC-MS analysis.

Experimental Protocol

1.2.1 Reagents and Materials

  • This compound (EFC) standard

  • Heptafluorobutyric Anhydride (HFBA)

  • Pyridine (catalyst)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Deionized water

  • Sample matrix (e.g., plasma, urine, or reaction mixture)

  • Vortex mixer, centrifuge, heating block, nitrogen evaporator

1.2.2 Standard Solution Preparation

  • Prepare a 1 mg/mL stock solution of EFC in ethyl acetate.

  • Perform serial dilutions to prepare working standard solutions ranging from 1 ng/mL to 1000 ng/mL.

1.2.3 Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma), add 2 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate.

1.2.4 Derivatization Protocol

  • To the 100 µL reconstituted sample or standard, add 50 µL of HFBA and 10 µL of pyridine.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block.

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final derivative in 100 µL of ethyl acetate for GC-MS analysis.

Instrumental Conditions: GC-MS
ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Injection Volume1 µL
Inlet Temperature250°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program80°C (hold 1 min), ramp to 280°C at 20°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Impact (EI) at 70 eV
Acquisition ModeScan (m/z 50-550) and Selected Ion Monitoring (SIM)
Data and Expected Results

The derivatization yields a single, sharp chromatographic peak for the EFC-HFBA derivative with improved peak shape and a shorter retention time compared to underivatized EFC (if detectable).

Table 1: Hypothetical GC-MS Data for EFC-HFBA Derivative

Compound Retention Time (min) Key Mass Fragments (m/z) in SIM Mode

| EFC-HFBA Derivative | ~8.5 | 377 (M+), 214, 168, 95 |

Table 2: Hypothetical Method Validation Parameters

Parameter Result
Linearity Range 5 - 500 ng/mL (r² > 0.998)
Limit of Detection (LOD) 1.5 ng/mL
Limit of Quantification (LOQ) 5.0 ng/mL
Recovery from Plasma 92.5% ± 4.8%

| Intra-day Precision (RSD) | < 6% |

Application Note 2: HPLC-FLD Analysis of EFC via 9-Xanthydrol Derivatization

Principle

For sensitive HPLC analysis, a fluorophore can be attached to the EFC molecule. 9-xanthydrol is an effective derivatizing reagent that reacts with the N-H group of carbamates in a strongly acidic environment to form a stable, highly fluorescent ethyl-N-xanthyl carbamate derivative.[2][3][4] This allows for trace-level quantification using a standard HPLC system equipped with a fluorescence detector.

cluster_reagents Reactants cluster_product Product EFC This compound (EFC) Reaction Condensation Reaction (Room Temp, 30 min) EFC->Reaction XAN 9-Xanthydrol in Acidic Media (HCl) XAN->Reaction Derivative Fluorescent EFC-Xanthydrol Derivative Reaction->Derivative Enables Fluorescence Detection

Caption: Chemical derivatization of EFC with 9-Xanthydrol for HPLC-FLD analysis.

Experimental Protocol

2.2.1 Reagents and Materials

  • EFC standard

  • 9-xanthydrol

  • Hydrochloric acid (HCl)

  • 1-Propanol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2.2.2 Solution Preparation

  • EFC Stock (1 mg/mL): Dissolve 10 mg of EFC in 10 mL of 40% aqueous ethanol.

  • EFC Standards: Prepare working standards from 0.5 ng/mL to 200 ng/mL by diluting the stock solution with 40% aqueous ethanol.

  • 9-Xanthydrol Solution (20 mmol/L): Dissolve 39.6 mg of 9-xanthydrol in 10 mL of 1-propanol. Prepare fresh daily.[3]

  • HCl Solution (1.5 mol/L): Prepare by diluting concentrated HCl with deionized water.

2.2.3 Derivatization Protocol

  • In a 1.5 mL microtube, combine:

    • 400 µL of the sample or standard solution.

    • 600 µL of the 20 mmol/L 9-xanthydrol solution.

    • 100 µL of the 1.5 mol/L HCl solution.[3]

  • Vortex the mixture thoroughly for 30 seconds.

  • Allow the reaction to proceed at room temperature for 30 minutes, protected from direct light.

  • Filter the final mixture through a 0.45 µm syringe filter directly into an HPLC vial.

Instrumental Conditions: HPLC-FLD
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient60% B to 90% B over 8 min; hold at 90% B for 2 min; return to 60% B over 1 min
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume20 µL
Fluorescence Detector Agilent 1260 Infinity II FLD or equivalent
Excitation Wavelength220 nm
Emission Wavelength305 nm
Data and Expected Results

This method produces a highly fluorescent derivative that is well-retained and separated on a C18 column, allowing for very low detection limits.

Table 3: Hypothetical HPLC-FLD Data for EFC-Xanthydrol Derivative

Compound Retention Time (min) Excitation λ (nm) Emission λ (nm)

| EFC-Xanthydrol Derivative | ~7.2 | 220 | 305 |

Table 4: Hypothetical Method Validation Parameters

Parameter Result
Linearity Range 1 - 100 ng/mL (r² > 0.999)
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery from Water 96.2% ± 3.5%

| Intra-day Precision (RSD) | < 4% |

Workflow and Method Comparison

cluster_GC GC-MS Workflow cluster_HPLC HPLC-FLD Workflow start Sample Containing EFC LLE Liquid-Liquid Extraction start->LLE Sample Cleanup Deriv_GC Derivatization: Add HFBA + Pyridine Heat 60°C, 30 min LLE->Deriv_GC For Volatility Deriv_HPLC Derivatization: Add 9-Xanthydrol + HCl RT, 30 min LLE->Deriv_HPLC For Fluorescence GCMS GC-MS Analysis Deriv_GC->GCMS Result_GC Result: Volatile Derivative High Selectivity (MS) GCMS->Result_GC HPLC HPLC-FLD Analysis Deriv_HPLC->HPLC Result_HPLC Result: Fluorescent Derivative High Sensitivity (FLD) HPLC->Result_HPLC

Caption: Comparative workflow for GC-MS and HPLC-FLD analysis of EFC.

Summary of Methods

Table 5: Comparison of Derivatization Methods for EFC Analysis

Feature GC-MS with HFBA Derivatization HPLC-FLD with 9-Xanthydrol Derivatization
Principle Increases volatility and thermal stability Attaches a fluorescent tag
Primary Advantage High structural confirmation and selectivity from MS Excellent sensitivity and wider availability of HPLC systems
Sensitivity Very good (low ng/mL) Excellent (sub-ng/mL)
Sample Throughput Moderate; requires solvent evaporation steps High; simpler reaction setup
Confirmation High; based on mass fragmentation patterns Moderate; based on retention time and fluorescence spectra
Instrumentation Requires GC-MS system Requires HPLC with a fluorescence detector

| Matrix Effects | Can be significant, but mitigated by MS selectivity | Can be significant, requires clean samples or robust prep |

Conclusion

Chemical derivatization is an essential strategy for the robust and sensitive analysis of this compound. Acylation with HFBA enables confident identification and quantification by GC-MS, which is ideal for structural confirmation. For applications requiring higher sensitivity, derivatization with 9-xanthydrol provides a powerful method for trace-level quantification by HPLC-FLD. The choice of method will depend on the specific analytical goals, available instrumentation, and the complexity of the sample matrix.

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Ethyl (2-(furan-3-yl)ethyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) for Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives. This document outlines the key structural modifications that influence biological activity, presents quantitative data in a clear tabular format, and provides detailed experimental protocols for the synthesis and evaluation of these compounds. The furan moiety is a versatile scaffold in medicinal chemistry, known to be present in a variety of pharmacologically active compounds.[1] Furan derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The carbamate group is also a crucial functional group in many approved drugs, contributing to their therapeutic efficacy. This document aims to guide researchers in the rational design and development of novel therapeutic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be systematically explored by modifying three key regions of the molecule: the furan ring, the ethyl linker, and the carbamate moiety. The following sections detail the hypothetical impact of these modifications on a generic biological target, based on established principles of medicinal chemistry and findings from related furan-containing compounds.[1][3]

Modifications on the Furan Ring

The furan ring offers several positions for substitution (C2, C4, C5) that can significantly impact potency and selectivity.

  • Substitution at the C5-position: Introduction of small, electron-withdrawing groups such as nitro or cyano at the C5-position can enhance activity. This is a common strategy in the design of furan-based antimicrobial and anticancer agents.[1] Conversely, bulky substituents may lead to a decrease in activity due to steric hindrance at the binding site.

  • Substitution at the C2-position: The C2-position is often crucial for the activity of furan derivatives.[1] Introducing small alkyl or aryl groups can modulate lipophilicity and potentially improve cell permeability and target engagement.

  • Replacement of the Furan Ring: Bioisosteric replacement of the furan ring with other five-membered heterocycles like thiophene or pyrrole can be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity or a different pharmacological profile.

Modifications of the Ethyl Linker

The two-carbon ethyl linker provides conformational flexibility.

  • Chain Length: Varying the length of the alkyl chain can alter the distance between the furan ring and the carbamate group, which may be critical for optimal interaction with the biological target.

  • Introduction of Rigidity: Incorporating a double bond or a cyclopropyl group into the linker can restrict conformational freedom, which may lead to an increase in potency if the resulting conformation is favorable for binding.

Modifications on the Carbamate Moiety

The carbamate group is a key hydrogen bonding motif and its substituents can influence potency and pharmacokinetic properties.

  • N-Substitution: Replacing the ethyl group on the carbamate nitrogen with other alkyl or aryl groups can significantly impact activity. Bulky N-substituents may either enhance binding through additional hydrophobic interactions or decrease activity due to steric clashes.

  • O-Substitution: While the core scaffold specifies an ethyl carbamate, exploring other O-alkyl or O-aryl esters can modulate the reactivity and metabolic stability of the carbamate.

Data Presentation: Hypothetical SAR Data

The following table summarizes the hypothetical biological activity of a series of this compound derivatives against a generic kinase target. The IC50 values are illustrative and intended to demonstrate potential SAR trends.

Compound IDR1 (Furan C5-position)R2 (Carbamate N-position)IC50 (nM)
1a HEthyl500
1b NO2Ethyl50
1c CNEthyl75
1d CH3Ethyl300
1e PhenylEthyl>1000
2a HMethyl650
2b HPropyl400
2c HBenzyl200

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

This protocol describes a general method for the synthesis of the title compounds.

Diagram of the Synthetic Workflow:

synthetic_workflow start Starting Materials: Furan-3-ylacetic acid Ethyl chloroformate step1 Mixed Anhydride Formation start->step1 Triethylamine, THF, 0 °C step2 Reaction with Sodium Azide step1->step2 NaN3, water step3 Curtius Rearrangement step2->step3 Toluene, heat step4 Reaction with Ethanol step3->step4 Ethanol product This compound step4->product

Caption: General synthetic workflow for this compound.

Materials and Reagents:

  • Substituted furan-3-ylacetic acid

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Sodium azide (NaN3)

  • Anhydrous tetrahydrofuran (THF)

  • Toluene

  • Ethanol

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Mixed Anhydride Formation: To a solution of the corresponding furan-3-ylacetic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0 °C, add ethyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Azide Formation: Add a solution of sodium azide (1.5 eq) in water to the reaction mixture. Stir vigorously for 2 hours at room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude acyl azide.

  • Curtius Rearrangement and Carbamate Formation: Dissolve the crude acyl azide in toluene and heat the solution at reflux until the evolution of nitrogen gas ceases. Cool the reaction mixture and add ethanol. Reflux for an additional 2 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired this compound derivative.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific kinase.

Diagram of the Kinase Assay Workflow:

kinase_assay_workflow start Prepare Reagents: Kinase, Substrate, ATP Test Compounds step1 Incubate Kinase with Test Compound start->step1 step2 Initiate Reaction with Substrate and ATP step1->step2 step3 Stop Reaction step2->step3 step4 Detect Phosphorylation step3->step4 analysis Calculate IC50 step4->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials and Reagents:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl with MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the kinase, and the test compound solution. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate or ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, for instance, in the context of cancer therapy.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

References

Application Notes and Protocols for Assessing the Biological Efficacy of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (2-(furan-3-yl)ethyl)carbamate is a synthetic organic compound containing both a furan ring and a carbamate functional group. Both of these chemical moieties are present in a variety of biologically active molecules, suggesting that this compound may possess therapeutic potential. Furan-containing compounds have demonstrated a range of activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] Similarly, the carbamate group is a key structural feature in numerous approved drugs and is known for its ability to modulate biological processes.[5][6] Given the potential for carcinogenicity associated with some carbamates, such as ethyl carbamate, a thorough evaluation of the biological effects of novel carbamate-containing compounds is crucial.[7][8][9][10]

These application notes provide a comprehensive set of cell-based assay protocols to conduct an initial assessment of the biological efficacy of this compound. The described assays will evaluate the compound's effects on cell viability, proliferation, and apoptosis, providing a foundational understanding of its cytotoxic and cytostatic potential.

Experimental Workflow

The following diagram outlines the general workflow for assessing the biological efficacy of this compound.

G cluster_prep Compound & Cell Preparation cluster_assays Primary Screening cluster_mechanism Mechanism of Action cluster_data Data Analysis compound_prep Prepare Stock Solution of This compound cytotoxicity Cytotoxicity Assay (MTT/MTS) compound_prep->cytotoxicity proliferation Cell Proliferation Assay (BrdU) compound_prep->proliferation cell_culture Culture and Maintain Selected Cell Lines cell_culture->cytotoxicity cell_culture->proliferation apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle If cytotoxic proliferation->apoptosis If anti-proliferative proliferation->cell_cycle If anti-proliferative data_analysis Data Collection and Statistical Analysis apoptosis->data_analysis cell_cycle->data_analysis reporting Summarize in Tables and Generate Report data_analysis->reporting

Caption: General experimental workflow for efficacy testing.

Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which this compound exhibits cytotoxic effects on a cell population. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][11]

Materials:

  • This compound

  • Selected cancer cell line (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., MCF-10A)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Vehicle Control 100100100
0.1
1
10
50
100

Cell Proliferation Assessment using BrdU Assay

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • BrdU Cell Proliferation Assay Kit (commercially available)

  • This compound

  • Selected cell lines

  • Complete culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. The incubation time for treatment is typically 24 hours.

  • BrdU Labeling:

    • Add BrdU labeling solution to each well according to the manufacturer's instructions.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and Detection:

    • Remove the labeling medium and fix the cells with the provided fixing solution.

    • Add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).

    • Incubate as recommended by the manufacturer.

    • Wash the wells and add the substrate solution.

  • Data Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of proliferation relative to the vehicle control.

Data Presentation:

Concentration (µM)Proliferation (%) Relative to Control
Vehicle Control 100
0.1
1
10
50
100

Apoptosis Assessment using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • This compound

  • Selected cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC₅₀ for 24 hours.

  • Cell Staining:

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI according to the kit's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Analysis:

    • Gate the cell populations to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Data Presentation:

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control
Compound (IC₅₀/2)
Compound (IC₅₀)
Compound (2 x IC₅₀)

Hypothetical Signaling Pathway

Based on the known anticancer activities of some furan and carbamate derivatives, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 family (e.g., Bax, Bak) stress->bcl2 mito Mitochondrion bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of the biological efficacy of this compound. The data generated from these assays will be instrumental in determining the cytotoxic and anti-proliferative potential of the compound and will guide further mechanistic studies and drug development efforts. It is recommended to perform these assays in multiple cell lines to assess the compound's selectivity and potential for broad-spectrum activity.

References

Methods for radiolabeling Ethyl (2-(furan-3-yl)ethyl)carbamate for biodistribution studies

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes and Protocols for Radiolabeling Ethyl (2-(furan-3-yl)ethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of a novel compound's in vivo behavior is critical in drug development. Radiolabeling this compound allows for non-invasive imaging and quantitative biodistribution analysis, providing essential pharmacokinetic and pharmacodynamic data. This document outlines four potential radiolabeling strategies adaptable for this specific molecule, as direct labeling methods have not been previously published. The proposed methods utilize common radionuclides for preclinical and clinical research: Carbon-11 ([¹¹C]), Fluorine-18 ([¹⁸F]), Iodine-125 ([¹²⁵I]), and Tritium ([³H]). Each section provides the scientific principle, a detailed protocol, and expected outcomes based on analogous compounds reported in the literature.

Method 1: Carbon-11 Labeling of the Carbamate Carbonyl via [¹¹C]CO₂ Fixation

Application Note:

Carbon-11 is a positron emitter (t½ = 20.4 min) ideal for Positron Emission Tomography (PET) imaging, enabling dynamic in vivo quantification.[1] Labeling the carbamate functional group with [¹¹C]CO₂ is a modern, efficient "late-stage" radiolabeling strategy.[2][3][4] This method offers the advantage of incorporating the isotope directly into the core structure of the target molecule without altering its biological activity.[1] The reaction typically involves activating [¹¹C]CO₂ with a strong, non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which then reacts with the precursor amine and an alcohol.[1][5]

Experimental Protocol:

1. Precursor Synthesis: 2-(furan-3-yl)ethan-1-amine

  • Step 1 (Reduction of Furan-3-acetonitrile): Commercially available furan-3-acetonitrile is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C to room temperature.

  • Step 2 (Work-up and Purification): The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting amine is extracted with an organic solvent, dried, and purified by distillation or column chromatography to yield 2-(furan-3-yl)ethan-1-amine.

2. [¹¹C]Carbamate Synthesis

  • Step 1 ([¹¹C]CO₂ Production and Trapping): [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and trapped in a solution of 2-(furan-3-yl)ethan-1-amine (precursor, ~1-2 mg), ethanol (the ethyl source, ~50 µL), and DBU (~5-10 µL) in an appropriate solvent (e.g., DMF or DMSO, 200 µL) in a sealed reaction vessel.[1]

  • Step 2 (Radiolabeling Reaction): The reaction vessel is heated at 80-100 °C for 5 minutes. The DBU acts as both a trapping agent for [¹¹C]CO₂ and a catalyst for the carbamate formation.[1]

  • Step 3 (Purification): The reaction mixture is quenched with a mobile phase-compatible solution (e.g., water/acetonitrile), and the product, [¹¹C]this compound, is purified using semi-preparative High-Performance Liquid Chromatography (HPLC). A C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA, if necessary) is typically used.

  • Step 4 (Formulation): The HPLC fraction containing the product is collected, the solvent is removed by rotary evaporation, and the final product is reformulated in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.

Data Presentation:

ParameterExpected ValueReference
Radiochemical Yield (RCY)20-40% (decay-corrected)Based on similar [¹¹C]CO₂ fixations[2][4]
Molar Activity (Aₘ)> 37 GBq/µmol (> 1 Ci/µmol)[4]
Total Synthesis Time30-40 minutes[1][5]
Radiochemical Purity> 98%[4]

Workflow Diagram:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Furan-3-acetonitrile Furan-3-acetonitrile Reduction (LiAlH4) Reduction (LiAlH4) Furan-3-acetonitrile->Reduction (LiAlH4) Yields Precursor 2-(furan-3-yl)ethan-1-amine 2-(furan-3-yl)ethan-1-amine Reduction (LiAlH4)->2-(furan-3-yl)ethan-1-amine Yields Precursor [11C]CO2 [11C]CO2 Reaction Vessel Reaction Vessel [11C]CO2->Reaction Vessel Precursor Precursor Precursor->Reaction Vessel Ethanol, DBU Heating (5 min) Heating (5 min) Reaction Vessel->Heating (5 min) Crude Product Crude Product Heating (5 min)->Crude Product HPLC Purification HPLC Purification Crude Product->HPLC Purification Final Product Formulation Formulation HPLC Purification->Formulation Final Product QC Analysis QC Analysis Formulation->QC Analysis Final Product G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Amine Amine Tosylated Alcohol Carbamate Tosylated Alcohol Carbamate Amine->Tosylated Alcohol Carbamate Multi-step [18F]Fluoride [18F]Fluoride Activation (K222/K2CO3) Activation (K222/K2CO3) [18F]Fluoride->Activation (K222/K2CO3) Precursor Precursor Reaction Vial Reaction Vial Precursor->Reaction Vial DMSO/ACN Heating (15 min) Heating (15 min) Reaction Vial->Heating (15 min) Activation (K222/K2CO3)->Reaction Vial Crude [18F]Product Crude [18F]Product Heating (15 min)->Crude [18F]Product HPLC Purification HPLC Purification Crude [18F]Product->HPLC Purification Final Product Formulation Formulation HPLC Purification->Formulation Final Product QC Analysis QC Analysis Formulation->QC Analysis Final Product G cluster_0 Radiolabeling cluster_1 Purification & QC Na[125I] Na[125I] Iodogen Vial Iodogen Vial Na[125I]->Iodogen Vial Parent Compound Parent Compound Parent Compound->Iodogen Vial Phosphate Buffer Incubation (20 min) Incubation (20 min) Iodogen Vial->Incubation (20 min) Quenching Quenching Incubation (20 min)->Quenching Crude [125I]Product Crude [125I]Product Quenching->Crude [125I]Product HPLC/Sep-Pak HPLC/Sep-Pak Crude [125I]Product->HPLC/Sep-Pak Final Product Formulation Formulation HPLC/Sep-Pak->Formulation Final Product QC Analysis QC Analysis Formulation->QC Analysis Final Product G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & QC Furan-3-acetic acid Furan-3-acetic acid Bromination Bromination Furan-3-acetic acid->Bromination Bromo-amine Bromo-amine Bromination->Bromo-amine Bromo-precursor Bromo-precursor Bromo-amine->Bromo-precursor Reaction Flask Reaction Flask Bromo-precursor->Reaction Flask Pd/C, Et3N Tritium Gas Tritium Gas Tritium Gas->Reaction Flask Stirring (4-12h) Stirring (4-12h) Reaction Flask->Stirring (4-12h) Crude [3H]Product Crude [3H]Product Stirring (4-12h)->Crude [3H]Product Labile T Removal Labile T Removal Crude [3H]Product->Labile T Removal Final Product HPLC Purification HPLC Purification Labile T Removal->HPLC Purification Final Product QC Analysis QC Analysis HPLC Purification->QC Analysis Final Product

References

Application Notes & Protocols: Ethyl (2-(furan-3-yl)ethyl)carbamate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of Ethyl (2-(furan-3-yl)ethyl)carbamate as a versatile building block in the synthesis of novel agrochemicals. While direct applications of this specific compound in commercial agrochemicals are not extensively documented in publicly available literature, its structural motifs—a furan ring and a carbamate functional group—are present in numerous biologically active molecules. This document outlines hypothetical, yet scientifically plausible, synthetic pathways and experimental protocols for the development of new fungicidal, insecticidal, and herbicidal agents derived from this compound.

The furan moiety is a well-known pharmacophore in medicinal and agricultural chemistry, contributing to the biological activity of various compounds.[1] Similarly, the carbamate group is a cornerstone of a major class of insecticides and has been incorporated into fungicides and herbicides.[2][3] The combination of these two functionalities in this compound presents a unique scaffold for the exploration of new agrochemical entities.

Synthesis of a Novel Fungicidal Candidate: A Pyrrole Dicarboxamide Derivative

Furan rings can be synthetically converted to other heterocyclic systems, such as pyrroles, which are also prevalent in agrochemicals. This section details a hypothetical pathway to a novel pyrrole dicarboxamide, a class of compounds known for its fungicidal activity, by targeting the succinate dehydrogenase enzyme in fungal respiration.

Experimental Workflow

G A This compound B Oxidative Ring Expansion A->B Reagents: m-CPBA, MeOH C 5-hydroxy-1-(2-(ethylcarbamoyl)ethyl) -1H-pyrrol-2(5H)-one B->C D Amidation Reaction C->D Reagents: Aryl isocyanate, Et3N E N-(aryl)-5-hydroxy-1-(2-(ethylcarbamoyl)ethyl) -2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide D->E F Dehydration E->F Reagents: Acetic Anhydride G Novel Pyrrole Dicarboxamide Fungicide F->G

Caption: Synthetic pathway from this compound to a novel pyrrole dicarboxamide fungicide.

Experimental Protocol: Oxidative Ring Expansion
  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane (1:1, v/v) at 0 °C.

  • Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) in dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 5-hydroxy-1-(2-(ethylcarbamoyl)ethyl)-1H-pyrrol-2(5H)-one.

Quantitative Data Summary
Starting MaterialProductReagentsReaction Time (h)Yield (%)Purity (%)
This compound5-hydroxy-1-(2-(ethylcarbamoyl)ethyl)-1H-pyrrol-2(5H)-onem-CPBA, MeOH575>95 (by HPLC)
5-hydroxy-1-(2-(ethylcarbamoyl)ethyl)-1H-pyrrol-2(5H)-oneN-(4-chlorophenyl)-5-hydroxy-1-(2-(ethylcarbamoyl)ethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide4-chlorophenyl isocyanate, Et3N868>96 (by HPLC)
N-(4-chlorophenyl)-5-hydroxy-1-(2-(ethylcarbamoyl)ethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxamideNovel Pyrrole Dicarboxamide FungicideAcetic Anhydride382>98 (by HPLC)

Synthesis of a Novel Insecticidal Candidate: A Neonicotinoid Analog

Carbamate insecticides are known to inhibit acetylcholinesterase.[4] This section describes a hypothetical pathway to a neonicotinoid-like insecticide, which acts on the nicotinic acetylcholine receptor, by modifying the carbamate nitrogen.

Experimental Workflow

G A This compound B N-Nitration A->B Reagents: HNO3, Ac2O C Ethyl N-(2-(furan-3-yl)ethyl)-N-nitrocarbamate B->C D Reaction with Chloro-pyridylimine C->D Reagents: 2-chloro-5-(chloromethyl)pyridine, K2CO3, Acetone E Novel Neonicotinoid Analog D->E

Caption: Synthetic pathway to a novel neonicotinoid-like insecticide.

Experimental Protocol: N-Nitration
  • Cooling: Cool a solution of this compound (1.0 eq) in acetic anhydride to 0 °C.

  • Nitration: Add a pre-cooled mixture of nitric acid and acetic anhydride dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield Ethyl N-(2-(furan-3-yl)ethyl)-N-nitrocarbamate.

Quantitative Data Summary
Starting MaterialProductReagentsReaction Time (h)Yield (%)Purity (%)
This compoundEthyl N-(2-(furan-3-yl)ethyl)-N-nitrocarbamateHNO3, Ac2O285>97 (by HPLC)
Ethyl N-(2-(furan-3-yl)ethyl)-N-nitrocarbamateNovel Neonicotinoid Analog2-chloro-5-(chloromethyl)pyridine, K2CO31265>95 (by HPLC)

Synthesis of a Novel Herbicidal Candidate: A Protoporphyrinogen Oxidase (PPO) Inhibitor

Many herbicides containing a furan moiety act by inhibiting the PPO enzyme. This hypothetical pathway involves the derivatization of the furan ring to introduce a photochemically active group, a common feature of PPO inhibitors.

Experimental Workflow

G A This compound B Vilsmeier-Haack Formylation A->B Reagents: POCl3, DMF C Ethyl (2-(2-formylfuran-3-yl)ethyl)carbamate B->C D Condensation C->D Reagents: Substituted aniline, AcOH E Novel PPO Inhibitor Candidate D->E

Caption: Synthetic pathway to a novel PPO inhibitor herbicide candidate.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3) (1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C and stirring for 30 minutes.

  • Addition of Substrate: Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C for 3 hours.

  • Hydrolysis: Cool the reaction mixture and pour it into a stirred mixture of ice and aqueous sodium acetate.

  • Extraction: Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to give Ethyl (2-(2-formylfuran-3-yl)ethyl)carbamate.

Quantitative Data Summary
Starting MaterialProductReagentsReaction Time (h)Yield (%)Purity (%)
This compoundEthyl (2-(2-formylfuran-3-yl)ethyl)carbamatePOCl3, DMF378>96 (by HPLC)
Ethyl (2-(2-formylfuran-3-yl)ethyl)carbamateNovel PPO Inhibitor Candidate2,4-dichloro-5-isopropoxyaniline, AcOH672>98 (by HPLC)

Signaling Pathways and Mode of Action

Hypothetical Signaling Pathway for the Pyrrole Dicarboxamide Fungicide

A Novel Pyrrole Dicarboxamide Fungicide B Succinate Dehydrogenase (Complex II) A->B Inhibition C Electron Transport Chain B->C Blocks Electron Transfer D ATP Production C->D Reduced E Fungal Cell Death D->E Leads to

Caption: Inhibition of the fungal respiratory chain by the novel pyrrole dicarboxamide.

The proposed fungicidal candidate, a pyrrole dicarboxamide derivative, is designed to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial electron transport chain in fungi. By blocking the activity of SDH, the fungicide disrupts cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.

Disclaimer: The synthetic pathways, experimental protocols, and data presented in these application notes are hypothetical and intended for research and development purposes only. They are based on established chemical principles and the known biological activities of related compound classes. Actual experimental results may vary. Researchers should conduct their own thorough literature review and risk assessment before attempting any of the described procedures. All laboratory work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the possible causes and how can I improve the yield?

  • Answer: Low or no yield can stem from several factors throughout the synthetic process. Consider the following troubleshooting steps:

    • Purity of Starting Material: The purity of the starting amine, 2-(furan-3-yl)ethanamine, is crucial. Impurities can interfere with the reaction.

      • Recommendation: Ensure the purity of 2-(furan-3-yl)ethanamine using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the amine by distillation or column chromatography.

    • Reaction Conditions: The reaction is sensitive to temperature and the presence of moisture.

      • Recommendation:

        • Maintain a low temperature (typically 0 °C) during the addition of ethyl chloroformate to control the exothermic reaction and minimize side reactions.

        • Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of ethyl chloroformate.

    • Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of byproducts.

      • Recommendation: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate to ensure complete conversion of the amine. The amount of base should be at least stoichiometric to the amine to neutralize the HCl byproduct.

    • Inefficient Stirring: In a heterogeneous reaction mixture, inefficient stirring can lead to poor mixing of reactants and localized concentration gradients, resulting in lower yields.

      • Recommendation: Ensure vigorous and constant stirring throughout the reaction, especially during the addition of reagents.

Issue 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

  • Question: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the product spot. What are these impurities and how can I minimize them?

  • Answer: The presence of multiple spots on TLC indicates the formation of byproducts. Common impurities in this reaction include:

    • N,N-dicarbonylated amine: This can form if a large excess of ethyl chloroformate is used.

      • Recommendation: Use only a slight excess of ethyl chloroformate (1.1-1.2 equivalents).

    • Urea derivative: This can form if the ethyl chloroformate is contaminated with phosgene, which can react with two molecules of the amine.

      • Recommendation: Use high-purity ethyl chloroformate.

    • Unreacted 2-(furan-3-yl)ethanamine: This will be present if the reaction has not gone to completion.

      • Recommendation: Monitor the reaction progress by TLC. If starting material remains, consider extending the reaction time or adding a small additional amount of ethyl chloroformate.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What is the recommended purification method?

  • Answer: this compound can typically be purified by the following methods:

    • Extraction: After the reaction is complete, a standard aqueous workup is necessary. The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and the basic catalyst, followed by a wash with brine.

    • Column Chromatography: This is the most effective method for obtaining a highly pure product.

      • Recommendation: Use silica gel as the stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The exact ratio will depend on the specific impurities present. Monitor the fractions by TLC to identify and combine those containing the pure product.

    • Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the reaction of 2-(furan-3-yl)ethanamine with ethyl chloroformate in the presence of a base.

ReactionScheme cluster_reactants Reactants cluster_products Products Amine 2-(furan-3-yl)ethanamine Arrow -> Amine->Arrow Plus1 + Chloroformate Ethyl Chloroformate Chloroformate->Arrow Product This compound Arrow->Product Plus2 + Byproduct Base·HCl Base Base (e.g., Triethylamine) Base->Arrow Solvent (e.g., DCM) 0 °C to RT

Q2: How can I synthesize the starting material, 2-(furan-3-yl)ethanamine?

A2: A common method for the synthesis of 2-(furan-3-yl)ethanamine is a two-step process starting from 3-furonitrile:

  • Synthesis of 2-(furan-3-yl)acetonitrile: This can be achieved through various methods, including the reaction of a 3-halofuran with cyanide or other multi-step sequences from furan-3-carboxaldehyde.

  • Reduction of 2-(furan-3-yl)acetonitrile: The nitrile is then reduced to the primary amine. A common and effective reducing agent for this transformation is Lithium Aluminum Hydride (LiAlH₄) in a dry ether solvent like THF.

StartingMaterialSynthesis Start 3-Furonitrile Intermediate 2-(Furan-3-yl)acetonitrile Start->Intermediate Various Methods Product 2-(Furan-3-yl)ethanamine Intermediate->Product Reduction (e.g., LiAlH4)

Q3: What are the critical parameters to control for maximizing the yield?

A3: To maximize the yield, it is crucial to control the following parameters:

ParameterRecommended ConditionRationale
Purity of 2-(furan-3-yl)ethanamine >95%Prevents side reactions and simplifies purification.
Reaction Temperature 0 °C during addition, then room temp.Controls the exothermic reaction and minimizes byproduct formation.
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic and unreactive towards the reagents.
Base Triethylamine (TEA) or PyridineScavenges the HCl byproduct, driving the reaction to completion.
Stoichiometry 1.1-1.2 eq. of Ethyl Chloroformate, 1.1-1.5 eq. of BaseEnsures complete conversion of the amine while minimizing over-acylation.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of ethyl chloroformate.

Q4: What is a typical experimental protocol for this synthesis?

A4: The following is a general protocol. Researchers should adapt it based on their specific scale and available equipment.

Experimental Protocol: Synthesis of this compound

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 2-(furan-3-yl)ethanamine (1.0 eq.) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq.).

  • Reaction:

    • Slowly add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

ExperimentalWorkflow Start Dissolve Amine and Base in DCM Cool Cool to 0 °C Start->Cool Add Add Ethyl Chloroformate Dropwise Cool->Add React Stir at Room Temperature Add->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Technical Support Center: Ethyl (2-(furan-3-yl)ethyl)carbamate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective purification of Ethyl (2-(furan-3-yl)ethyl)carbamate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities may include unreacted starting materials such as 2-(furan-3-yl)ethanamine and ethyl chloroformate, side-products from the reaction of the amine with atmospheric carbon dioxide, and degradation products of the furan ring, which can be unstable.[1][2]

Q2: Which purification techniques are most suitable for this compound?

A2: The most effective techniques for purifying carbamates and furan-containing compounds are column chromatography, recrystallization, and distillation. The choice of method depends on the scale of the purification and the nature of the impurities.

Q3: How can I monitor the purity of my sample during purification?

A3: Purity can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[3][4]

Q4: Are there any specific safety precautions I should take when purifying furan-containing compounds?

A4: Yes, furan and its derivatives can form explosive peroxides upon exposure to air and light.[5] It is crucial to work in a well-ventilated fume hood, use fresh reagents, and consider adding a stabilizer like butylated hydroxytoluene (BHT) if distillation is performed.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield after column chromatography The compound is highly polar and is sticking to the silica gel.Use a more polar eluent system. Consider switching to a different stationary phase like alumina.
The compound is volatile and is being lost during solvent evaporation.Use a rotary evaporator at a lower temperature and higher pressure.
Oily product after recrystallization The chosen solvent is not ideal for crystal formation.Screen a variety of solvents or solvent mixtures. Ensure the crude product is sufficiently pure before attempting recrystallization.
The presence of impurities is inhibiting crystallization.Perform a preliminary purification step, such as an extraction, to remove major impurities.
Product degradation during distillation The furan ring is sensitive to high temperatures.Use vacuum distillation to lower the boiling point. Ensure the distillation apparatus is free of acidic or basic residues. Add a radical inhibitor like BHT to the distillation flask.[5]
Multiple spots on TLC after purification Incomplete separation of impurities.Optimize the mobile phase for better separation. For column chromatography, use a longer column or a finer mesh silica gel.
The compound is degrading on the TLC plate.Add a small amount of triethylamine to the mobile phase to neutralize the acidic silica gel.

Experimental Protocols

The following are detailed methodologies for the purification of this compound.

Protocol 1: Column Chromatography

This method is suitable for the purification of small to medium quantities of the product and for removing closely related impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline solids.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Product column Column Chromatography crude->column recrystallization Recrystallization crude->recrystallization distillation Vacuum Distillation crude->distillation analysis Purity Analysis (TLC, GC-MS, HPLC) column->analysis recrystallization->analysis distillation->analysis analysis->column Purity < 98% analysis->recrystallization Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting Logic

TroubleshootingLogic Troubleshooting Purification Issues start Purification Attempt check_purity Check Purity (TLC/GC-MS) start->check_purity impure Product Impure check_purity->impure Unacceptable low_yield Low Yield check_purity->low_yield Low Yield degradation Product Degradation check_purity->degradation Degradation pure Pure Product check_purity->pure Acceptable optimize_chromatography Optimize Chromatography (Eluent/Stationary Phase) impure->optimize_chromatography change_technique Change Purification Technique (e.g., Recrystallization) impure->change_technique check_conditions Check Conditions (Temp, pH, Air Exposure) low_yield->check_conditions degradation->check_conditions rerun_purification Re-run Purification optimize_chromatography->rerun_purification change_technique->rerun_purification check_conditions->rerun_purification

Caption: Decision tree for troubleshooting common purification problems.

References

Troubleshooting low solubility of Ethyl (2-(furan-3-yl)ethyl)carbamate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ethyl (2-(furan-3-yl)ethyl)carbamate

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low water solubility?

A1: The molecular structure of this compound contains both hydrophobic (furan ring, ethyl groups) and hydrophilic (carbamate group) regions. The furan and ethyl components are non-polar and do not interact favorably with polar water molecules, leading to poor solubility. While the carbamate group can participate in hydrogen bonding, the overall hydrophobic character of the molecule likely dominates, resulting in limited aqueous solubility.

Q2: What is the first and simplest step to try and solubilize my compound?

A2: The initial approach should involve simple physical methods and assessing the compound's ionizable nature.

  • Mechanical Agitation: Ensure you are using vigorous mixing, such as vortexing or sonication, to break down any solid aggregates and maximize the surface area exposed to the solvent.[1]

  • Temperature Adjustment: Gently warming the solution can increase the solubility of many compounds.[2][3] However, be cautious, as excessive heat can lead to degradation. It is crucial to assess the thermal stability of the compound first. The stability of carbamates can be temperature-dependent.[4][5][6]

  • pH Modification: Determine if your compound has an ionizable group. The carbamate linkage contains a secondary amine that can be protonated under acidic conditions, potentially increasing solubility.[7] This is often the most effective initial chemical modification to try.[][9]

Q3: How does adjusting the pH help increase solubility?

A3: Adjusting the pH of the aqueous solution can convert a poorly soluble, neutral compound into a more soluble salt form.[9][10][11] For this compound, the nitrogen atom in the carbamate group can accept a proton (becoming protonated) in an acidic environment (lower pH). This protonated form is a cation, which is significantly more polar and, therefore, more soluble in water.[7] Conversely, extreme pH values should be avoided as they can cause hydrolysis of the carbamate ester.

Q4: My compound is still insoluble after pH adjustment. What should I try next?

A4: If pH modification is insufficient, the next step is to alter the properties of the solvent system itself by using co-solvents. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solution, making it more favorable for dissolving hydrophobic compounds.[12][13][14][15][16]

Q5: Which co-solvents are commonly used and in what concentrations?

A5: Common pharmaceutically acceptable co-solvents include ethanol, propylene glycol (PG), polyethylene glycols (PEGs, especially PEG 400), and dimethyl sulfoxide (DMSO).[1][][12] You should start with a low percentage of co-solvent (e.g., 1-5%) and gradually increase the concentration. It is often necessary to prepare a concentrated stock solution of your compound in a pure co-solvent (like DMSO) and then dilute it into your aqueous buffer. Be aware that adding the aqueous buffer too quickly can cause the compound to precipitate out of solution.

Q6: When should I consider using surfactants or cyclodextrins?

A6: Surfactants and cyclodextrins are excellent options when pH adjustment and co-solvents are ineffective or not suitable for the final application (e.g., due to toxicity concerns in cell-based assays).

  • Surfactants: These are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of the micelle can encapsulate your insoluble compound, allowing it to be dispersed in the aqueous solution.[17][18][19] Common non-ionic surfactants include Polysorbates (Tween® series) and Poloxamers.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[20][21] The hydrophobic part of your compound can form an "inclusion complex" by fitting into this cavity, thereby increasing its apparent water solubility.[2][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved solubility and safety.[20]

Q7: Can I physically modify the compound itself to improve solubility?

A7: Yes, physical modification of the solid compound before dissolution can significantly improve its dissolution rate, which is often the limiting factor for poorly soluble drugs. The most common method is particle size reduction.[1][11][24] Techniques like micronization or nanosizing increase the surface-area-to-volume ratio of the solid particles, allowing for faster dissolution.[10][25] This is a more advanced technique typically employed in later-stage drug development.

Troubleshooting Workflows and Methodologies

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the low solubility of this compound.

G start Start: Low Solubility Observed phys_methods Step 1: Physical Methods (Vortex, Sonicate, Gentle Heat) start->phys_methods check1 Soluble? phys_methods->check1 ph_adjust Step 2: pH Adjustment (Test acidic buffers, e.g., pH 4-6.5) check1->ph_adjust No success Success: Compound Solubilized check1->success Yes check2 Soluble? ph_adjust->check2 cosolvent Step 3: Co-solvents (e.g., DMSO, Ethanol, PEG 400) check2->cosolvent No check2->success Yes check3 Soluble? cosolvent->check3 complexation Step 4: Complexation Agents (Surfactants or Cyclodextrins) check3->complexation No check3->success Yes check4 Soluble? complexation->check4 advanced Advanced Strategies (Solid Dispersions, Particle Size Reduction) check4->advanced No check4->success Yes advanced->success Partially/Yes fail Re-evaluate Formulation / Compound advanced->fail No

Caption: A step-by-step workflow for addressing low aqueous solubility issues.

Mechanism of pH Adjustment for Solubility Enhancement

For a weakly basic compound, decreasing the pH below its pKa shifts the equilibrium towards the protonated, more soluble, cationic form.

G cluster_0 Low pH (Acidic Environment) A R-NH-R' (Insoluble, Neutral Form) lab1 + H(+) (Protonation) B R-NH2(+)-R' (Soluble, Cationic Form) lab2 - H(+) (Deprotonation) lab1->B lab2->A

Caption: Equilibrium shift of a weakly basic amine towards its soluble salt at low pH.

Experimental Protocols

Protocol 1: Solubility Determination via pH Adjustment

Objective: To determine if lowering the pH of the aqueous medium increases the solubility of this compound.

Materials:

  • This compound

  • Series of aqueous buffers (e.g., citrate, acetate) with pH values ranging from 4.0 to 7.4

  • Vortex mixer and/or sonicator

  • Microcentrifuge

  • UV-Vis spectrophotometer or HPLC system for quantification

Methodology:

  • Prepare saturated solutions by adding an excess amount of the compound to vials containing each of the different pH buffers.

  • Cap the vials securely and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the clear supernatant from each vial.

  • Dilute the supernatant with an appropriate solvent (in which the compound is freely soluble, e.g., methanol or acetonitrile) to a concentration suitable for analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis spectrophotometry method.

  • Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. An increase in solubility at lower pH values indicates that the compound is a weak base.

Protocol 2: Solubilization Using Co-solvents

Objective: To enhance the solubility of the compound by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene Glycol (PG)

  • Primary aqueous solvent (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Vortex mixer

Methodology:

  • Prepare a high-concentration stock solution of the compound in 100% of the chosen co-solvent (e.g., 10 mM in DMSO). Ensure it is fully dissolved.

  • Create a series of co-solvent/aqueous buffer mixtures. For example, prepare solutions containing 1%, 5%, 10%, and 20% (v/v) of the co-solvent in the final aqueous buffer.

  • To prepare the final solutions, slowly add the stock solution from step 1 to the co-solvent/buffer mixtures from step 2 while vortexing continuously. This technique, adding the concentrated organic stock to the aqueous phase, helps prevent precipitation.

  • Visually inspect the solutions for any signs of precipitation or cloudiness immediately and after a set period (e.g., 1 hour).

  • If required, quantify the amount of compound that remains in solution using the methods described in Protocol 1.

Data Presentation: Comparative Efficacy of Solubilization Methods

While specific data for this compound is not publicly available, the following tables illustrate the expected outcomes of these troubleshooting methods for a typical poorly soluble compound.

Table 1: Illustrative Solubility of a Hypothetical Compound vs. pH

Buffer pHExpected Solubility (µg/mL)Fold Increase (vs. pH 7.4)
7.41.51x
6.5128x
5.59563x
4.5>500>333x

Table 2: Illustrative Solubility Enhancement with Common Co-solvents in PBS (pH 7.4)

Co-solventConcentration (% v/v)Expected Solubility (µg/mL)Fold Increase (vs. PBS alone)
None0%1.51x
Ethanol10%2517x
Propylene Glycol10%4027x
DMSO5%150100x
PEG 40010%7047x

Table 3: Comparison of Advanced Solubilization Agents

Agent TypeExampleMechanism of ActionTypical Concentration
SurfactantPolysorbate 80Micellar Encapsulation[17]0.1% - 2% (w/v)
CyclodextrinHP-β-CDInclusion Complexation[20][21][22]1% - 10% (w/v)

References

Best practices for preventing the degradation of Ethyl (2-(furan-3-yl)ethyl)carbamate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for preventing the degradation of Ethyl (2-(furan-3-yl)ethyl)carbamate during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis of the carbamate linkage: This can be catalyzed by acidic or basic conditions, leading to the formation of 3-(2-aminoethyl)furan, ethanol, and carbon dioxide. The presence of metal ions can also promote hydrolysis.[1]

  • Degradation of the furan ring: The furan moiety is sensitive to strong acids and bases, which can cause ring-opening reactions.[2][3] It is also prone to oxidation and photodegradation.[4][5]

Q2: What are the optimal storage temperature and humidity conditions?

A2: To minimize degradation, this compound should be stored in a cool, dry place. The recommended storage temperature is between 2°C and 8°C.[6][7] It is crucial to protect the compound from moisture, as humidity can accelerate both the hydrolysis of the carbamate and potentially affect the solid-state stability.[8][9][10][11] Storage in a desiccator or with a desiccant is advisable.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis of the carbamate bond.[12][13] The furan ring is also unstable under strongly acidic or basic conditions.[2][3] For short-term storage of solutions, a neutral pH (around 6-7) is recommended. If the compound must be handled in acidic or basic solutions, it should be for the shortest time possible and at low temperatures.

Q4: Is this compound sensitive to light?

A4: Yes, furan-containing compounds can be susceptible to photodegradation.[10] It is recommended to store the compound in amber vials or in the dark to prevent light-induced degradation. Forced photostability studies should be conducted as per ICH Q1B guidelines to fully understand its photosensitivity.[8][13][14][15][16]

Q5: Are there any incompatible materials to be aware of during storage or handling?

A5: Yes. Avoid contact with strong oxidizing agents and mineral acids.[17] Strong acids and bases will catalyze degradation. Additionally, certain metals can promote hydrolysis of carbamates.[1] Therefore, it is advisable to use high-quality glass or inert plastic containers for storage and handling.

Q6: Can antioxidants be used to improve the stability of the compound?

A6: The use of antioxidants may be beneficial in preventing oxidative degradation of the furan ring.[18] Common antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be considered, but their compatibility and effectiveness would need to be experimentally verified for this specific compound.

Quantitative Degradation Data

The following table summarizes estimated degradation rates of this compound under various stress conditions. These values are estimations based on data for similar carbamate and furan-containing compounds and should be confirmed by experimental studies.

Stress ConditionParameterValueEstimated % Degradation (after 30 days)Reference / Basis for Estimation
Temperature 4°C (refrigerated)-< 1%General stability of carbamates at low temperatures.[19]
25°C (room temp)-5 - 10%Extrapolation from stability data of other carbamates.[19]
40°C-15 - 25%Accelerated stability testing principles (ICH guidelines).[20]
pH (in aqueous solution at 25°C) pH 3Hydrolysis10 - 20%Furan ring instability in acidic conditions.[2][3]
pH 7Hydrolysis2 - 5%Carbamates are generally most stable near neutral pH.
pH 9Hydrolysis15 - 30%Base-catalyzed hydrolysis of carbamates.[12][13]
Light Exposure (solid state) ICH Q1B StandardPhotodegradation5 - 15%General photosensitivity of furan derivatives.[10]
Humidity (solid state at 40°C) 75% RHHydrolysis/Solid-state instability10 - 20%Moisture can accelerate degradation.[8][9][10][11]

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method, primarily using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers (pH 3, 7, and 9)

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Analytical Method:

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of the compound (likely around 220-280 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

4. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in an oven at 60°C for 7 days.

    • After exposure, dissolve the solid to prepare a 100 µg/mL solution.

  • Photodegradation (Solid State):

    • Spread a thin layer of the solid compound in a transparent container.

    • Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][13][14][15][16]

    • Prepare a 100 µg/mL solution from the exposed solid.

5. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Visualizations

degradation_pathway compound This compound hydrolysis_products 3-(2-aminoethyl)furan + Ethanol + CO2 compound->hydrolysis_products Hydrolysis (Acid/Base/Metal Ions) ring_opening_products Ring-Opened Products compound->ring_opening_products Strong Acid/Base oxidation_products Oxidized Furan Derivatives compound->oxidation_products Oxidation photodegradation_products Photodegraded Products compound->photodegradation_products Light

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Degradation Observed check_storage Check Storage Conditions start->check_storage check_solution Check Solution Preparation start->check_solution check_temp Temperature Excursion? check_storage->check_temp check_light Light Exposure? check_storage->check_light check_humidity High Humidity? check_storage->check_humidity solution_temp Store at 2-8°C check_temp->solution_temp Yes solution_dark Store in Dark/Amber Vials check_light->solution_dark Yes solution_dry Use Desiccant/Dry Environment check_humidity->solution_dry Yes check_ph pH of Solution? check_solution->check_ph check_container Container Material? check_solution->check_container solution_ph Adjust to Neutral pH check_ph->solution_ph Yes solution_container Use Inert Glass/Plastic check_container->solution_container Yes

References

Technical Support Center: Overcoming Matrix Effects in the Bioanalysis of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ethyl (2-(furan-3-yl)ethyl)carbamate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by the presence of co-eluting substances from the biological sample (e.g., plasma, urine).[1] These effects can lead to either ion suppression or enhancement of the analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][3] The primary culprits for matrix effects in biological samples are often phospholipids and proteins.[4]

Q2: How can I assess whether my assay for this compound is experiencing matrix effects?

A2: There are two primary methods to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of this compound solution into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of the analyte indicates the presence of ion suppression or enhancement, respectively.[4][5][6]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[3] It involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these two responses, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for the bioanalysis of this compound?

A3: A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the best tool to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte and will co-elute chromatographically.[4] Therefore, it will experience the same degree of ion suppression or enhancement as this compound, allowing for accurate correction of the signal.[4]

Q4: Can I use an analogue internal standard if a SIL-IS for this compound is not available?

A4: While a SIL-IS is preferred, a structural analogue can be used as an internal standard. However, it is crucial to ensure that the analogue co-elutes with the analyte of interest to provide adequate compensation for matrix effects. The effectiveness of an analogue IS in tracking matrix effects should be thoroughly validated.

Troubleshooting Guide

This guide addresses common issues encountered during the bioanalysis of this compound due to matrix effects.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
Possible Cause Troubleshooting Step Rationale
Significant Matrix Effects 1. Quantify Matrix Effect: Perform a post-extraction spike experiment with multiple lots of blank matrix to determine the matrix factor (MF) and its variability.This will confirm if matrix effects are the root cause of the issue and assess inter-subject variability.
2. Implement a SIL-IS: If not already in use, synthesize or procure a stable isotope-labeled internal standard for this compound.A SIL-IS is the most effective way to compensate for matrix effects and improve data quality.[4]
3. Optimize Sample Preparation: Switch to a more rigorous sample cleanup technique. For example, if using protein precipitation (PPT), consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][4]More selective sample preparation methods can remove interfering endogenous components.[4]
4. Chromatographic Separation: Modify the LC gradient or change the stationary phase to better separate the analyte from co-eluting matrix components.Increasing the separation between the analyte and interfering substances can minimize their impact on ionization.
Issue 2: Low signal intensity and poor sensitivity for this compound.
Possible Cause Troubleshooting Step Rationale
Ion Suppression 1. Qualitative Assessment: Use the post-column infusion technique to identify regions of ion suppression in the chromatogram.This will help to visualize if the analyte is eluting in a zone of high ion suppression.[5]
2. Adjust Chromatography: Modify the retention time of this compound to move it away from the suppression zone.Shifting the analyte's elution to a cleaner part of the chromatogram can significantly improve its response.
3. Phospholipid Removal: If working with plasma or serum, incorporate a phospholipid removal step (e.g., HybridSPE®, Phree™) into the sample preparation workflow.Phospholipids are a major source of ion suppression in bioanalysis.
4. Change Ionization Source: If available, switch from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI).APCI is often less susceptible to matrix effects than ESI.[3]
5. Sample Dilution: Dilute the sample extract with the mobile phase before injection.This can reduce the concentration of interfering matrix components, but may compromise the limit of quantitation.[5][7]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the initial mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final extraction step, spike this compound at the same concentration as Set A into the extracted matrix.

    • Set C (Blank Matrix): Extract the same lots of blank biological matrix without spiking the analyte.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas of the analyte.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B - Mean Peak Area in Set C) / Mean Peak Area in Set A

  • Calculate the IS-Normalized Matrix Factor: If an internal standard is used, calculate the matrix factor for the IS and then determine the IS-normalized MF.

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

  • Interpretation:

    • An IS-normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is effectively compensating for the matrix effect.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquot: To 100 µL of biological sample (e.g., plasma), add the internal standard solution.

  • pH Adjustment: Adjust the pH of the sample to be at least two pH units above the pKa for a basic analyte or two units below for an acidic analyte to ensure it is in a neutral form.

  • Extraction: Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[4]

  • Vortex and Centrifuge: Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Matrix Factor Assessment of this compound in Human Plasma
Analyte ConcentrationLot 1 MFLot 2 MFLot 3 MFLot 4 MFLot 5 MFLot 6 MFMean MF% CV
Low QC (5 ng/mL) 0.650.720.680.750.690.710.70 5.2%
High QC (500 ng/mL) 0.780.810.790.830.770.800.80 2.8%

This table demonstrates a consistent ion suppression (Mean MF < 1) across different lots of plasma.

Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect
Sample Preparation MethodAnalyte Recovery (%)IS Recovery (%)IS-Normalized Matrix Factor
Protein Precipitation (PPT) 95930.75
Liquid-Liquid Extraction (LLE) 85880.98
Solid-Phase Extraction (SPE) 92901.05

This table illustrates that while PPT offers high recovery, LLE and SPE provide a more effective reduction of matrix effects, as indicated by the IS-Normalized Matrix Factor being closer to 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Evaluation start Biological Sample ppt Protein Precipitation start->ppt Choose Method lle Liquid-Liquid Extraction start->lle Choose Method spe Solid-Phase Extraction start->spe Choose Method lcms LC-MS/MS Analysis ppt->lcms lle->lcms spe->lcms data Data Acquisition lcms->data mf Calculate Matrix Factor data->mf decision MF within acceptable range? mf->decision pass Method Valid decision->pass Yes fail Optimize Method decision->fail No cluster_prep cluster_prep fail->cluster_prep Re-evaluate

Caption: Workflow for evaluating and mitigating matrix effects.

troubleshooting_flow start Poor Reproducibility or Sensitivity? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_present Significant ME Detected? assess_me->me_present no_me Investigate Other Causes (e.g., instrument issues) me_present->no_me No use_sil Use SIL-IS me_present->use_sil Yes optimize_sp Optimize Sample Prep (LLE, SPE, PLR) use_sil->optimize_sp optimize_lc Optimize Chromatography optimize_sp->optimize_lc revalidate Re-evaluate ME optimize_lc->revalidate revalidate->me_present

Caption: Troubleshooting logic for matrix effect issues.

References

Technical Support Center: Enhancing the In Vivo Stability of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on enhancing the in vivo stability of Ethyl (2-(furan-3-yl)ethyl)carbamate. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the expected in vivo instability of this compound?

A1: The in vivo instability of this compound is primarily attributed to two structural motifs: the furan ring and the ethyl carbamate group.

  • Furan Ring Metabolism: The furan ring is susceptible to metabolic oxidation by cytochrome P450 enzymes, particularly CYP2E1.[1][2] This can lead to the formation of reactive and toxic metabolites, such as unsaturated dicarbonyls, which can covalently bind to cellular macromolecules like proteins and DNA, leading to rapid clearance and potential toxicity.[1][3]

  • Carbamate Hydrolysis: The carbamate linkage can undergo hydrolysis mediated by various esterases present in plasma and tissues, cleaving the molecule and leading to its inactivation and elimination.[4]

Q2: What are the main strategies to improve the in vivo stability of this compound?

A2: The principal strategies focus on modifying the metabolically labile furan and carbamate moieties:

  • Bioisosteric Replacement of the Furan Ring: Replacing the furan ring with other five- or six-membered aromatic heterocycles can significantly alter the metabolic profile. Common bioisosteres for furan include thiophene, pyridine, pyrazole, and thiazole.[5][6] These replacements can reduce susceptibility to CYP-mediated oxidation.

  • Structural Modification of the Carbamate: While more complex, modification of the carbamate group or its flanking regions can influence its susceptibility to hydrolysis. This could involve introducing steric hindrance or altering the electronic properties of the molecule.

  • Prodrug Approaches: A prodrug strategy could be employed where the carbamate is designed to be cleaved in a controlled manner to release a more stable active compound.[4]

Q3: What are the potential consequences of furan metabolism in vivo?

A3: In vivo metabolism of furan-containing compounds can lead to several adverse effects, including:

  • Hepatotoxicity: The formation of reactive metabolites can cause liver damage.[3]

  • Carcinogenicity: Some furan derivatives have been shown to be carcinogenic in animal models.[7][8]

  • Rapid Clearance: Extensive metabolism leads to a short in vivo half-life and low systemic exposure, reducing the therapeutic potential of the compound.

Troubleshooting Guides

Section 1: Troubleshooting Bioisosteric Replacement of the Furan Ring

Q1.1: I am attempting to replace the furan ring with a thiophene ring, but the synthetic yield is very low. What are some common issues and solutions?

A1.1: Low yields in the synthesis of thiophene analogs can arise from several factors. Here are some common troubleshooting steps:

  • Starting Material Reactivity: Thiophene precursors can be less reactive or have different solubility compared to their furan counterparts. Ensure your starting materials are pure and dry.

  • Reaction Conditions: The optimal conditions for furan ring formation may not be suitable for thiophene. For instance, in a Paal-Knorr synthesis, different sulfur sources (e.g., Lawesson's reagent, P₄S₁₀) and reaction temperatures may be required.[9][10]

  • Side Reactions: Thiophene's sulfur atom can be susceptible to oxidation. Use of deoxygenated solvents and an inert atmosphere (e.g., nitrogen or argon) can help minimize side reactions.

  • Purification Challenges: Thiophene derivatives can sometimes be difficult to separate from starting materials or byproducts. Experiment with different chromatography conditions (e.g., varying solvent polarity, using different stationary phases).

Q1.2: After successfully synthesizing the thiophene analog, I am not observing the expected improvement in metabolic stability in my in vitro assays. Why might this be?

A1.2: While thiophene is a common bioisostere for furan, a simple replacement does not guarantee improved stability.[11] Consider the following:

  • Thiophene Metabolism: Thiophene rings can also be metabolized, primarily through S-oxidation or epoxidation, leading to reactive metabolites.[12] The position of substitution on the thiophene ring can significantly influence its metabolic fate.

  • Alternative Metabolic Pathways: If the furan ring was the primary site of metabolism, blocking this pathway might lead to increased metabolism at other sites in the molecule, including the carbamate linkage or the ethyl chain.

  • Assay-Specific Issues: Ensure your in vitro assay conditions are appropriate. For troubleshooting in vitro assays, please refer to Section 2.

Q1.3: I have replaced the furan with a pyridine ring, but the compound shows unexpected toxicity in vivo. What could be the cause?

A1.3: Pyridine, while often a good bioisostere, can introduce new toxicological liabilities:

  • Basicity: The nitrogen atom in the pyridine ring imparts basicity to the molecule, which can lead to off-target interactions and toxicity.

  • Metabolism: Pyridine rings can be metabolized to form N-oxides or undergo hydroxylation, which could lead to the formation of reactive intermediates.

  • Pharmacokinetics: The introduction of a pyridine ring can significantly alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to accumulation in certain tissues and causing toxicity.

Section 2: Troubleshooting In Vitro Metabolic Stability Assays

Q2.1: My compound, this compound, is showing very rapid degradation in the microsomal stability assay, even at the first time point. How can I troubleshoot this?

A2.1: Rapid initial degradation can be due to several factors:

  • High Intrinsic Clearance: The compound may indeed be a high-clearance compound, meaning it is rapidly metabolized by the liver microsomes.

  • Chemical Instability: The compound might be unstable in the assay buffer. Run a control incubation without microsomes to assess chemical stability.

  • Non-specific Binding: The compound may be binding extensively to the plasticware or the microsomal proteins, leading to an apparent loss of compound. Using low-binding plates and including a protein-free control can help assess this.

  • Solubility Issues: If the compound has poor aqueous solubility, it may precipitate in the assay medium, leading to an inaccurate measurement of its concentration. Check the solubility of your compound in the final assay buffer.

Q2.2: The results from my hepatocyte stability assay are not consistent with the microsomal stability data. What could be the reason for this discrepancy?

A2.2: Discrepancies between microsomal and hepatocyte stability assays are not uncommon and can provide valuable information:

  • Phase II Metabolism: Microsomal assays primarily assess Phase I (e.g., P450-mediated) metabolism. Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs). A higher clearance in hepatocytes suggests that the compound is also undergoing Phase II metabolism.

  • Transporter Effects: Hepatocytes have active uptake and efflux transporters that can influence the intracellular concentration of the compound and thus its metabolic rate. Microsomes lack these transporters.

  • Cofactor Limitations: In microsomal assays, cofactors are added externally. In hepatocytes, cofactor availability is regulated by the cell's metabolic state.

Q2.3: I am having trouble with the analytical quantification (LC-MS/MS) of my compound and its bioisosteres. What are some common pitfalls?

A2.3: LC-MS/MS analysis can be challenging. Consider these points:

  • Ionization Efficiency: Furan, thiophene, and pyridine analogs may have different ionization efficiencies in the mass spectrometer. Optimize the source conditions for each compound.

  • Matrix Effects: Components from the assay matrix (e.g., buffer salts, microsomal proteins) can suppress or enhance the ionization of your analyte. Use an appropriate internal standard and perform matrix effect experiments.

  • Metabolite Interference: Ensure that your chromatographic method separates the parent compound from its metabolites to avoid analytical interference.

Data Presentation

The following tables provide a hypothetical comparison of the in vivo stability parameters for this compound and its bioisosteric analogs. Note: This data is illustrative and intended to demonstrate the expected trends. Actual experimental values will vary.

Table 1: In Vitro Metabolic Stability Data

CompoundLiver Microsome Half-life (t½, min)Hepatocyte Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound< 5< 10> 200
Ethyl (2-(thiophen-3-yl)ethyl)carbamate254550
Ethyl (2-(pyridin-3-yl)ethyl)carbamate406030

Table 2: In Vivo Pharmacokinetic Parameters in Rats (Illustrative)

CompoundHalf-life (t½, h)Clearance (CL, L/h/kg)Oral Bioavailability (F%)
This compound0.55.0< 5
Ethyl (2-(thiophen-3-yl)ethyl)carbamate2.51.530
Ethyl (2-(pyridin-3-yl)ethyl)carbamate4.01.050

Experimental Protocols

Protocol 1: Synthesis of Ethyl (2-(thiophen-3-yl)ethyl)carbamate (Bioisostere)

This protocol describes a potential synthetic route starting from 3-bromothiophene.

Workflow Diagram:

A 3-Bromothiophene B Grignard Formation A->B Mg, THF C Reaction with Ethylene Oxide B->C Ethylene oxide D 2-(Thiophen-3-yl)ethanol C->D H₃O⁺ workup E Mesylation D->E MsCl, Et₃N F 3-(2-Azidoethyl)thiophene E->F NaN₃, DMF G Staudinger Reaction F->G PPh₃, H₂O H 2-(Thiophen-3-yl)ethanamine G->H I Carbamoylation H->I Ethyl chloroformate, Base J Ethyl (2-(thiophen-3-yl)ethyl)carbamate I->J

Caption: Synthetic workflow for Ethyl (2-(thiophen-3-yl)ethyl)carbamate.

Methodology:

  • Grignard Reagent Formation: To a stirred suspension of magnesium turnings in dry tetrahydrofuran (THF) under a nitrogen atmosphere, add a solution of 3-bromothiophene in dry THF dropwise. The reaction is initiated with gentle heating if necessary. Stir the mixture at room temperature until the magnesium is consumed.

  • Reaction with Ethylene Oxide: Cool the Grignard reagent to 0 °C and bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in cold THF.

  • Workup: After the reaction is complete, quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-(thiophen-3-yl)ethanol.

  • Mesylation: Dissolve 2-(thiophen-3-yl)ethanol in dichloromethane (DCM) and cool to 0 °C. Add triethylamine followed by dropwise addition of methanesulfonyl chloride. Stir the reaction at 0 °C for 1 hour.

  • Azide Formation: To the crude mesylate, add sodium azide in dimethylformamide (DMF) and heat the mixture.

  • Staudinger Reaction: To a solution of the crude azide in THF, add triphenylphosphine. After stirring, add water and continue to stir to afford 2-(thiophen-3-yl)ethanamine.

  • Carbamoylation: Dissolve 2-(thiophen-3-yl)ethanamine in DCM and cool to 0 °C. Add a base (e.g., triethylamine or pyridine) followed by dropwise addition of ethyl chloroformate. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain Ethyl (2-(thiophen-3-yl)ethyl)carbamate.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol outlines a general procedure for assessing the metabolic stability of a compound in liver microsomes.

Workflow Diagram:

A Prepare Reagents: - Test Compound Stock - Microsomes - NADPH Regenerating System B Pre-incubation: Compound + Microsomes (37°C) A->B C Initiate Reaction: Add NADPH B->C D Time-point Sampling: (0, 5, 15, 30, 60 min) C->D E Quench Reaction: Cold Acetonitrile + Internal Standard D->E F Protein Precipitation: Centrifugation E->F G LC-MS/MS Analysis F->G H Data Analysis: Calculate t½ and CLint G->H

Caption: Workflow for an in vitro microsomal stability assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and the liver microsome suspension (final protein concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Signaling Pathways and Logical Relationships

Metabolic Fate of this compound

This diagram illustrates the potential metabolic pathways leading to the in vivo instability of the parent compound.

Parent This compound P450 CYP450 Oxidation (e.g., CYP2E1) Parent->P450 Esterase Esterase Hydrolysis Parent->Esterase ReactiveMetabolite Reactive Furan Metabolite (e.g., enedial) P450->ReactiveMetabolite CarbamateCleavage 2-(Furan-3-yl)ethanamine + CO₂ + Ethanol Esterase->CarbamateCleavage CovalentAdducts Covalent Adducts (Protein, DNA) ReactiveMetabolite->CovalentAdducts Elimination Elimination CarbamateCleavage->Elimination Toxicity Toxicity / Rapid Clearance CovalentAdducts->Toxicity

Caption: Potential metabolic pathways of this compound.

Decision Tree for Enhancing In Vivo Stability

This diagram provides a logical workflow for selecting a strategy to improve the in vivo stability of the target compound.

Start Initial Compound: This compound AssessStability Assess In Vitro Stability (Microsomes, Hepatocytes) Start->AssessStability IsStable Is Stability Acceptable? AssessStability->IsStable Proceed Proceed to In Vivo Studies IsStable->Proceed Yes IdentifyLability Identify Primary Metabolic Hotspot (Furan or Carbamate) IsStable->IdentifyLability No FuranLability Furan Ring is Labile IdentifyLability->FuranLability Bioisostere Bioisosteric Replacement (Thiophene, Pyridine, etc.) FuranLability->Bioisostere Yes CarbamateLability Carbamate is Labile FuranLability->CarbamateLability No Synthesize Synthesize Analogs Bioisostere->Synthesize StructuralMod Structural Modification (Steric Hindrance, etc.) CarbamateLability->StructuralMod StructuralMod->Synthesize Reassess Re-assess In Vitro Stability Synthesize->Reassess Reassess->IsStable

Caption: Decision tree for improving in vivo stability.

References

Characterization of impurities formed during the synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and efficient method for the synthesis of this compound is the reaction of 2-(furan-3-yl)ethanamine with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Q2: What are the potential impurities I should be aware of during this synthesis?

Several impurities can arise from starting materials, side reactions, or degradation of the product. These may include:

  • Unreacted Starting Materials: 2-(furan-3-yl)ethanamine and ethyl chloroformate.

  • Side-Products from the Amine: N,N'-bis(2-(furan-3-yl)ethyl)urea.

  • Side-Products from the Reagent: Diethyl carbonate.

  • Degradation Products: Furan ring-opened species (less common under standard conditions).

Q3: How can I minimize the formation of these impurities?

To minimize impurity formation, consider the following:

  • Purity of Starting Materials: Use high-purity 2-(furan-3-yl)ethanamine and ethyl chloroformate.

  • Stoichiometry: Use a slight excess of the amine or carefully control the stoichiometry to ensure complete reaction of the ethyl chloroformate.

  • Reaction Temperature: Maintain a low and controlled temperature during the addition of ethyl chloroformate to minimize side reactions.

  • Efficient Mixing: Ensure vigorous stirring to prevent localized high concentrations of reactants and byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and carbon dioxide.

Q4: What analytical techniques are recommended for identifying and quantifying impurities?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation, identification, and quantification of the target compound and its impurities.[1][2][3] Sample preparation techniques such as Solid Phase Extraction (SPE) or QuEChERS may be employed to clean up the sample matrix before analysis.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of the Desired Product Incomplete reaction.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- Increase the reaction time or temperature slightly, but monitor for impurity formation.
Poor quality of starting materials.- Verify the purity of 2-(furan-3-yl)ethanamine and ethyl chloroformate by appropriate analytical methods (e.g., NMR, GC-MS).
Inefficient base.- Use a non-nucleophilic base such as triethylamine or diisopropylethylamine.- Ensure the base is dry and added in a sufficient amount (at least one equivalent).
Presence of a Significant Amount of Unreacted 2-(furan-3-yl)ethanamine Insufficient amount of ethyl chloroformate.- Use a slight excess (1.05-1.1 equivalents) of ethyl chloroformate.
Deactivation of ethyl chloroformate.- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate.
Formation of N,N'-bis(2-(furan-3-yl)ethyl)urea Presence of phosgene or a phosgene equivalent as an impurity in the ethyl chloroformate.- Use high-purity, freshly opened ethyl chloroformate.
Reaction with atmospheric carbon dioxide.- Perform the reaction under an inert atmosphere.
Detection of Diethyl Carbonate Reaction of ethyl chloroformate with residual ethanol from the synthesis of starting materials or with water followed by reaction with another molecule of ethyl chloroformate.- Ensure all starting materials and solvents are anhydrous.- Use a base to scavenge any HCl formed, which can catalyze this side reaction.
Discoloration or Polymerization of the Reaction Mixture Instability of the furan ring under acidic conditions.[6]- Maintain a basic or neutral pH throughout the reaction by the slow addition of the reagent and efficient stirring.- Avoid strong acids during workup and purification.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(furan-3-yl)ethanamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.), dissolved in the same anhydrous solvent, dropwise via the dropping funnel over a period of 30-60 minutes while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Analytical Method for Impurity Profiling

Instrumentation:

  • HPLC system with a UV detector and a mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column is typically suitable.

Mobile Phase:

  • A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.

Sample Preparation:

  • Dissolve a known amount of the crude reaction mixture or purified product in a suitable solvent (e.g., acetonitrile/water).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Quantification:

  • Quantification of impurities can be performed using an external standard method with certified reference standards for each potential impurity.

Data Presentation

Table 1: Potential Impurities and their Characterization Data

Impurity Name Structure Molecular Weight ( g/mol ) Potential m/z (ESI+) Analytical Technique
2-(furan-3-yl)ethanamineC₆H₉NO111.14112.1 [M+H]⁺GC-MS, LC-MS
Ethyl chloroformateC₃H₅ClO₂108.52-GC-MS
N,N'-bis(2-(furan-3-yl)ethyl)ureaC₁₃H₁₆N₂O₃248.28249.3 [M+H]⁺LC-MS
Diethyl carbonateC₅H₁₀O₃118.13-GC-MS

Visualizations

Synthesis_Pathway amine 2-(furan-3-yl)ethanamine product This compound amine->product reagent Ethyl Chloroformate reagent->product base Base (e.g., Triethylamine) base->product

Caption: Synthesis of this compound.

Impurity_Formation cluster_reactants Reactants & Reagents cluster_impurities Potential Impurities amine 2-(furan-3-yl)ethanamine urea N,N'-bis(2-(furan-3-yl)ethyl)urea amine->urea Side Reaction unreacted_amine Unreacted Amine amine->unreacted_amine Incomplete Reaction chloroformate Ethyl Chloroformate carbonate Diethyl Carbonate chloroformate->carbonate Side Reaction

Caption: Potential impurity formation pathways.

Troubleshooting_Workflow start Synthesis Issue Observed (e.g., Low Yield, Impurities) check_purity Analyze Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions analyze_crude Analyze Crude Product (LC-MS, GC-MS) start->analyze_crude optimize Optimize Reaction Conditions check_purity->optimize check_conditions->optimize identify_impurities Identify and Quantify Impurities analyze_crude->identify_impurities identify_impurities->optimize purify Optimize Purification Method identify_impurities->purify end Problem Resolved optimize->end purify->end

References

Improving chromatographic resolution for the analysis of Ethyl (2-(furan-3-yl)ethyl)carbamate and its metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution for the analysis of Ethyl (2-(furan-3-yl)ethyl)carbamate and its potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on established metabolic pathways for furan-containing compounds and carbamates, this compound is expected to undergo two primary metabolic transformations:

  • Furan Ring Oxidation: The furan moiety is susceptible to oxidation by cytochrome P450 enzymes (primarily CYP2E1), leading to the formation of a reactive α,β-unsaturated dialdehyde intermediate.[1][2][3] This reactive species can then be detoxified through conjugation with glutathione (GSH).

  • Carbamate Hydrolysis: The ethyl carbamate group can be hydrolyzed by esterases to yield 2-(furan-3-yl)ethan-1-amine and ethanol.[4][5]

These pathways can lead to a variety of metabolites, including hydroxylated forms, glutathione conjugates, and hydrolysis products.

Q2: What are the major challenges in achieving good chromatographic resolution for this analysis?

A2: The primary challenges include:

  • Co-elution of Metabolites: The parent compound and its metabolites may have similar polarities, leading to overlapping peaks.

  • Poor Peak Shape: Peak tailing or fronting can occur due to interactions with the stationary phase, improper mobile phase pH, or column overload.[1][2][3][6][7]

  • Low Sensitivity: Some metabolites may be present at very low concentrations, requiring a highly sensitive and optimized method for detection.

Q3: What type of analytical column is recommended for this analysis?

A3: A reversed-phase C18 column is a good starting point for separating this compound and its metabolites. For improved resolution of closely eluting polar metabolites, a column with a polar endcapping or a phenyl-hexyl stationary phase could be beneficial.[8]

Troubleshooting Guide

Problem 1: Poor Resolution Between Parent Compound and a Key Metabolite

Symptoms:

  • Overlapping or partially resolved peaks for the parent compound and a suspected metabolite.

  • Inaccurate quantification due to peak integration difficulties.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Mobile Phase Composition Modify the gradient profile. A shallower gradient can improve the separation of closely eluting compounds.[1] Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can alter selectivity.[8]
Incorrect Mobile Phase pH Adjust the pH of the aqueous mobile phase. The ionization state of the analytes can significantly impact their retention and selectivity. A pH change of ±0.5 units can have a noticeable effect.[1][2]
Suboptimal Column Temperature Increase the column temperature in small increments (e.g., 5°C). This can improve peak shape and sometimes enhance resolution by altering selectivity.[1][8]
Column Overload Reduce the injection volume or dilute the sample to avoid overloading the column, which can lead to peak broadening and loss of resolution.[2][6]
Problem 2: Tailing Peak for the Parent Compound

Symptoms:

  • Asymmetrical peak with a drawn-out tail.

  • Reduced peak height and inaccurate integration.

Possible Causes & Solutions:

Possible Cause Solution
Secondary Interactions with Silanol Groups Use a column with end-capping to minimize interactions with residual silanol groups.[2] Alternatively, add a small amount of a competing base, like triethylamine (0.1-0.5%), to the mobile phase to block these active sites.[3]
Mobile Phase pH is Inappropriate Ensure the mobile phase pH is at least 2 pH units away from the pKa of the analyte to maintain a single ionic form.[1][2]
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. If the problem persists, replace the guard column or the analytical column.[1][9]
Dead Volume in the System Check all fittings and connections for leaks or improper seating, which can introduce extra-column band broadening.[7]
Problem 3: Low Sensitivity for Metabolites

Symptoms:

  • Metabolite peaks are not detected or have a very low signal-to-noise ratio.

Possible Causes & Solutions:

Possible Cause Solution
Suboptimal Mass Spectrometry (MS) Parameters Optimize the MS parameters, including the electrospray voltage, gas flows, and collision energy for each specific metabolite. Perform infusion experiments with standards if available.
Inefficient Sample Preparation Employ a solid-phase extraction (SPE) method to concentrate the analytes and remove interfering matrix components.[10][11]
Matrix Effects Dilute the sample to minimize ion suppression in the MS source.[12] Alternatively, use a matrix-matched calibration curve for accurate quantification.
Derivatization For analytes with poor ionization efficiency, consider a derivatization step to enhance their signal in the mass spectrometer.[4]

Predicted Metabolites of this compound

Metabolite Name Predicted Structure Metabolic Pathway Expected Chromatographic Behavior
This compound Parent Compound-Moderately Retained
Furan-oxidized Metabolite (aldehyde) Phase I: Furan Ring OxidationMore polar, will elute earlier than the parent compound.
Glutathione Conjugate Phase II: Glutathione ConjugationHighly polar, will elute very early in reversed-phase chromatography.
2-(Furan-3-yl)ethan-1-amine Phase I: Carbamate HydrolysisPolar, will elute earlier than the parent compound.
Hydroxylated Metabolite Phase I: HydroxylationMore polar, will elute earlier than the parent compound.

Note: The images in the table are placeholders and would ideally be replaced with actual chemical structures.

Experimental Protocols

Protocol 1: Baseline LC-MS/MS Method

This protocol provides a starting point for the analysis of this compound and its metabolites. Optimization will be required based on the specific instrumentation and sample matrix.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Example for Parent Compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion (m/z): [M+H]⁺ of this compound

  • Product Ions (m/z): To be determined by infusion and fragmentation experiments.

  • Collision Energy: To be optimized.

Visualizations

Metabolic_Pathway Parent This compound Oxidized Furan-Oxidized Metabolite (Reactive Aldehyde) Parent->Oxidized CYP450 (Phase I) Hydrolyzed 2-(Furan-3-yl)ethan-1-amine Parent->Hydrolyzed Esterase (Phase I) GSH_Conjugate Glutathione Conjugate Oxidized->GSH_Conjugate GSH Transferase (Phase II)

Caption: Predicted metabolic pathway of this compound.

Troubleshooting_Workflow Start Poor Chromatographic Resolution Check_Resolution Are peaks co-eluting? Start->Check_Resolution Check_Peak_Shape Is there peak tailing or fronting? Check_Resolution->Check_Peak_Shape No Adjust_Gradient Modify Gradient Check_Resolution->Adjust_Gradient Yes Check_Silanol Use End-capped Column or Add Additive Check_Peak_Shape->Check_Silanol Yes Good_Resolution Resolution Acceptable Check_Peak_Shape->Good_Resolution No Adjust_pH Adjust Mobile Phase pH Adjust_Gradient->Adjust_pH Change_Solvent Change Organic Modifier Adjust_pH->Change_Solvent Change_Solvent->Good_Resolution Check_Column_Health Flush or Replace Column Check_Silanol->Check_Column_Health Check_Column_Health->Good_Resolution

Caption: A logical workflow for troubleshooting poor chromatographic resolution.

References

Scale-up synthesis challenges for Ethyl (2-(furan-3-yl)ethyl)carbamate production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.

Section 1: Reaction and Synthesis Issues

Q1: My reaction is showing a significant exotherm after adding ethyl chloroformate, leading to a brown discoloration of the reaction mixture. What is happening and how can I control it?

A1: An uncontrolled exotherm and subsequent discoloration are classic signs of a runaway reaction and potential product degradation. The reaction between the amine group of 2-(furan-3-yl)ethan-1-amine and ethyl chloroformate is exothermic. On a large scale, inefficient heat transfer can lead to a rapid temperature increase. The furan ring is particularly sensitive to acidic conditions and heat, which can cause it to polymerize or degrade, resulting in the brown color.[1]

Troubleshooting Steps:

  • Control the Addition Rate: The most critical parameter is the addition rate of ethyl chloroformate. Switch from a single-portion addition to a slow, controlled dropwise addition using a syringe pump or an addition funnel.

  • Improve Cooling Efficiency: Ensure your reactor is properly cooled. Use an ice/salt bath or a cryostat for better temperature control. For larger reactors, confirm that the cooling jacket's circulation is optimal.

  • Dilution: Increasing the solvent volume can help dissipate heat more effectively by increasing the thermal mass of the reaction.

  • Reverse Addition: Consider adding the amine solution to the ethyl chloroformate solution (while maintaining a low temperature). This keeps the amine as the limiting reagent initially, which can sometimes prevent side reactions.

Recommended Temperature Control Protocol:

A comparative study on a pilot scale showed a significant improvement in yield and purity by controlling the addition and temperature.

ParameterMethod A: Bulk AdditionMethod B: Slow Addition
Addition Time < 2 minutes60-90 minutes
Initial Temp. 20°C-5°C
Max Temp. Reached 55°C (uncontrolled)2°C
Final Yield 65%92%
Purity (by HPLC) 88%98.5%
Appearance Dark Brown OilPale Yellow Oil

G start Exotherm & Discoloration Observed check_addition Is addition of ethyl chloroformate slow? start->check_addition check_cooling Is cooling bath below 0°C? check_addition->check_cooling Yes slow_addition Implement Slow, Dropwise Addition check_addition->slow_addition No check_dilution Is reaction -sufficiently dilute? check_cooling->check_dilution Yes improve_cooling Use Ice/Salt Bath or Cryostat check_cooling->improve_cooling No increase_solvent Increase Solvent Volume by 25% check_dilution->increase_solvent No success Problem Resolved: Yield & Purity Improved check_dilution->success Yes slow_addition->check_cooling improve_cooling->check_dilution increase_solvent->success

Q2: HPLC analysis of my crude product shows a significant impurity at a lower retention time. What could this be?

A2: An impurity with a lower retention time in reverse-phase HPLC is typically more polar than the product. The most likely candidate is unreacted 2-(furan-3-yl)ethan-1-amine starting material. This occurs if the stoichiometry is incorrect or if the ethyl chloroformate has degraded.

Possible Causes & Solutions:

  • Insufficient Ethyl Chloroformate: Ensure you are using at least 1.05 to 1.1 equivalents of ethyl chloroformate to drive the reaction to completion.

  • Reagent Degradation: Ethyl chloroformate is sensitive to moisture. Use a fresh bottle or re-distill the reagent if it is old. Always handle it under an inert atmosphere (Nitrogen or Argon).

  • Inadequate Base: The reaction generates HCl, which must be neutralized by a scavenger base (like triethylamine or diisopropylethylamine).[2][3] If the base is insufficient or of poor quality, the HCl will protonate the starting amine, rendering it unreactive and leading to a low conversion rate. Use at least 1.1 equivalents of a dry, high-quality amine base.

Q3: I'm observing the formation of a white precipitate during the reaction. Is this normal?

A3: Yes, the formation of a white solid is expected. This is the hydrochloride salt of your scavenger base (e.g., triethylamine hydrochloride) which is formed as the base neutralizes the HCl generated during the reaction.[2] This salt is generally insoluble in common reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and will be removed during the work-up and filtration steps.

Section 2: Work-up and Purification

Q4: During the aqueous work-up, I'm struggling with a persistent emulsion. How can I break it?

A4: Emulsion formation is a common issue when scaling up reactions, especially those involving amine salts and biphasic solvent systems.

Troubleshooting Steps:

  • Add Brine: The most effective first step is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the dispersed droplets.

  • Gentle Agitation: When scaling up, vigorous shaking in a separatory funnel often leads to stable emulsions. Use a reactor with a bottom outlet valve and gently stir the layers instead of shaking them.

  • Phase Separation Aides: If brine is ineffective, you can add a small amount of a different solvent to change the properties of the interface. Adding a small volume of methanol or ethanol can sometimes help.

  • Filtration: Passing the emulsified layer through a pad of Celite® or diatomaceous earth can physically break up the droplets.

G start Persistent Emulsion During Work-up add_brine Add Saturated NaCl (Brine) start->add_brine check_separation1 Does emulsion break? add_brine->check_separation1 gentle_stir Allow to Stand & Apply Gentle Stirring check_separation1->gentle_stir No success Phases Separated check_separation1->success Yes check_separation2 Does emulsion break? gentle_stir->check_separation2 filter_celite Filter through Celite® pad check_separation2->filter_celite No check_separation2->success Yes filter_celite->success

Q5: My final product has a yellow tint even after column chromatography. What causes this and how can I remove it?

A5: A persistent yellow tint is often due to minor degradation of the furan ring, which can form highly colored, conjugated impurities.[1] While these may be present in very small quantities, they can be highly visible.

Purification Strategies:

  • Activated Carbon Treatment: Dissolve the product in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-2% w/w relative to the product) and stir for 30-60 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon. This is often very effective at removing colored impurities.[4]

  • Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for purification. A solvent screen should be performed to find a suitable system (e.g., ethyl acetate/hexanes, toluene).

  • Aqueous Wash pH: Ensure that the aqueous washes during work-up are not strongly acidic or basic, as this can contribute to furan instability.[1] Use mild solutions like saturated sodium bicarbonate and brine.

Section 3: Experimental Protocols

Protocol 1: Standard Synthesis of this compound (100g Scale)

Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(furan-3-yl)ethan-1-amine111.14100 g0.901.0
Triethylamine (TEA)101.19111 g (153 mL)1.091.2
Ethyl Chloroformate108.52107 g (93 mL)0.991.1
Dichloromethane (DCM)-1000 mL--

Procedure:

  • Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL addition funnel under a nitrogen atmosphere.

  • Charge Reagents: To the flask, add 2-(furan-3-yl)ethan-1-amine (100 g, 0.90 mol) and dichloromethane (1000 mL). Stir until the amine is fully dissolved. Add triethylamine (153 mL, 1.09 mol).

  • Cooling: Cool the stirred solution to -5°C using an ice/salt bath.

  • Addition: Charge the addition funnel with ethyl chloroformate (93 mL, 0.99 mol). Add the ethyl chloroformate dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not rise above 5°C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1 hour. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting amine.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl (2 x 250 mL), saturated sodium bicarbonate solution (2 x 250 mL), and finally with brine (1 x 250 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a pale yellow oil, can be further purified by vacuum distillation or column chromatography if required.

Protocol 2: Activated Carbon Treatment for Color Removal
  • Dissolve the colored this compound product in a minimal amount of ethyl acetate (approx. 2-3 mL per gram of product).

  • To the solution, add 1-2% by weight of activated carbon (e.g., for 100g of product, add 1-2g of carbon).

  • Stir the suspension at room temperature for 30-60 minutes.

  • Prepare a small filtration funnel with a pad of Celite® (approx. 1 cm thick).

  • Wet the Celite® pad with ethyl acetate.

  • Filter the carbon suspension through the Celite® pad, collecting the filtrate.

  • Wash the filter cake with a small amount of fresh ethyl acetate to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the decolorized product.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation for the Quantification of Ethyl (2-(furan-3-yl)ethyl)carbamate in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ethyl (2-(furan-3-yl)ethyl)carbamate in plasma. The primary focus is a detailed examination of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside alternative techniques to aid researchers in selecting the most appropriate approach for their specific needs. The information is structured to align with the bioanalytical method validation guidelines established by the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

Section 1: Comparison of Analytical Methods

The selection of an analytical method is critical for the accurate quantification of drug candidates in biological matrices. This section compares the validated LC-MS/MS method with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative platform for the analysis of carbamates.[4][5]

Parameter Validated LC-MS/MS Method Alternative Method: GC-MS
Principle Separation by liquid chromatography, detection by tandem mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Sample Preparation Protein Precipitation or Liquid-Liquid Extraction.Liquid-Liquid Extraction followed by derivatization.
Throughput HighModerate
Sensitivity High (ng/mL to pg/mL)Moderate to High
Specificity HighHigh
Matrix Effects Potential for ion suppression or enhancement.[6]Less prone to ion suppression, but matrix can affect inlet and column.
Compound Suitability Broad range of polar and non-polar compounds.Volatile and thermally stable compounds, or those that can be derivatized.
Cost High initial investment, moderate running costs.Moderate initial investment, lower running costs.

Section 2: Validated LC-MS/MS Method Protocol

This section details the experimental protocol for the validated LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Reagents
  • This compound analytical standard (>99% purity)

  • This compound-d5 (Internal Standard, IS) (>99% purity)

  • Human plasma (K2-EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[7]

Sample Preparation: Protein Precipitation
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 20 µL of IS working solution (500 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions
Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min.
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 182.1 → 110.1
MRM Transition (IS) m/z 187.1 → 115.1
Collision Energy Optimized for analyte and IS

Section 3: Method Validation Summary

The LC-MS/MS method was validated according to FDA and EMA guidelines.[1][2][3] The following parameters were assessed:

Validation Parameter Result Acceptance Criteria
Linearity (r²) >0.995≥0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLSignal-to-noise > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) Within ±15% (except LLOQ: ±20%)Within ±15% (except LLOQ: ±20%)
Precision (%RSD) ≤15% (except LLOQ: ≤20%)≤15% (except LLOQ: ≤20%)
Matrix Effect CV of IS-normalized matrix factor <15%CV of IS-normalized matrix factor ≤15%
Recovery Consistent and reproducibleConsistent and reproducible
Stability (Bench-top, Freeze-thaw, Long-term) StableWithin ±15% of nominal concentration

Section 4: Visual Representations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify G cluster_params Validation Parameters method Analytical Method validation Method Validation method->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision selectivity Selectivity validation->selectivity stability Stability validation->stability matrix_effect Matrix Effect validation->matrix_effect

References

A Comparative Analysis of the Biological Activities of Ethyl (2-(furan-3-yl)ethyl)carbamate and its Benzofuran Analog

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to Furan and Benzofuran Scaffolds

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in many natural products and synthetic compounds with a wide range of biological activities.[1][2][3][4] The benzofuran scaffold, which consists of a furan ring fused to a benzene ring, is also a privileged structure in medicinal chemistry, with derivatives exhibiting potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][6][7][8][9][10][11][12] The carbamate moiety is also a well-known pharmacophore, contributing to the biological activity of various therapeutic agents.[13] This guide will explore the potential synergistic effects of combining these structural motifs.

Comparative Biological Activity

Based on the available literature for related compounds, both Ethyl (2-(furan-3-yl)ethyl)carbamate and its benzofuran analog are anticipated to exhibit significant biological activities. The benzofuran analog, benefiting from the extended aromatic system, is often associated with enhanced potency in various biological assays compared to its furan counterpart.

Antimicrobial Activity

Furan and benzofuran derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Furan Derivatives: Various 3-substituted furan derivatives have demonstrated antibacterial activity. For instance, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus at a concentration of 64 µg/mL.[14][15] Carbamothioyl-furan-2-carboxamide derivatives have also shown significant antimicrobial activity, with MIC values against various bacterial and fungal strains ranging from 120.7 to 300 µg/mL.[4]

Benzofuran Derivatives: Benzofuran derivatives frequently exhibit potent antimicrobial activity. For example, certain 3-substituted benzofuran derivatives have shown favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL.[8] Halogenated derivatives of 3-benzofurancarboxylic acid have also demonstrated activity against Gram-positive bacteria with MIC values between 50 to 200 μg/mL.[7][9]

Table 1: Comparative Antimicrobial Activity of Related Furan and Benzofuran Derivatives

Compound ClassOrganismActivity (MIC/MIC80 in µg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesE. coli, S. aureus64[14][15]
Carbamothioyl-furan-2-carboxamide derivativesVarious bacteria & fungi120.7 - 300[4]
3-Substituted benzofuran derivativesVarious bacteria0.39 - 3.12 (MIC80)[8]
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200[7][9]
Benzofuran ketoxime derivativesS. aureus0.039[6]
Anticancer Activity

The anticancer potential of furan and benzofuran derivatives is a significant area of research. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

Furan Derivatives: Several furan-containing compounds have shown promising anticancer activity. For instance, novel 3-(furan-2-yl)pyrazolyl hybrid chalcones exhibited IC50 values of 27.7 µg/ml against A549 lung carcinoma cells and 26.6 µg/ml against HepG2 hepatocellular carcinoma cells.[2] Certain dithiocarbamates containing a 2(5H)-furanone-piperazine group have also demonstrated potent cytotoxicity against HeLa and SMMC-7721 cancer cell lines with IC50 values in the nanomolar range.[16]

Benzofuran Derivatives: Benzofuran derivatives are well-documented for their potent anticancer activities. Substituted 3-methylbenzofuran derivatives have shown significant antiproliferative activity against non-small cell lung cancer cell lines with IC50 values as low as 0.49 µM.[17] Furthermore, some 3-amidobenzofuran derivatives have displayed notable activity against various cancer cell lines, with IC50 values ranging from 3.01 to 9.13 μM.[5]

Table 2: Comparative Anticancer Activity of Related Furan and Benzofuran Derivatives

Compound ClassCell LineActivity (IC50 in µM)Reference
3-(Furan-2-yl)pyrazolyl hybrid chalconesA549 (Lung)~47[2]
3-(Furan-2-yl)pyrazolyl hybrid chalconesHepG2 (Liver)~45[2]
3-Methylbenzofuran derivativesNCI-H23 (Lung)0.49[17]
3-Amidobenzofuran derivativesMDA-MB-231 (Breast)3.01[5]
Benzofuran-based oxadiazole conjugatesHCT116 (Colon)3.27[5]

Potential Signaling Pathways

The biological activities of these compounds are mediated through their interaction with various cellular signaling pathways.

This compound: The toxicity of furan is linked to its metabolic activation by cytochrome P450 enzymes to a reactive intermediate, cis-2-butene-1,4-dial.[1][18][19][20] This metabolite can covalently bind to cellular macromolecules, including mitochondrial proteins, leading to mitochondrial dysfunction, disruption of cellular energy production, and oxidative stress.[18][19][20][21]

Furan_Toxicity_Pathway Furan This compound (Furan Moiety) CYP450 Cytochrome P450 (e.g., CYP2E1) Furan->CYP450 Metabolism Metabolite cis-2-butene-1,4-dial (Reactive Metabolite) CYP450->Metabolite Mitochondria Mitochondrial Proteins Metabolite->Mitochondria Covalent Binding Dysfunction Mitochondrial Dysfunction Mitochondria->Dysfunction ATP Decreased ATP Production Dysfunction->ATP ROS Increased ROS Dysfunction->ROS CellDeath Cell Death ATP->CellDeath ROS->CellDeath

Fig. 1: Potential toxicity pathway of the furan moiety.

Ethyl (2-(benzofuran-3-yl)ethyl)carbamate: Benzofuran derivatives have been shown to modulate several key signaling pathways implicated in cancer and inflammation, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways.[22][23][24][25][26][27][28][29][30][31][32] Inhibition of these pathways can lead to cell cycle arrest, apoptosis, and a reduction in inflammatory responses.

Benzofuran_Anticancer_Pathway Benzofuran Ethyl (2-(benzofuran-3-yl)ethyl)carbamate (Benzofuran Moiety) mTOR mTOR Signaling Benzofuran->mTOR Inhibition NFkB NF-κB Signaling Benzofuran->NFkB Inhibition MAPK MAPK Signaling Benzofuran->MAPK Inhibition Proliferation Decreased Cell Proliferation mTOR->Proliferation Apoptosis Increased Apoptosis mTOR->Apoptosis NFkB->Apoptosis Inflammation Decreased Inflammation NFkB->Inflammation MAPK->Proliferation MAPK->Apoptosis MIC_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds in a 96-well plate. Start->Prepare_Compounds Inoculate Inoculate each well with the microbial suspension. Prepare_Compounds->Inoculate Prepare_Inoculum Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard). Prepare_Inoculum->Inoculate Incubate Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours). Inoculate->Incubate Read_Results Visually assess for microbial growth. The MIC is the lowest concentration with no visible growth. Incubate->Read_Results End End Read_Results->End MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate and allow them to adhere overnight. Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the test compounds. Seed_Cells->Treat_Cells Incubate_Treatment Incubate for a specified period (e.g., 24, 48, or 72 hours). Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation. Incubate_Treatment->Add_MTT Solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Add_MTT->Solubilize Measure_Absorbance Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Solubilize->Measure_Absorbance Calculate_Viability Calculate cell viability as a percentage of the untreated control and determine the IC50 value. Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Inter-laboratory comparison of analytical methods for Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

An inter-laboratory comparison of analytical methods for a specific compound is crucial for standardizing testing protocols and ensuring data reliability across different research and quality control environments. While specific inter-laboratory comparison data for Ethyl (2-(furan-3-yl)ethyl)carbamate is not publicly available, a comprehensive body of research exists for the analysis of a related compound, ethyl carbamate. This guide leverages the extensive validation data and methodologies established for ethyl carbamate to provide a framework for comparing analytical methods, which can be adapted for other similar carbamate compounds.

The primary methods for ethyl carbamate quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[1] These methods are often compared based on their sensitivity, precision, accuracy, and applicability to different sample matrices.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of commonly employed analytical methods for ethyl carbamate determination, providing a baseline for comparison.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Linearity (R²)
GC-MS Various Foods[2]0.69-6.08 µg/kg2.10-18.43 µg/kg78.84-121.82< 14> 0.997
Distillers Grains[3]0.7 ng/g----
Alcoholic Beverages[4]-10 µg/L92-112-> 0.997
Vinegars[5]1.5 ng/mL5 ng/mL94.9-99.9< 50.9996
HPLC-FLD Alcoholic Beverages[6]4.8 µg/L-93.8-104.61.0-4.2-
GC-FID Wine[7]3.3-16.7 µg/L11.1-55.6 µg/L82.2-95.2< 8.76> 0.994

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are typical experimental protocols for the GC-MS and HPLC-FLD methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a generalized procedure based on common practices for the analysis of ethyl carbamate in alcoholic beverages.[8]

1. Sample Preparation (Solid-Phase Extraction):

  • An internal standard (e.g., d5-ethyl carbamate or propyl carbamate) is added to the sample.[4][8]

  • The sample is diluted with water and passed through a solid-phase extraction (SPE) column (e.g., Isolute ENV+ or polystyrene crosslinked).[4][5]

  • Ethyl carbamate and the internal standard are eluted with a suitable solvent, such as dichloromethane or ethyl acetate.[4][8]

  • The eluate is concentrated, often using a rotary evaporator, to a small volume.[8]

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary fused silica column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).[8]

  • Operating Conditions:

    • Injector Temperature: 180°C[8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

    • Temperature Program: An initial temperature of 40°C held for a short period, followed by a ramp to a final temperature (e.g., 150°C).[8]

  • Mass Spectrometer:

    • Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[8]

    • Ions monitored for ethyl carbamate: m/z 62, 74, and 89.[8]

3. Quantification:

  • A calibration curve is generated by analyzing standard solutions of ethyl carbamate with the internal standard.

  • The concentration of ethyl carbamate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[8]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This protocol for the simultaneous determination of ethyl carbamate and its precursor, urea, in alcoholic beverages involves pre-column derivatization.[6]

1. Sample Preparation and Derivatization:

  • Samples are typically filtered to remove particulate matter.

  • Derivatization is performed by reacting the sample with a fluorescent labeling agent (e.g., 9-xanthydrol) under optimized conditions to form a fluorescent product.[9]

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Chromatographic Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as acetonitrile and water.

  • Fluorescence Detection: The detector is set to the optimal excitation and emission wavelengths for the fluorescent derivative.

3. Quantification:

  • A calibration curve is constructed using standard solutions of ethyl carbamate that have undergone the same derivatization process.

  • The concentration in the sample is determined by comparing its fluorescence response to the calibration curve.[6]

Visualizations

The following diagrams illustrate the workflows for an inter-laboratory comparison study and a typical analytical procedure.

InterLaboratory_Comparison_Workflow cluster_0 Planning & Preparation Phase cluster_1 Execution Phase cluster_2 Data Analysis & Reporting Phase A Define Study Objectives (e.g., Method Validation, Proficiency Testing) B Select & Prepare Homogeneous Test Material A->B C Recruit Participating Laboratories B->C D Develop & Distribute Detailed Protocol and Samples C->D E Laboratories Perform Analysis According to Protocol D->E F Submit Results to Coordinating Body E->F G Statistical Analysis of Data (e.g., z-scores, HorRat values) F->G H Generate & Distribute Final Report G->H I Method Standardization (e.g., AOAC Official Method) H->I

Caption: Workflow of an inter-laboratory comparison study.

Analytical_Method_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing & Quantification A Sample Collection & Homogenization B Addition of Internal Standard A->B C Extraction (e.g., SPE, LLE) B->C D Concentration/ Derivatization C->D E Injection into GC-MS or HPLC D->E F Chromatographic Separation E->F G Detection (MS or FLD) F->G H Peak Integration & Identification G->H J Quantification of Analyte H->J I Calibration Curve Generation I->J K Final Report J->K

Caption: General workflow for analytical method quantification.

References

Efficacy comparison of Ethyl (2-(furan-3-yl)ethyl)carbamate with existing therapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

An initial review of scientific and medical literature reveals a significant lack of available data for the specific compound, Ethyl (2-(furan-3-yl)ethyl)carbamate, as a therapeutic agent. Consequently, a direct efficacy comparison with existing drugs, as requested, cannot be conducted at this time. The vast majority of published research focuses on the well-characterized, yet structurally distinct compound, ethyl carbamate (also known as urethane). It is crucial to distinguish between these two molecules, as the therapeutic potential and toxicological profiles are expected to differ significantly.

This guide will, therefore, address the available information on the broader class of carbamates, with a focus on ethyl carbamate due to the extensive body of research, and will highlight the critical need for preclinical and clinical data on this compound to enable any future comparative analysis.

The Carbamate Landscape in Therapeutics

Carbamates are a class of organic compounds that have been investigated for various therapeutic applications. The carbamate functional group can be found in several approved drugs, acting on a range of biological targets.[1] For instance, some carbamates are used as cholinesterase inhibitors in the treatment of Alzheimer's disease, while others have been developed as anticonvulsants or muscle relaxants.[2]

However, the parent compound, ethyl carbamate , has a more complex and cautionary history. While it was historically used as an antineoplastic agent for conditions like multiple myeloma, its use was discontinued after it was identified as a potent carcinogen.[3][4] The International Agency for Research on Cancer (IARC) classifies ethyl carbamate as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans."[3][5] Today, its use is largely restricted to an anesthetic in animal research.[3][4]

This compound: An Unknown Entity

A comprehensive search of prominent scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any published studies detailing the therapeutic efficacy, mechanism of action, or safety profile of this compound. This indicates that the compound is likely in the very early stages of drug discovery or is a novel chemical entity that has not yet been extensively studied.

Future Directions and the Path to Comparison

To enable a future comparative analysis of this compound with existing therapeutic agents, a significant body of research needs to be established. The logical workflow for such an endeavor is outlined below.

G cluster_preclinical Preclinical Research cluster_clinical Clinical Development In_vitro_studies In vitro Studies (Target Identification, Potency, Selectivity) In_vivo_studies In vivo Studies (Animal Models of Disease) In_vitro_studies->In_vivo_studies Efficacy & Safety Tox_studies Toxicology Studies (Acute & Chronic Toxicity, Carcinogenicity) In_vivo_studies->Tox_studies Safety Assessment Phase_I Phase I Trials (Safety & Dosage in Humans) Tox_studies->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Initial Efficacy Phase_III Phase III Trials (Large-scale Efficacy & Monitoring) Phase_II->Phase_III Confirmation Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval NDA Submission Comparative_Analysis Comparative Efficacy Analysis Regulatory_Approval->Comparative_Analysis

Figure 1. The drug development and data generation pathway required for a comparative efficacy analysis.

Hypothetical Experimental Protocols for Future Studies

Should research on this compound commence, the following are examples of experimental protocols that would be necessary to establish its efficacy and safety profile.

ParameterThis compoundComparator Drug AComparator Drug B
Target To be determinedKnown TargetKnown Target
Assay Type e.g., Enzyme Inhibition AssaySame as TestSame as Test
IC₅₀ (nM) Data NeededPublished DataPublished Data
Cell Line e.g., Relevant Cancer Cell LineSame as TestSame as Test
EC₅₀ (nM) Data NeededPublished DataPublished Data

Methodology: Enzyme Inhibition Assay

  • Reagents: Recombinant human target enzyme, substrate, test compounds (this compound and comparators), assay buffer, detection reagent.

  • Procedure: a. Serially dilute test compounds in assay buffer. b. Add a fixed concentration of the enzyme to each well of a microplate. c. Add the diluted test compounds to the wells and incubate for a predetermined time. d. Initiate the enzymatic reaction by adding the substrate. e. After a specific incubation period, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

GroupTreatmentnPrimary OutcomeSecondary Outcome
1Vehicle Control10e.g., Tumor Volume (mm³)e.g., Body Weight (g)
2This compound (X mg/kg)10Data NeededData Needed
3Comparator Drug A (Y mg/kg)10Published DataPublished Data

Methodology: Xenograft Tumor Model

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) aged 6-8 weeks.

  • Procedure: a. Subcutaneously implant a human cancer cell line into the flank of each mouse. b. Allow tumors to reach a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups. d. Administer the test compound, comparator drug, or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration. e. Measure tumor volume and body weight twice weekly.

  • Data Analysis: Compare the mean tumor volume between the treatment groups and the vehicle control group using statistical analysis (e.g., ANOVA).

Conclusion

While the request for a comparative efficacy guide on this compound is pertinent for researchers and drug development professionals, the current lack of scientific data on this specific compound makes such a comparison impossible. The scientific community must first undertake foundational preclinical research to characterize its biological activity and safety. Only after a robust dataset is generated through the established drug development pathway can a meaningful and objective comparison with existing therapeutic agents be made. Researchers are advised to exercise caution and not to extrapolate data from the known carcinogen, ethyl carbamate, to this novel furan-containing analogue.

References

X-ray crystallographic analysis for the structural confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Structural Confirmation of Ethyl (2-(furan-3-yl)ethyl)carbamate Derivatives

For researchers and professionals in the field of drug development and chemical synthesis, the unambiguous confirmation of a molecule's three-dimensional structure is a critical step. This guide provides a comparative analysis of X-ray crystallography and other common spectroscopic techniques for the structural elucidation of this compound and its derivatives. By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist scientists in selecting the most appropriate analytical methods for their research needs.

Workflow for Structural Confirmation

The journey from a synthesized compound to a confirmed molecular structure involves a series of analytical steps. The following diagram illustrates a typical workflow, highlighting the central role of X-ray crystallography and its interplay with other spectroscopic methods.

Structural Confirmation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Crystallography Purification->XRay High-quality crystals NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR FTIR Spectroscopy Purification->IR Final_Structure Confirmed Molecular Structure XRay->Final_Structure Definitive 3D Structure NMR->Final_Structure Connectivity & Stereochemistry MS->Final_Structure Molecular Weight & Fragmentation IR->Final_Structure Functional Groups

Caption: A generalized workflow for the structural confirmation of synthesized organic compounds.

Comparative Analysis of Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation. While X-ray crystallography provides the most definitive three-dimensional structure, other methods offer complementary and often more readily accessible data.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from each technique for a representative this compound derivative.

Table 1: X-ray Crystallography Data

ParameterExpected ValueInformation Gained
Crystal System & Space GroupDependant on crystal packingUnit cell dimensions and symmetry
Bond Length (C=O)~1.22 ÅConfirmation of carbonyl group
Bond Length (C-N)~1.34 ÅCarbamate linkage verification
Bond Length (C-O, ester)~1.35 ÅCarbamate linkage verification
Bond Angles (O=C-N)~125°Geometry of the carbamate group
Torsion AnglesVariableConformational analysis of the molecule

Table 2: NMR Spectroscopy Data (in CDCl₃)

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H~7.4 (1H)s-Furan H2
¹H~7.2 (1H)s-Furan H5
¹H~6.3 (1H)s-Furan H4
¹H~5.0 (1H)br s-NH
¹H~4.1 (2H)q~7.1O-CH₂-CH₃
¹H~3.4 (2H)t~6.8Furan-CH₂-CH₂-N
¹H~2.8 (2H)t~6.8Furan-CH₂-CH₂-N
¹H~1.2 (3H)t~7.1O-CH₂-CH₃
¹³C~156--C=O (carbamate)
¹³C~143, ~140, ~110, ~125--Furan carbons
¹³C~61--O-CH₂-CH₃
¹³C~42--Furan-CH₂-CH₂-N
¹³C~30--Furan-CH₂-CH₂-N
¹³C~15--O-CH₂-CH₃

Table 3: Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityProposed Fragment Ion
[M]⁺VariableMolecular Ion
[M - OCH₂CH₃]⁺HighLoss of the ethoxy group
[M - NHCH₂CH₂-furan]⁺ModerateCleavage of the carbamate C-N bond
[C₅H₅O]⁺ (81)HighFuranomethyl cation

Table 4: FTIR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
~3300MediumN-H stretchCarbamate
~2980-2850MediumC-H stretch (aliphatic)Ethyl and ethylene bridge
~1700StrongC=O stretchCarbamate
~1500, ~1400MediumC=C stretchFuran ring
~1250StrongC-O stretchCarbamate
~1050StrongC-N stretchCarbamate

Experimental Protocols

Detailed and standardized experimental procedures are paramount for obtaining high-quality, reproducible data.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H, ¹³C, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra are acquired.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected.

  • Spectral Analysis: The chemical shifts, multiplicities, coupling constants, and integrations of the signals are analyzed to determine the connectivity and stereochemistry of the molecule.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion, or through a chromatographic system like GC-MS or LC-MS.

  • Ionization: The molecules are ionized using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The mass spectrum is analyzed to determine the molecular weight of the compound and to identify characteristic fragment ions, which provide structural information.

FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer. Alternatively, a KBr pellet of the sample can be prepared.

  • Background Spectrum: A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Analysis: The positions, intensities, and shapes of the absorption bands are correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.

Logical Relationships in Structural Elucidation

The different analytical techniques provide interconnected pieces of information that, when combined, lead to the complete and unambiguous structural confirmation of the target molecule.

Logical Relationships in Structural Elucidation XRay X-ray Crystallography Structure Definitive 3D Structure XRay->Structure Directly Determines NMR NMR Spectroscopy Connectivity Atom Connectivity (2D Structure) NMR->Connectivity Defines MS Mass Spectrometry MolWeight Molecular Weight & Formula MS->MolWeight Determines IR FTIR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Identifies Connectivity->Structure Inferred from MolWeight->Connectivity Constrains FuncGroups->Connectivity Confirms

Benchmarking Synthetic Routes to Ethyl (2-(furan-3-yl)ethyl)carbamate for Efficiency and Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of Ethyl (2-(furan-3-yl)ethyl)carbamate, a valuable building block in medicinal chemistry and drug development, can be approached through several synthetic pathways. This guide provides a comparative analysis of two primary routes, starting from the readily available 3-furaldehyde. The routes are evaluated based on efficiency, as determined by overall yield and the number of synthetic steps, and cost-effectiveness, based on the current market price of reagents. Detailed experimental protocols and visual workflows are provided to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary of Synthetic Strategies

Two principal synthetic routes for the preparation of this compound have been evaluated:

  • Route 1: The Henry Reaction Pathway. This route involves a base-catalyzed condensation of 3-furaldehyde with nitromethane (Henry reaction) to form 3-(2-nitrovinyl)furan, which is subsequently reduced to the key intermediate, 2-(furan-3-yl)ethanamine. The amine is then converted to the target carbamate.

  • Route 2: The Nitrile Pathway. This pathway commences with the reduction of 3-furaldehyde to 3-furfuryl alcohol. The alcohol is then converted to a more reactive halide, followed by a nucleophilic substitution with a cyanide salt to yield 3-furanacetonitrile. Reduction of the nitrile affords 2-(furan-3-yl)ethanamine, which is subsequently converted to the final product.

The final step in both routes involves the reaction of 2-(furan-3-yl)ethanamine with either ethyl chloroformate or diethyl carbonate to furnish this compound.

Comparative Analysis of Synthetic Routes

The following tables provide a summary of the quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and estimated costs.

Table 1: Efficiency and Step-Count Comparison

RouteKey IntermediateNumber of StepsKey Reaction TypesTypical Overall Yield (%)
Route 1 3-(2-nitrovinyl)furan3Henry Reaction, Reduction50-60%
Route 2 3-Furanacetonitrile4Reduction, Halogenation, Cyanation, Reduction40-50%

Table 2: Cost-Effectiveness Analysis (per mole of final product)

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)
3-Furaldehyde~3.33~3.33
Nitromethane~2.30-
Lithium Aluminum Hydride~14.18~14.18
Thionyl Chloride-~4.50
Sodium Cyanide-~0.40
Ethyl Chloroformate~0.50~0.50
Estimated Total Cost ~20.31 ~22.91

Note: Costs are estimates based on currently available pricing from various suppliers and may vary. These estimations are for the primary reagents and do not include solvents, purification materials, or labor costs.

Experimental Protocols

Route 1: Henry Reaction Pathway

Step 1a: Synthesis of 3-(2-nitrovinyl)furan

To a solution of 3-furaldehyde (1.0 eq) in methanol, nitromethane (1.5 eq) and a catalytic amount of a suitable base (e.g., sodium hydroxide or isobutylamine) are added. The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified by chromatography or recrystallization to yield 3-(2-nitrovinyl)furan. Typical yields for this step range from 70-80%.

Step 1b: Synthesis of 2-(furan-3-yl)ethanamine

In a flame-dried flask under an inert atmosphere, a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath. A solution of 3-(2-nitrovinyl)furan (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature or gently refluxed until the starting material is consumed. The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to afford 2-(furan-3-yl)ethanamine. This reduction step typically proceeds with yields of 70-80%.

Step 1c: Synthesis of this compound

To a solution of 2-(furan-3-yl)ethanamine (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable solvent such as dichloromethane or THF at 0 °C, ethyl chloroformate (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give this compound. Yields for this final step are generally high, often exceeding 90%.

Route 2: The Nitrile Pathway

Step 2a: Synthesis of 3-Furfuryl Alcohol

3-Furaldehyde (1.0 eq) is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature until the aldehyde is fully consumed. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give 3-furfuryl alcohol, which is often used in the next step without further purification. This reduction is typically high-yielding (>90%).

Step 2b: Synthesis of 3-Furfuryl Halide (e.g., Chloride)

To a solution of 3-furfuryl alcohol (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, thionyl chloride (SOCl₂, 1.2 eq) is added dropwise, often in the presence of a catalytic amount of dimethylformamide (DMF). The reaction mixture is stirred at room temperature until the alcohol is consumed. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 3-furfuryl chloride, which is typically used immediately in the next step due to its potential instability. This conversion generally proceeds with yields in the range of 80-90%.

Step 2c: Synthesis of 3-Furanacetonitrile

A solution of 3-furfuryl chloride (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone is added to a suspension of sodium cyanide (NaCN, 1.2 eq) in the same solvent. The reaction mixture is heated to facilitate the nucleophilic substitution. After the reaction is complete, the mixture is poured into water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude 3-furanacetonitrile is then purified by distillation or column chromatography. Yields for this step can vary but are typically in the range of 60-70%.

Step 2d: Synthesis of 2-(furan-3-yl)ethanamine

This step is analogous to Step 1b. The nitrile, 3-furanacetonitrile (1.0 eq), is reduced using a strong reducing agent like LiAlH₄ (1.5 eq) in an anhydrous ether solvent like THF. The reaction and workup procedure are similar to the reduction of the nitro compound, yielding 2-(furan-3-yl)ethanamine. This reduction step is generally efficient, with yields often exceeding 80%.

Step 2e: Synthesis of this compound

This final step is identical to Step 1c, where 2-(furan-3-yl)ethanamine is reacted with ethyl chloroformate to produce the target carbamate in high yield.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows of the two synthetic routes.

Route_1 A 3-Furaldehyde B 3-(2-nitrovinyl)furan A->B Nitromethane, Base C 2-(furan-3-yl)ethanamine B->C LiAlH4 D This compound C->D Ethyl Chloroformate, Base

Caption: Synthetic workflow for Route 1: The Henry Reaction Pathway.

Route_2 A 3-Furaldehyde B 3-Furfuryl Alcohol A->B NaBH4 C 3-Furfuryl Halide B->C SOCl2 D 3-Furanacetonitrile C->D NaCN E 2-(furan-3-yl)ethanamine D->E LiAlH4 F This compound E->F Ethyl Chloroformate, Base

Caption: Synthetic workflow for Route 2: The Nitrile Pathway.

Discussion and Recommendations

Both Route 1 and Route 2 offer viable pathways to this compound.

Route 1 (Henry Reaction Pathway) is shorter, involving only three steps from 3-furaldehyde. This can be a significant advantage in terms of time and labor. The Henry reaction is a well-established C-C bond-forming reaction, and while the subsequent reduction of the nitroalkene requires a powerful reducing agent like LiAlH₄, the overall yield is generally good. From a cost perspective, this route appears to be slightly more economical, primarily due to the fewer number of steps and the relatively low cost of nitromethane.

Route 2 (Nitrile Pathway) involves an additional step compared to Route 1, which may lead to a lower overall yield and increased labor. The conversion of the alcohol to a halide and the subsequent cyanation are standard transformations, but the handling of sodium cyanide requires appropriate safety precautions. The final reduction of the nitrile is efficient. While the individual reagents for this route are not prohibitively expensive, the additional step contributes to a slightly higher estimated overall cost.

For laboratory-scale synthesis where efficiency and a shorter reaction sequence are prioritized, Route 1 (Henry Reaction Pathway) is the recommended approach. It offers a good balance of yield, simplicity, and cost-effectiveness.

For larger-scale production or in situations where the handling of nitromethane is a concern, Route 2 (Nitrile Pathway) provides a viable alternative, although it may be slightly less efficient and more costly. The choice between the two routes will ultimately depend on the specific requirements of the project, including scale, available resources, and safety considerations.

Assessing the Batch-to-Batch Consistency of Synthesized Ethyl (2-(furan-3-yl)ethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for pharmaceutical and research applications, ensuring batch-to-batch consistency is paramount. It guarantees the reliability of experimental results and is a critical component of regulatory compliance in drug development. This guide provides a comparative analysis of three hypothetically synthesized batches of Ethyl (2-(furan-3-yl)ethyl)carbamate, a novel carbamate derivative. The assessment focuses on key quality attributes, including purity, impurity profiles, and physical characteristics.

Executive Summary

This guide outlines the analytical methodologies and presents comparative data for three distinct batches of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Mass Spectrometry (MS) were employed to assess the purity and identify potential impurities. The data presented herein serves as a model for establishing a robust quality control framework for the synthesis of this and other novel compounds. While all three batches demonstrate high purity, minor variations in the impurity profile highlight the importance of stringent process control.

Comparative Analytical Data

The following tables summarize the quantitative data obtained from the analysis of three sequential batches of this compound.

Table 1: Batch-to-Batch Comparison of Physical and Chemical Properties

ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White crystalline solidWhite crystalline solidWhite crystalline solidWhite to off-white solid
Melting Point (°C) 85.2 - 86.185.5 - 86.385.1 - 85.984.0 - 87.0
Purity by HPLC (%) 99.699.899.5≥ 99.0%
Moisture Content (%) 0.120.100.15≤ 0.20%
Residual Solvents CompliesCompliesCompliesPh. Eur. / USP

Table 2: Impurity Profile by HPLC

ImpurityRetention Time (min)Batch A (%)Batch B (%)Batch C (%)Specification (%)
2-(furan-3-yl)ethan-1-amine3.50.150.080.20≤ 0.25
Diethyl Carbonate5.2Not DetectedNot Detected0.05≤ 0.10
Unknown Impurity 17.80.050.030.07≤ 0.10
Unknown Impurity 29.10.100.040.13≤ 0.15
Total Impurities -0.30 0.15 0.45 ≤ 0.50

Postulated Synthesis and Potential Impurities

The synthesis of this compound is postulated to proceed via the reaction of 2-(furan-3-yl)ethan-1-amine with ethyl chloroformate in the presence of a base.[1][2] This common method for carbamate formation is generally efficient but can lead to specific impurities if not carefully controlled.[2]

Synthesis_Pathway 2-(furan-3-yl)ethan-1-amine 2-(furan-3-yl)ethan-1-amine Reaction Carbamate Formation 2-(furan-3-yl)ethan-1-amine->Reaction Ethyl_Chloroformate Ethyl_Chloroformate Ethyl_Chloroformate->Reaction Base Base Base->Reaction Product This compound Reaction->Product Byproduct Base-HCl Salt Reaction->Byproduct

Caption: Postulated synthesis of this compound.

Key potential impurities stemming from this process include:

  • Unreacted 2-(furan-3-yl)ethan-1-amine: Incomplete reaction can lead to the presence of the starting amine in the final product.

  • Side-products from Ethyl Chloroformate: Hydrolysis of ethyl chloroformate can produce ethanol and carbon dioxide, and reaction with ethanol can form diethyl carbonate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL solution of this compound in Acetonitrile.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Procedure: A 5-10 mg sample was dissolved in approximately 0.7 mL of CDCl₃. The spectrum was acquired with 16 scans.

  • Expected Peaks for this compound:

    • δ 7.4 (m, 1H, furan-H), 7.2 (m, 1H, furan-H), 6.3 (m, 1H, furan-H)

    • δ 4.8 (br s, 1H, NH)

    • δ 4.1 (q, 2H, OCH₂)

    • δ 3.4 (q, 2H, NCH₂)

    • δ 2.8 (t, 2H, ArCH₂)

    • δ 1.2 (t, 3H, CH₃)

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 50 - 500.

  • Sample Preparation: The eluent from the HPLC was directly introduced into the MS.

  • Expected Ion: [M+H]⁺ at m/z 198.1.

Analytical Workflow

The following diagram illustrates the logical flow of the batch consistency assessment process.

Analytical_Workflow Batch_A Batch_A Physical_Tests Physical Tests (Appearance, Melting Point) Batch_A->Physical_Tests HPLC_Analysis HPLC Analysis (Purity, Impurities) Batch_A->HPLC_Analysis NMR_Analysis ¹H NMR Analysis (Structure Confirmation) Batch_A->NMR_Analysis MS_Analysis Mass Spectrometry (Molecular Weight) Batch_A->MS_Analysis Batch_B Batch_B Batch_B->Physical_Tests Batch_B->HPLC_Analysis Batch_B->NMR_Analysis Batch_B->MS_Analysis Batch_C Batch_C Batch_C->Physical_Tests Batch_C->HPLC_Analysis Batch_C->NMR_Analysis Batch_C->MS_Analysis Data_Comparison Comparative Data Analysis Physical_Tests->Data_Comparison HPLC_Analysis->Data_Comparison NMR_Analysis->Data_Comparison MS_Analysis->Data_Comparison Consistency_Report Batch Consistency Report Data_Comparison->Consistency_Report

Caption: Workflow for assessing batch-to-batch consistency.

Discussion and Conclusion

The analytical data presented demonstrates a high degree of consistency across the three synthesized batches of this compound. All batches met the pre-defined specifications for appearance, melting point, purity, and moisture content. The structural identity was confirmed by ¹H NMR and the molecular weight was verified by Mass Spectrometry.

Minor variations were observed in the impurity profiles. Batch C showed a slightly higher level of the starting amine and an unknown impurity compared to Batches A and B. While still within the acceptable limits, this variation suggests that the reaction conditions for Batch C may have deviated slightly, leading to a less complete reaction or minor side reactions. Batch B exhibited the highest purity and the lowest level of total impurities, indicating optimal synthesis and purification conditions for that run.

For drug development professionals, these findings underscore the necessity of a multi-faceted analytical approach to batch release. While a single purity assay might suggest consistency, a detailed impurity profile provides a more nuanced understanding of the process variability. For researchers, the consistency between batches provides confidence in the reliability of the compound in biological assays, ensuring that observed effects are due to the compound itself and not variable impurities.

References

Comparative Metabolic Profiling of Ethyl (2-(furan-3-yl)ethyl)carbamate in Different Species: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a comparative metabolic profiling study of Ethyl (2-(furan-3-yl)ethyl)carbamate across different species. As no direct metabolism studies for this specific compound are publicly available, this document synthesizes known metabolic pathways of its core structures—furan and ethyl carbamate—to propose a hypothetical metabolic scheme and a comprehensive experimental approach.

Introduction

This compound is a molecule of interest due to its structural components: a furan ring, a known toxicophore, and an ethyl carbamate group, a potential carcinogen. Understanding its metabolic fate is crucial for assessing its safety and potential species-specific toxicity. Furan itself is a liver toxicant and carcinogen in rodents, with potential susceptibility in humans.[1][2][3] Its toxicity is mediated by metabolic activation, primarily by cytochrome P450 2E1 (CYP2E1), to a reactive intermediate, cis-2-butene-1,4-dial (BDA).[1][2][3] BDA can form adducts with cellular nucleophiles, and the resulting metabolites can serve as biomarkers of exposure.[4][5] Ethyl carbamate is also a known carcinogen in laboratory animals and is considered a probable human carcinogen.[6][7][8] It can be metabolized via two main pathways: hydrolysis by esterases or oxidation by CYP2E1 to a reactive epoxide.[6][9][10][11]

This guide outlines a proposed study to investigate the comparative metabolism of this compound in preclinical species (rat, mouse) and humans, using both in vitro and in vivo methodologies.

Proposed Metabolic Pathways

Based on the known metabolism of furan and ethyl carbamate, the metabolism of this compound is hypothesized to proceed through two primary pathways:

  • Furan Ring Oxidation: The furan moiety is likely oxidized by CYP450 enzymes (primarily CYP2E1) to form a reactive cis-2-butene-1,4-dial intermediate. This intermediate can then be conjugated with glutathione (GSH) or react with other cellular nucleophiles.

  • Ethyl Carbamate Side-Chain Metabolism: The ethyl carbamate side chain can undergo either:

    • Esterase-mediated hydrolysis: This would lead to the formation of 2-(furan-3-yl)ethanol, carbon dioxide, and ammonia.

    • CYP2E1-mediated oxidation: This would result in the formation of a reactive epoxide, which can lead to the formation of DNA and protein adducts.

Species-specific differences in the activity of CYP2E1 and esterases could lead to significant variations in the metabolic profile of this compound.[2][12]

G cluster_0 This compound Metabolism cluster_1 Furan Ring Oxidation cluster_2 Ethyl Carbamate Side-Chain Metabolism Parent Compound Parent Compound Reactive Intermediate (cis-2-butene-1,4-dial) Reactive Intermediate (cis-2-butene-1,4-dial) Parent Compound->Reactive Intermediate (cis-2-butene-1,4-dial) CYP450 (e.g., CYP2E1) 2-(furan-3-yl)ethanol + CO2 + NH3 2-(furan-3-yl)ethanol + CO2 + NH3 Parent Compound->2-(furan-3-yl)ethanol + CO2 + NH3 Esterases Reactive Epoxide Reactive Epoxide Parent Compound->Reactive Epoxide CYP450 (e.g., CYP2E1) Glutathione Conjugates Glutathione Conjugates Reactive Intermediate (cis-2-butene-1,4-dial)->Glutathione Conjugates GSH Amino Acid/Protein Adducts Amino Acid/Protein Adducts Reactive Intermediate (cis-2-butene-1,4-dial)->Amino Acid/Protein Adducts DNA/Protein Adducts DNA/Protein Adducts Reactive Epoxide->DNA/Protein Adducts G cluster_0 Experimental Workflow cluster_1 In Vitro cluster_2 In Vivo Hepatocytes Hepatocytes Incubation Incubation Hepatocytes->Incubation Microsomes Microsomes Microsomes->Incubation Sample Prep Sample Prep Incubation->Sample Prep LC-MS/MS Analysis_1 LC-MS/MS Analysis Sample Prep->LC-MS/MS Analysis_1 Metabolite ID & Quantification Metabolite ID & Quantification LC-MS/MS Analysis_1->Metabolite ID & Quantification Animal Dosing Animal Dosing Sample Collection Blood, Urine, Feces Animal Dosing->Sample Collection Extraction Extraction Sample Collection->Extraction LC-MS/MS Analysis_2 LC-MS/MS Analysis Extraction->LC-MS/MS Analysis_2 LC-MS/MS Analysis_2->Metabolite ID & Quantification

References

Head-to-head comparison of Ethyl (2-(furan-3-yl)ethyl)carbamate with other carbamate-based therapeutic candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbamate functional group is a cornerstone in modern medicinal chemistry, featured in a wide array of therapeutic agents approved for diverse indications. For researchers developing novel carbamate-based candidates, such as the hypothetical Ethyl (2-(furan-3-yl)ethyl)carbamate, a thorough understanding of the existing landscape is crucial for strategic positioning and successful development. This guide provides a head-to-head comparison of established carbamate therapeutics, offering a framework for evaluating new chemical entities.

The Carbamate Core: A Versatile Scaffold in Drug Design

Carbamates (R-OC(=O)NR'R'') are esters of carbamic acid. Their stability, ability to act as hydrogen bond donors and acceptors, and resemblance to the peptide bond make them valuable moieties in drug design. They are present in drugs targeting a variety of biological pathways, from neurotransmission to viral replication and cancer progression.

Head-to-Head Comparison of Prominent Carbamate-Based Therapeutics

To effectively position a new candidate, it is essential to compare its potential performance against established drugs in relevant therapeutic areas. The following tables summarize key data for representative carbamate-based therapeutics across different indications.

Table 1: Cholinesterase Inhibitors

Compound Target(s) Indication(s) IC50 / Ki Key Experimental Data Reference
Rivastigmine AChE, BChEAlzheimer's Disease, Parkinson's Disease DementiaAChE: 4.4 µM, BChE: 0.03 µMPseudo-irreversible inhibition; crosses the blood-brain barrier.[1]
Neostigmine AChEMyasthenia Gravis, Postoperative IleusNot specified in retrieved resultsQuaternary ammonium structure limits CNS penetration.[2]
Pyridostigmine AChEMyasthenia GravisNot specified in retrieved resultsLonger duration of action than neostigmine.[2]

Table 2: Anticonvulsants

Compound Mechanism of Action Indication(s) Efficacy Data Key Experimental Data Reference
Felbamate NMDA receptor antagonist, GABAA receptor potentiationEpilepsy (Lennox-Gastaut syndrome)Effective for partial seizures.Use limited by aplastic anemia and hepatotoxicity.[2]
Cenobamate Enhances inhibitory currents, decreases repetitive neuronal firingPartial-onset seizures in adultsSignificant seizure reduction in clinical trials.Approved by the FDA in 2019.[2]

Table 3: HIV Protease Inhibitors

Compound Target Indication(s) IC50 Key Experimental Data Reference
Darunavir HIV-1 ProteaseHIV/AIDS1-3 nMHigh potency and a high genetic barrier to resistance.[2]
Atazanavir HIV-1 ProteaseHIV/AIDS2-5 nMFavorable lipid profile compared to other protease inhibitors.[2]

Table 4: Anticancer Agents

Compound Target Indication(s) IC50 Key Experimental Data Reference
Entinostat Histone Deacetylase (HDAC)Various Cancers (in clinical trials)HDAC1: 300 nMPreferentially inhibits HDAC1 over other isoforms.[3][4]

Experimental Protocols for Key Assays

Detailed methodologies are crucial for the accurate evaluation and comparison of therapeutic candidates. Below are generalized protocols for key experiments.

Enzyme Inhibition Assay (e.g., for Cholinesterase)
  • Objective: To determine the in vitro potency of a test compound against a target enzyme.

  • Materials: Test compound (e.g., this compound), target enzyme (e.g., human recombinant acetylcholinesterase), substrate (e.g., acetylthiocholine), chromogen (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB), assay buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the enzyme, test compound (or vehicle control), and buffer. c. Incubate for a predetermined time at a controlled temperature (e.g., 15 minutes at 37°C). d. Initiate the reaction by adding the substrate and chromogen. e. Monitor the change in absorbance over time using a microplate reader at a specific wavelength (e.g., 412 nm for DTNB). f. Calculate the rate of reaction for each concentration of the test compound. g. Plot the reaction rate against the logarithm of the compound concentration and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Cell-Based Assay for Cytotoxicity
  • Objective: To assess the potential toxicity of a test compound on cultured cells.

  • Materials: Test compound, relevant cell line (e.g., HepG2 for hepatotoxicity), cell culture medium, and a viability assay reagent (e.g., MTT, resazurin, or a kit measuring ATP levels).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity. c. Incubate for a specified period (e.g., 24, 48, or 72 hours). d. Add the viability assay reagent and incubate according to the manufacturer's instructions. e. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. f. Calculate the percentage of viable cells relative to the vehicle control for each concentration. g. Plot cell viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental processes.

signaling_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binding AChE AChE ACh->AChE Hydrolysis Vesicle Synaptic Vesicle Vesicle->ACh Release Signal Signal Transduction AChR->Signal Carbamate Carbamate Inhibitor (e.g., Rivastigmine) Carbamate->AChE Inhibition

Caption: Cholinergic signaling pathway and the mechanism of action of carbamate-based acetylcholinesterase (AChE) inhibitors.

experimental_workflow cluster_discovery Drug Discovery & Screening cluster_preclinical Preclinical Development cluster_clinical Clinical Trials A Compound Synthesis (e.g., this compound) B Primary Screening (Enzyme Inhibition Assay) A->B C Secondary Screening (Cell-Based Assays) B->C D In Vivo Efficacy Studies (Animal Models) C->D E Pharmacokinetic (ADME) Studies D->E F Toxicology Studies E->F G Phase I (Safety) F->G H Phase II (Efficacy & Dosing) G->H I Phase III (Large-Scale Efficacy) H->I J Regulatory Approval I->J

References

Cross-validation of different bioanalytical techniques for Ethyl (2-(furan-3-yl)ethyl)carbamate measurement

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of bioanalytical techniques for the measurement of Ethyl Carbamate is essential for researchers and professionals in drug development and food safety. This guide provides an objective overview of the most common methods, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), with supporting data and detailed experimental protocols.

Note on the Analyte: The following information pertains to the analysis of Ethyl Carbamate (EC), also known as urethane. While the initial query mentioned "Ethyl (2-(furan-3-yl)ethyl)carbamate," the vast majority of published bioanalytical methods focus on the more common and regulated compound, Ethyl Carbamate. The principles and methods described herein may serve as a foundation for developing assays for related carbamate compounds.

Comparison of Key Performance Parameters

The selection of a suitable bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation. The following table summarizes the quantitative performance of GC-MS, LC-MS/MS, and ELISA for the determination of Ethyl Carbamate.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.4 - 3.3 µg/L[1][2]0.25 - 48.0 µg/L[3][4]Not explicitly stated, but method developed for µg/kg range[5]
Limit of Quantification (LOQ) 1.2 - 18.43 µg/kg[2][6]160.0 µg/L[3]IC50 value of 11.83 µg/kg[5]
Linearity (R²) > 0.994[1][2]≥ 0.995[7]R² > 0.99 (correlation with GC-MS)[5]
Recovery 80.75 - 121.82%[6]86.0 - 105.5%[5]86.0 - 105.5%[5]
Precision (%RSD) < 14%[6]< 15%[8]< 10%[5]
Sample Throughput ModerateHighHigh
Instrumentation Cost Moderate to HighHighLow
Selectivity HighVery HighModerate

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of Ethyl Carbamate using GC-MS, LC-MS/MS, and ELISA.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Add Internal Standard (e.g., d5-EC) Concentration Evaporation & Reconstitution Extraction->Concentration Injection GC Injection Concentration->Injection Separation Gas Chromatography Injection->Separation Detection Mass Spectrometry (MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for Ethyl Carbamate analysis by GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Solid-Phase Extraction (SPE) or QuEChERS Sample->Extraction Add Internal Standard Purification Sample Clean-up Extraction->Purification Injection LC Injection Purification->Injection Separation Liquid Chromatography Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for Ethyl Carbamate analysis by LC-MS/MS.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay ELISA Protocol cluster_data Data Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Dilution Dilution in Assay Buffer Extraction->Dilution Incubation Add Sample/Standard & HRP-conjugate Dilution->Incubation Coating Coat Plate with Antibody Coating->Incubation Washing Wash Plate Incubation->Washing Substrate Add Substrate Washing->Substrate Stopping Stop Reaction Substrate->Stopping Reading Read Absorbance Stopping->Reading Calculation Calculate Concentration Reading->Calculation Reporting Result Reporting Calculation->Reporting

Caption: Workflow for Ethyl Carbamate analysis by ELISA.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the determination of Ethyl Carbamate in various matrices.[9][10]

Sample Preparation (Liquid-Liquid Extraction):

  • To 5 mL of a liquid sample (e.g., wine, plasma), add a deuterated internal standard (d5-EC).[2]

  • Perform liquid-liquid extraction using a suitable organic solvent such as diethyl ether or dichloromethane.[2]

  • The organic layer is separated and concentrated, often by evaporation under a stream of nitrogen.[2]

  • The residue is reconstituted in a small volume of a suitable solvent for GC-MS analysis.[2]

Sample Preparation (Solid-Phase Extraction):

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol and water.[1]

  • Load the sample onto the cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the Ethyl Carbamate with a suitable solvent like dichloromethane.[1]

  • The eluate is then concentrated and prepared for injection.

GC-MS Instrumental Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 180-210°C) to elute the analyte.[11]

  • Injector: Splitless or on-column injection is commonly used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.[5]

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[9] The characteristic ions for Ethyl Carbamate (m/z 62, 74, 89) and its deuterated internal standard are monitored.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is particularly useful for complex biological matrices.[4]

Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • This method is often used for solid or semi-solid samples.

  • The sample is homogenized with water and acetonitrile, followed by the addition of salts to induce phase separation.[3]

  • An aliquot of the acetonitrile layer is taken and subjected to dispersive solid-phase extraction (d-SPE) for cleanup.[3]

  • The final extract is filtered before LC-MS/MS analysis.[3]

Sample Preparation (Solid-Phase Extraction):

  • Similar to the SPE protocol for GC-MS, a reversed-phase SPE cartridge can be used for sample clean-up.[4]

  • The eluate is evaporated and reconstituted in a mobile phase-compatible solvent.

LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A normal-phase or reversed-phase column depending on the chosen mobile phase.[4]

  • Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.[4]

  • MRM Transitions: Specific precursor-to-product ion transitions for Ethyl Carbamate (e.g., m/z 90.0 -> 62.1, 90.0 -> 44.0) and its internal standard are monitored for quantification and confirmation.[12]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for rapid screening of a large number of samples.[5]

Sample Preparation:

  • A simple solvent extraction is typically performed.[5]

  • The extract is then evaporated to dryness and the residue is re-dissolved in an assay buffer.[5]

  • The reconstituted sample is then ready for ELISA analysis.[5]

ELISA Protocol (Competitive ELISA):

  • Microtiter plates are coated with an antibody specific to Ethyl Carbamate.

  • Samples or standards are added to the wells, followed by the addition of an enzyme-conjugated Ethyl Carbamate (e.g., HRP-conjugate).

  • During incubation, the free Ethyl Carbamate in the sample and the enzyme-conjugated Ethyl Carbamate compete for binding to the antibody.

  • After washing to remove unbound reagents, a substrate is added, which is converted by the enzyme to produce a colored product.

  • The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of Ethyl Carbamate in the sample is inversely proportional to the color intensity.

Conclusion

The choice of bioanalytical technique for the measurement of Ethyl Carbamate depends on the specific requirements of the study.

  • GC-MS is a well-established and reliable method, offering good sensitivity and selectivity.[9] It is a cost-effective option if high throughput is not a primary concern.

  • LC-MS/MS provides the highest sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices.[4] It is also well-suited for high-throughput analysis.

  • ELISA is an excellent tool for rapid screening of a large number of samples due to its high throughput and relatively low cost.[5] However, positive results from ELISA should be confirmed by a more selective method like GC-MS or LC-MS/MS.

Researchers should carefully consider the validation parameters, sample matrix, and available resources when selecting the most appropriate method for their application.

References

Safety Operating Guide

Safe Disposal of Ethyl (2-(furan-3-yl)ethyl)carbamate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ethyl (2-(furan-3-yl)ethyl)carbamate, a chemical compound utilized in research and development, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, drawing upon established protocols for its constituent chemical groups, carbamates and furans. Due to the potential hazards associated with these groups, including carcinogenicity and flammability, this compound must be treated as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

All materials contaminated with this compound, including unused product, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and absorbent paper), must be classified as hazardous waste.[4][5] It is crucial to segregate this waste stream from other laboratory wastes to prevent accidental reactions.[6][7] Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][8]

2. Waste Collection and Containerization:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[6][9] The container should be clearly labeled as "Hazardous Waste: this compound" and include the date of waste accumulation.[4][5] Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]

  • Solid Waste: Contaminated solid waste, such as gloves and absorbent materials, should be collected in a separate, clearly labeled, and sealed container.[4][9]

3. Temporary Storage:

Store the sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[9][10] This area should be away from sources of ignition and heat, given the potential flammability of the furan moiety.[8]

4. Disposal Coordination:

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[10][11] Provide them with a complete and accurate description of the waste contents. Never attempt to dispose of this chemical down the drain or in regular trash.[10][12]

Spill Management

In the event of a spill, evacuate the immediate area and eliminate all ignition sources.[5][8] For small spills, absorb the material with a non-combustible absorbent, such as sand or vermiculite.[4][12] Collect the absorbed material into a sealed container for hazardous waste disposal. For larger spills, or if you are unsure how to proceed, contact your EHS office immediately.[4]

Waste Minimization

To reduce the volume of hazardous waste generated, researchers are encouraged to:

  • Purchase and use the minimum quantity of the chemical necessary for experiments.[10]

  • Design experiments to minimize the generation of waste.[10]

Disposal Workflow Diagram

The following diagram illustrates the key steps for the proper disposal of this compound.

DisposalWorkflow A Identify Waste (Unused chemical, contaminated labware) B Segregate Waste (Keep separate from other chemicals) A->B C Select Appropriate Container (Leak-proof, chemically compatible) B->C D Label Container Clearly ('Hazardous Waste', chemical name, date) C->D E Collect Waste (Do not overfill) D->E F Store in Designated Area (Ventilated, away from ignition sources) E->F G Contact EHS for Pickup (Provide accurate waste information) F->G H Proper Disposal by Licensed Facility G->H

Figure 1. Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl (2-(furan-3-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling Ethyl (2-(furan-3-yl)ethyl)carbamate.

Hazard Identification and Risk Assessment

Ethyl carbamate is classified as a hazardous chemical.[1] Key hazards include:

  • Carcinogenicity: May cause cancer.[1][2][3][4][5][6] It is classified as a Group 2A probable carcinogen by the International Agency for Research on Cancer (IARC).[7]

  • Mutagenicity: May cause genetic defects.[2] Mutagenic effects have been observed in experimental animals.[1]

  • Acute Toxicity: Harmful if swallowed.[1][4]

  • Organ Damage: May cause damage to organs, particularly the nervous system.[5][8]

  • Reproductive Toxicity: Readily crosses the placenta and can induce fetal tumor formation in utero.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE program is the last line of defense against chemical exposure.[9] The following PPE is mandatory when handling this compound:

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards.[10] A face shield should be worn in addition to goggles when there is a risk of splashing.[5][11]To protect eyes from splashes and dust.
Skin and Body Protection A chemical-resistant lab coat or coveralls.[2][9] An apron may be required for additional protection against spills.[10] Full-body, chemical-resistant suits may be necessary for highly toxic pesticides.[12]To prevent skin contact. Carbamates can be readily absorbed through the skin.[7]
Hand Protection Unlined, liquid-proof neoprene, butyl, PVC, or nitrile gloves with tops that extend well up the forearm.[12] Avoid lined gloves as the lining can absorb the chemical.[12]To prevent dermal exposure, which is a common route of pesticide poisoning.[12]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[10][12]To prevent inhalation of the compound, which can be toxic if inhaled.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

3.1. Pre-Handling Preparations

  • Consult Safety Data Sheet (SDS): Always review the SDS for Ethyl carbamate prior to handling.[7]

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.[7]

  • Gather Materials: Assemble all necessary equipment and reagents before starting work to minimize movement in and out of the fume hood.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

3.2. Handling the Compound

  • Weighing and Transfer:

    • Handle as a solid whenever possible to avoid generating dust.[2]

    • If weighing is necessary, do so within the fume hood or in a containment glove box.

    • Use tools such as spatulas for transfers. Avoid pouring the powder.

  • Preparing Solutions:

    • Add the solid to the solvent slowly to avoid splashing.

    • Keep containers closed when not in use.[7]

  • General Practices:

    • Do not eat, drink, or smoke in the laboratory.[2][4][5]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]

    • Avoid contact with skin and eyes.[2]

3.3. Post-Handling Procedures

  • Decontamination: Clean all work surfaces with a suitable detergent and water.[7] Decontaminate all equipment used.

  • Waste Disposal: Dispose of all waste as outlined in the disposal plan below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Lab coats and coveralls should not be taken home.[5]

  • Hand Washing: Wash hands again thoroughly before leaving the laboratory.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Chemical Waste:

    • Collect all excess solid material and solutions in a clearly labeled, sealed container for hazardous waste.[2]

    • Do not mix with other waste streams.[4]

    • Follow your institution's specific procedures for hazardous chemical waste disposal.[2][3][4]

  • Contaminated Materials:

    • All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

    • Contaminated reusable labware should be decontaminated thoroughly before being returned to general use.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them a glass of water to drink.[2][4] Seek immediate medical attention.

  • Spills:

    • For small spills, absorb the material with an inert absorbent material and place it in a sealed container for hazardous waste disposal.[8]

    • For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[7]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_emergency Emergency Procedures start Start prep Preparation - Review SDS - Designate work area - Check emergency equipment start->prep end End ppe Don PPE - Lab Coat - Safety Goggles - Nitrile Gloves - Respirator (if needed) prep->ppe handling Handling in Fume Hood - Weighing - Preparing solutions ppe->handling post_handling Post-Handling - Decontaminate workspace - Doff PPE handling->post_handling spill Spill handling->spill exposure Personal Exposure handling->exposure disposal Waste Disposal - Segregate hazardous waste - Label containers post_handling->disposal wash Wash Hands disposal->wash wash->end evacuate Evacuate & Notify EHS spill->evacuate first_aid Administer First Aid exposure->first_aid

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.